molecular formula C10H8F2O2 B1586453 4,4-Difluoro-1-phenylbutane-1,3-dione CAS No. 62679-61-2

4,4-Difluoro-1-phenylbutane-1,3-dione

Numéro de catalogue: B1586453
Numéro CAS: 62679-61-2
Poids moléculaire: 198.17 g/mol
Clé InChI: JTIPWONXTZMDOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,4-Difluoro-1-phenyl-1,3-butanedione (DFPB) is a fluorinated β -diketone ligand that can be prepared by reacting acetophenone with methyl-difluoroacetate.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,4-difluoro-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIPWONXTZMDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378940
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62679-61-2
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4,4-Difluoro-1-phenylbutane-1,3-dione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the synthesis of 4,4-difluoro-1-phenylbutane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. This document offers an in-depth analysis of the synthetic pathway, focusing on the Claisen condensation reaction. It includes a step-by-step experimental protocol, a thorough examination of the reaction mechanism, and strategies for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of this valuable compound.

Introduction: The Significance of Fluorinated β-Diketones

Fluorinated β-diketones are a class of organic compounds that have garnered considerable attention due to their unique chemical properties and diverse applications. The introduction of fluorine atoms into the β-diketone scaffold can significantly alter the compound's acidity, lipophilicity, and metabolic stability, making these molecules valuable building blocks in the synthesis of pharmaceuticals and advanced materials. This compound, in particular, serves as a key precursor for various heterocyclic compounds and as a ligand in the formation of metal complexes with unique catalytic and photoluminescent properties.

This guide will focus on the most prevalent and efficient method for the synthesis of this compound: the Claisen condensation of acetophenone with an ester of difluoroacetic acid.

The Synthetic Pathway: A Strategic Overview

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation.[1][2][3][4] This classic carbon-carbon bond-forming reaction involves the condensation of a ketone with an ester in the presence of a strong base.

The overall synthetic transformation is depicted below:

Synthesis_Overview Acetophenone Acetophenone Product This compound Acetophenone->Product 1. EthylDifluoroacetate Ethyl Difluoroacetate EthylDifluoroacetate->Product 2. Base Strong Base (e.g., NaH) Base->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Product

Caption: General overview of the synthesis of this compound.

The Reaction Mechanism: A Step-by-Step Elucidation

The Claisen condensation proceeds through a well-established mechanistic pathway. The choice of a strong, non-nucleophilic base is critical to the success of the reaction. While alkoxide bases like sodium ethoxide can be used, a stronger base such as sodium hydride (NaH) is often preferred to drive the reaction to completion by irreversibly deprotonating the ketone.[1][2][3][4]

The mechanism can be broken down into the following key steps:

  • Enolate Formation: Sodium hydride, a powerful base, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl difluoroacetate.

  • Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone product.

  • Deprotonation of the Product: The resulting this compound is more acidic than the starting ketone. Therefore, any remaining base will deprotonate the product to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and helps to drive the reaction to completion.

  • Protonation (Workup): An acidic workup is required to protonate the enolate and yield the final neutral product.

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Intermediate Formation cluster_2 Step 4: Elimination cluster_3 Step 5 & 6: Deprotonation & Protonation A Acetophenone B Acetophenone Enolate A->B Deprotonation C Ethyl Difluoroacetate D Tetrahedral Intermediate B->D NaH NaH C->D E Product Enolate D->E Elimination of Ethoxide F Ethanol D->F G Final Product E->G Protonation H Acidic Workup (H+)

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Experimental Protocol: A Detailed Walkthrough

This protocol provides a robust method for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Acetophenone120.1512.0 g0.10
Ethyl difluoroacetate124.0913.6 g0.11
Sodium hydride (60% dispersion in mineral oil)24.004.4 g0.11
Anhydrous Tetrahydrofuran (THF)-200 mL-
1 M Hydrochloric Acid (HCl)-~150 mL-
Diethyl ether-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Step-by-Step Procedure
  • Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

  • Dispersion of Sodium Hydride: The sodium hydride dispersion (4.4 g) is carefully added to the flask, followed by anhydrous THF (100 mL). The suspension is stirred at room temperature.

  • Addition of Acetophenone: A solution of acetophenone (12.0 g) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then stirred at room temperature for an additional hour to ensure complete enolate formation.

  • Addition of Ethyl Difluoroacetate: A solution of ethyl difluoroacetate (13.6 g) in anhydrous THF (50 mL) is added dropwise to the reaction mixture over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: The reaction mixture is cooled to 0 °C in an ice bath and carefully quenched by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic (pH ~2).

  • Extraction: The quenched reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental_Workflow start Start prep Prepare Apparatus start->prep add_nah Add NaH and THF prep->add_nah add_aceto Add Acetophenone Solution add_nah->add_aceto add_ester Add Ethyl Difluoroacetate Solution add_aceto->add_ester reflux Reflux for 4-6 hours add_ester->reflux quench Quench with 1M HCl reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry end Crude Product dry->end

References

physicochemical properties of 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoro-1-phenylbutane-1,3-dione

Introduction

This compound (CAS: 62679-61-2) is a fluorinated β-dicarbonyl compound of significant interest in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability.[3][4][5] Fluorinated motifs can enhance membrane permeability, improve target selectivity, and increase the pharmacokinetic profile of drug candidates.[3][5]

This guide provides a comprehensive analysis of the core . We will delve into its structural and spectroscopic characteristics, thermal properties, and the critical role of keto-enol tautomerism. The methodologies for determining these properties are presented with an emphasis on the underlying principles, providing researchers and drug development professionals with a practical and authoritative resource.

Molecular Structure and Core Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The presence of a phenyl ring, a dicarbonyl system, and a difluoromethyl group creates a molecule with unique electronic and steric properties.

Caption: Chemical structure of this compound.

A summary of the key computed and experimentally determined properties is presented below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₈F₂O₂[2]
Molecular Weight 198.17 g/mol [1][2]
Exact Mass 198.04923582 Da[1]
CAS Number 62679-61-2[1]
Melting Point 47-51 °C (lit.)[2][6][7]
Boiling Point 242 °C[7]
Density (Predicted) 1.220 ± 0.06 g/cm³[2]
pKa (Predicted) 6.62 ± 0.23[2]
XLogP3 2.3[1]

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.[8] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8][9] The literature value for this compound is a range of 47-51 °C, indicating it is a low-melting solid at room temperature.[2][6]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method using a modern digital melting point apparatus (e.g., a Mel-Temp). The core principle is controlled heating of a small, powdered sample within a capillary tube while observing the phase transition from solid to liquid.[10]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the sample powder. Tap the sealed end on a hard surface to pack the powder into a column of 2-3 mm height at the bottom.[9][11]

  • Initial Determination (Rapid Scan): Place the loaded capillary into the apparatus. Heat the sample rapidly to quickly determine an approximate melting range. This saves time and establishes the temperature window for the precise measurement.[8]

  • Accurate Determination (Slow Scan): Allow the apparatus to cool. Prepare a fresh capillary tube. Heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting point is reported as this range. For a pure sample, this range should be narrow.

Acidity and Tautomerism: The β-Dicarbonyl Core

A defining characteristic of β-dicarbonyl compounds is the acidity of the α-protons located on the methylene bridge between the two carbonyl groups. This acidity facilitates the formation of a resonance-stabilized enolate ion, leading to a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form.[12]

The predicted pKa of ~6.6 for this compound is remarkably acidic for a carbon acid, a direct consequence of the inductive electron-withdrawing effects of the adjacent carbonyl and difluoromethyl groups.[2]

Keto-Enol Equilibrium

The equilibrium between the keto and enol tautomers is fundamental to the reactivity and properties of the molecule.[13] For non-symmetrical 1,3-diones like this one, two different enol forms are possible. However, the enol form that extends conjugation to the phenyl ring is significantly more stable and therefore predominant.[14] This stability is further enhanced by the formation of a six-membered intramolecular hydrogen bond.[13]

tautomerism cluster_keto Diketo Tautomer cluster_enol Enol Tautomer (Major) keto keto enol enol keto->enol Equilibrium

Caption: Keto-Enol tautomerism in this compound.

The position of this equilibrium is sensitive to environmental factors:

  • Solvent Polarity: Non-polar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in an environment that cannot compete for hydrogen bonding. Polar, protic solvents can stabilize the more polar keto form.[15]

  • Conjugation: As mentioned, conjugation with the phenyl ring provides substantial resonance stabilization to one of the enol tautomers, making it the major species at equilibrium.[14]

Experimental Protocol: ¹H NMR for Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for studying keto-enol equilibria in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[12]

  • Sample Preparation: Prepare solutions of the compound at a known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to investigate solvent effects.

  • Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (d1) is used to allow for full relaxation of all protons, which is critical for accurate integration.

  • Spectral Analysis:

    • Diketo Form: Identify the characteristic signal for the methylene protons (-CH₂-) between the two carbonyls. This will typically be a singlet around 3.5-4.5 ppm.

    • Enol Form: Identify the vinylic proton (-CH=) signal, typically a singlet between 5.5-6.5 ppm. Also, look for the very broad enolic hydroxyl proton (-OH) signal, which can appear far downfield (15-17 ppm).[15]

  • Quantification: Carefully integrate the area of the methylene signal (representing the keto form) and the vinylic proton signal (representing the enol form). The mole fraction or percentage of each tautomer can be calculated from the relative integrals.

    • % Enol = [Integral(enol CH) / (Integral(enol CH) + (Integral(keto CH₂) / 2))] * 100

Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, providing unambiguous structural confirmation.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum will show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the keto form, the vinylic proton of the enol form, and the characteristic triplet for the proton on the difluoromethyl group (-CHF₂) due to coupling with the two fluorine atoms.

    • ¹⁹F NMR: A ¹⁹F NMR spectrum is available for this compound and is a key tool for confirming the presence and chemical environment of the fluorine atoms.[1][16][17]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides crucial information about the functional groups present. A vapor-phase IR spectrum is available for this compound.[1][16]

    • Key Absorptions:

      • C-H stretching (Aromatic): ~3100-3000 cm⁻¹[18]

      • C-H stretching (Aliphatic): <3000 cm⁻¹[18]

      • C=O stretching (Keto): A strong, sharp band around 1720-1700 cm⁻¹.

      • C=O stretching (Enol): A strong band, often shifted to a lower wavenumber (1685-1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[18]

      • C=C stretching (Enol): A band in the 1650-1600 cm⁻¹ region.

      • C-F stretching: Strong absorptions typically found in the 1100-1000 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition by providing a highly accurate mass measurement (e.g., 198.04923582 Da).[1] The fragmentation pattern can further support structural elucidation.

Conclusion

This compound is a molecule defined by the interplay of its constituent functional groups. Its thermal properties are consistent with a low-melting organic solid, and its purity can be readily assessed using standard techniques. The core of its chemical personality, however, lies in the acidic nature of its α-protons and the resulting keto-enol tautomerism. Understanding this equilibrium, which is heavily influenced by conjugation and solvent effects, is paramount for predicting its reactivity and behavior in complex systems. The spectroscopic data available provides a robust framework for its identification and characterization. For researchers in drug discovery, the unique combination of a β-dicarbonyl chelating unit and a difluoromethyl group makes this compound and its analogs compelling scaffolds for further investigation.

References

A Technical Guide to the Spectroscopic Characterization of 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4,4-Difluoro-1-phenylbutane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this fluorinated β-diketone. We will explore its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a discussion of the inherent keto-enol tautomerism that governs its molecular behavior.

Structural Context and Keto-Enol Tautomerism

This compound is a β-diketone featuring a phenyl group and a difluoromethyl group. A critical aspect of the chemistry of β-diketones is their existence as a dynamic equilibrium between the diketo and enol tautomers.[1] This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.[2] The presence of the electron-withdrawing difluoromethyl group is expected to significantly influence this equilibrium, generally favoring the enol form where conjugation and intramolecular hydrogen bonding provide additional stability.[3]

The equilibrium between the diketo and the two possible enol forms is depicted below. The interconversion between the enol forms is typically fast on the NMR timescale, resulting in an averaged spectrum, while the keto-enol interconversion is often slow enough to allow for the observation of distinct signals for both tautomers.[1]

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. While experimental spectra for this specific compound are not widely available in the public domain, we can predict the key features based on the well-established principles of NMR and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be instrumental in determining the predominant tautomeric form.

Predicted Chemical Shift (ppm) Multiplicity Assignment Rationale
~16-17Singlet (broad)Enolic -OHThe intramolecular hydrogen bond in the enol form leads to a significant downfield shift.[1]
7.9-8.1MultipletAromatic (ortho-H)Protons ortho to the carbonyl group are deshielded.
7.4-7.6MultipletAromatic (meta- & para-H)Protons on the phenyl ring.
~6.5SingletVinylic -CH= (Enol)The proton on the double bond of the enol tautomer.
~6.2Triplet-CHF₂ (Keto)The proton of the difluoromethyl group in the keto form, split by the two fluorine atoms.
~4.0Singlet-CH₂- (Keto)The methylene protons in the keto form, appearing as a singlet.

Note: The presence and relative integration of the enolic -OH, vinylic -CH=, and the ketoform -CHF₂ and -CH₂- signals will allow for the quantification of the keto-enol equilibrium in a given solvent.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide detailed information about the carbon framework. The presence of fluorine will introduce C-F coupling constants, which are valuable for assignments.

Predicted Chemical Shift (ppm) C-F Coupling (JCF, Hz) Assignment Rationale
~195-C=O (keto, phenyl side)Typical chemical shift for a ketone carbonyl.
~185TripletC=O (keto, difluoro side)Carbonyl adjacent to the electron-withdrawing CHF₂ group, split by two fluorine atoms.
~180-C=O (enol, phenyl side)Carbonyl in the conjugated enol system.
~170TripletC=O (enol, difluoro side)Carbonyl in the conjugated enol system, adjacent to the CHF₂ group.
130-140-Aromatic (quaternary C)The carbon of the phenyl ring attached to the carbonyl group.
128-135-Aromatic (CH)Carbons of the phenyl ring.
~115Triplet-CHF₂The difluoromethyl carbon, appearing as a triplet due to coupling with the two fluorine atoms.
~95-=CH- (enol)The vinylic carbon in the enol form.
~50--CH₂- (keto)The methylene carbon in the keto form.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. A ¹⁹F NMR spectrum for this compound is available on SpectraBase.[5][6]

Reported Chemical Shift (ppm) Multiplicity Assignment Rationale
Not SpecifiedTriplet-CHF₂The two equivalent fluorine atoms will be split into a triplet by the adjacent proton.

The chemical shift of the fluorine atoms is highly sensitive to their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the carbonyl groups and the C-F bonds. A vapor phase IR spectrum is available on SpectraBase.[5]

Predicted/Reported Frequency (cm⁻¹) Vibration Significance
~3000-3100C-H (aromatic)Stretching vibrations of the phenyl ring protons.
~2900-3000C-H (aliphatic)Stretching vibrations of the methylene and methine protons.
~1720C=O (keto)Symmetric and asymmetric stretching of the two carbonyl groups in the diketo form.[1]
~1600-1650C=O (enol, conjugated)Stretching of the carbonyl group in the enol tautomer, which is at a lower frequency due to conjugation and intramolecular hydrogen bonding.[1]
~1580C=C (enol)Stretching of the carbon-carbon double bond in the enol form.
1000-1200C-FStretching vibrations of the carbon-fluorine bonds.

The relative intensities of the keto and enol carbonyl bands can provide a qualitative assessment of the tautomeric equilibrium in the sample.[1]

Mass Spectrometry (MS)

Expected Molecular Ion: [M]⁺ = m/z 198.05

Predicted Fragmentation Pathway:

fragmentation M [C₁₀H₈F₂O₂]⁺ m/z = 198 F1 [C₆H₅CO]⁺ m/z = 105 M->F1 - •CH₂COCHF₂ F3 [CHF₂CO]⁺ m/z = 81 M->F3 - •CH₂COC₆H₅ F2 [C₆H₅]⁺ m/z = 77 F1->F2 - CO F4 [CHF₂]⁺ m/z = 51 F3->F4 - CO

Caption: Predicted mass spectrometry fragmentation of this compound.

The primary fragmentation is expected to be α-cleavage on either side of the carbonyl groups. The loss of the difluoroacetylmethyl radical would lead to the stable benzoyl cation at m/z 105. This ion could further lose carbon monoxide to give the phenyl cation at m/z 77. Alternatively, cleavage of the bond between the methylene group and the benzoyl group would result in the formation of a difluoroacetyl cation at m/z 81, which could also lose CO to give the difluoromethyl cation at m/z 51.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., -2 to 18 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0 to 220 ppm is typically sufficient.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a high sensitivity nucleus, so fewer scans are generally needed. The spectral width should be appropriate for organofluorine compounds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.

IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal. For transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty accessory first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that typically leads to extensive fragmentation, which is useful for structural elucidation.

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

References

An In-Depth Technical Guide to the Structural Analogs of 4,4-Difluoro-1-phenylbutane-1,3-dione: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the β-Diketone Scaffold in Medicinal Chemistry

The β-diketone moiety is a privileged scaffold in medicinal chemistry, serving as a critical building block for a diverse range of biologically active molecules.[1][2] These compounds are not only key intermediates in the synthesis of various heterocyclic systems, such as pyrazoles and isoxazoles, but also exhibit intrinsic biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The unique chemical nature of β-diketones, particularly their keto-enol tautomerism, allows for metal chelation and diverse chemical modifications, making them attractive for the design of novel therapeutic agents.[5][6] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, bioavailability, and binding affinity to biological targets.[7] This guide focuses on the structural analogs of 4,4-Difluoro-1-phenylbutane-1,3-dione, a fluorinated β-diketone with potential applications in drug development.

Core Compound Profile: this compound

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
CAS Number 62679-61-2
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol
Appearance Solid

Source: PubChem CID 2774205[8]

Synthesis of the Core Compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction between a substituted acetophenone and a difluoroacetylating agent. A general synthetic approach is outlined below:

Synthesis of this compound acetophenone Acetophenone reaction Claisen Condensation acetophenone->reaction difluoroacetate Ethyl difluoroacetate difluoroacetate->reaction base Base (e.g., NaH, NaOEt) base->reaction product This compound reaction->product

A generalized workflow for the synthesis of the core compound.

Structural Analogs: Design and Synthesis Strategies

The development of structural analogs of this compound allows for the fine-tuning of its physicochemical and biological properties. Modifications can be systematically introduced at three key positions: the phenyl ring, the difluoromethyl group, and the dicarbonyl backbone.

1. Phenyl Ring Modifications

Substitution on the phenyl ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Protocol for the Synthesis of a Substituted Phenyl Analog: 1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione

Materials:

  • 4'-Chloroacetophenone

  • Ethyl difluoroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous diethyl ether at 0 °C, add a solution of 4'-chloroacetophenone (1.0 eq.) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add ethyl difluoroacetate (1.1 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to 0 °C and cautiously quench with 1 M hydrochloric acid until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired product.

2. Fluoroalkyl Group Modifications

Altering the fluoroalkyl group can modulate the electrophilicity of the adjacent carbonyl carbon and the overall lipophilicity of the compound.

Example Analogs:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione: The trifluoromethyl group is a common bioisostere for a methyl group and can enhance metabolic stability. Its synthesis can be achieved using ethyl trifluoroacetate in a Claisen condensation.

  • Monofluorinated and Perfluoroalkyl Analogs: These can be synthesized using appropriate fluorinated starting materials to explore the impact of the degree of fluorination on biological activity.

3. Dicarbonyl Backbone Modifications

Modifications to the dicarbonyl backbone can influence the tautomeric equilibrium and the chelating properties of the molecule.

Synthesis of α-Substituted Analogs: The methylene group between the two carbonyls can be functionalized. For instance, α-fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®.[1] An enantioselective fluorination of α-substituted β-diketones can be catalyzed by β,β-diaryl serines.[9]

Alpha_Fluorination diketone α-Substituted β-Diketone reaction Enantioselective Fluorination diketone->reaction selectfluor Selectfluor® selectfluor->reaction catalyst β,β-diaryl serine catalyst catalyst->reaction product α-Fluoro-α-substituted β-Diketone reaction->product

Enantioselective α-fluorination of a β-diketone.

Biological Activities and Therapeutic Potential

Structural analogs of fluorinated β-diketones have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

β-Diketone scaffolds are present in some non-steroidal anti-inflammatory drugs (NSAIDs) of the coxib family, which have demonstrated anticancer potential.[10] Furthermore, metal complexes of β-diketones have been investigated for their antitumor properties.[11] For instance, certain β-diketone-cobalt complexes have been shown to inhibit DNA synthesis and induce S-phase arrest in glioma cells, with an IC₅₀ value of 24.7 µg/mL in rat C6 glioma cells.[11] Asymmetrical 1,3-diketones have been synthesized and shown to be effective in inhibiting breast cancer cells.[2]

Antibacterial and Antifungal Activity

Fluorinated compounds are known to possess antimicrobial properties.[7] Several β-diketone ligands and their metal complexes have been screened for their antibacterial and antifungal activities. For example, certain newly synthesized 1,3,4-oxadiazole derivatives containing a fluorine substituent have shown promising antibacterial activity.[12]

Compound ClassBiological ActivityQuantitative Data (Example)Reference
β-Diketone-cobalt complexesAnticancer (Glioma)IC₅₀ = 24.7 µg/mL (rat C6 glioma cells)[11]
Asymmetrical 1,3-diketonesAnticancer (Breast Cancer)Effective inhibition of breast cancer cells[2]
Fluorinated 1,3,4-OxadiazolesAntibacterialMIC values in the range of 31 to 125 µg/mL against S. aureus and S. epidermidis[12]

Structure-Activity Relationships (SAR) and Mechanism of Action

The biological activity of these analogs is intricately linked to their chemical structure. While a comprehensive SAR study specifically for this compound analogs is not yet publicly available, general principles can be inferred from related compounds.

Key SAR Insights:

  • Fluorination: The presence and number of fluorine atoms can significantly impact activity. Trifluoromethyl groups often enhance potency and metabolic stability.[13]

  • Phenyl Ring Substitution: Electron-withdrawing or donating groups on the phenyl ring can modulate the electronic distribution of the entire molecule, affecting its interaction with biological targets.

  • Tautomeric Equilibrium: The dominant tautomeric form (keto or enol) in a biological environment can influence the molecule's ability to act as a hydrogen bond donor or acceptor, or as a metal chelator, which is critical for its biological effect.[6]

Mechanism of Action

Fluorinated ketones are known to be effective inhibitors of hydrolytic enzymes.[13] The electrophilic nature of the carbonyl carbon, enhanced by the adjacent fluorine atoms, makes it susceptible to nucleophilic attack by active site residues (e.g., serine in serine proteases). This can lead to the formation of a stable hemiacetal or hemiketal adduct, effectively inhibiting the enzyme.[13] The hydrated form of the fluoro ketone can also act as a transition-state analog, mimicking the tetrahedral intermediate of substrate hydrolysis.[13]

Mechanism_of_Action cluster_0 Enzyme Active Site enzyme Hydrolytic Enzyme (e.g., Serine Protease) serine Serine Residue (Ser-OH) tetrahedral Stable Hemiketal Adduct (Inhibition) serine->tetrahedral analog Fluorinated β-Diketone Analog analog->tetrahedral Nucleophilic Attack

Proposed mechanism of enzyme inhibition by a fluorinated β-diketone.

Future Directions and Conclusion

The this compound scaffold and its structural analogs represent a promising area for drug discovery. The versatility of the β-diketone core, combined with the beneficial effects of fluorination, provides a rich chemical space for the development of novel therapeutic agents. Future research should focus on the synthesis of diverse analog libraries with systematic variations in the phenyl ring, fluoroalkyl group, and dicarbonyl backbone. High-throughput screening of these libraries against a panel of biological targets, followed by detailed mechanistic studies and SAR analysis, will be crucial for identifying lead compounds with potent and selective activity. The development of these analogs holds the potential to address unmet medical needs in areas such as oncology and infectious diseases.

References

An In-depth Technical Guide to 4,4-Difluoro-1-phenyl-1,3-butanedione (CAS 62679-61-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,4-Difluoro-1-phenyl-1,3-butanedione, a fluorinated β-diketone of significant interest in coordination chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, applications, and commercial availability.

Chemical Identity and Nomenclature

The compound registered under CAS number 62679-61-2 is unequivocally identified as 4,4-Difluoro-1-phenyl-1,3-butanedione .[1][2][3][4][5] It is crucial to distinguish this from other chemical names that may be erroneously associated with this CAS number.

This molecule is characterized by a phenyl group attached to a butanedione backbone, with two fluorine atoms substituting the hydrogens on the terminal methyl group.[2] This structural feature, specifically the fluorinated β-diketone moiety, is central to its chemical reactivity and applications.

Systematic and Common Names:

  • 4,4-Difluoro-1-phenyl-1,3-butanedione[2][3]

  • 1-Phenyl-4,4-difluorobutane-1,3-dione[3][5]

  • 3-Benzoyl-1,1-difluoroacetone[3]

  • 4,4-Difluoro-1-phenylbutan-1,3-dione[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4-Difluoro-1-phenyl-1,3-butanedione is essential for its handling, application, and the design of experimental protocols.

PropertyValueSource(s)
Molecular Formula C₁₀H₈F₂O₂[3][4][5]
Molecular Weight 198.17 g/mol [3][5]
Appearance Solid[2]
Melting Point 47-51 °C (lit.)[1][2][3][4]
Boiling Point 242 °C[1][3][4]
Density 1.220±0.06 g/cm³ (Predicted)[1][3]
Flash Point >230 °F (>110 °C)[1][4]
pKa 6.62±0.23 (Predicted)[1][3]
InChI Key JTIPWONXTZMDOK-UHFFFAOYSA-N[2]
SMILES String FC(F)C(=O)CC(=O)c1ccccc1[2]

These properties indicate a stable, solid compound under standard conditions, with a relatively high boiling point. Its handling requires standard laboratory precautions for solid chemical reagents.

Synthesis and Mechanism

4,4-Difluoro-1-phenyl-1,3-butanedione is a fluorinated β-diketone ligand that can be synthesized through the reaction of acetophenone with a difluoroacetate ester, such as methyl difluoroacetate or ethyl difluoroacetate.[3] This reaction is a classic Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Generalized Synthesis Protocol

The synthesis involves the deprotonation of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the difluoroacetate ester. The subsequent loss of an alkoxide group yields the desired β-diketone.

Step-by-Step Methodology:

  • Base Selection: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of acetophenone. The choice of base is critical to ensure a sufficient concentration of the enolate for the reaction to proceed efficiently.

  • Solvent: An anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is typically used to prevent quenching of the enolate and the strong base.

  • Reaction: Acetophenone is slowly added to a suspension of the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. The mixture is stirred to allow for complete enolate formation.

  • Addition of Ester: The difluoroacetate ester is then added dropwise to the enolate solution. The reaction is often exothermic and may require cooling to control the reaction rate and prevent side product formation.

  • Workup: After the reaction is complete, it is quenched by the addition of a weak acid. The product is then extracted into an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.

Visualizing the Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Acetophenone Acetophenone Reaction_Step_1 Enolate Formation Acetophenone->Reaction_Step_1 + Base MethylDifluoroacetate Methyl Difluoroacetate Reaction_Step_2 Claisen Condensation MethylDifluoroacetate->Reaction_Step_2 + Enolate Base Strong Base (e.g., NaH) Base->Reaction_Step_1 Solvent Anhydrous Solvent (e.g., THF) Product 4,4-Difluoro-1-phenyl-1,3-butanedione Reaction_Step_1->Reaction_Step_2 Reaction_Step_2->Product

Caption: A simplified workflow of the Claisen condensation for the synthesis of 4,4-Difluoro-1-phenyl-1,3-butanedione.

Applications in Research and Development

The primary application of 4,4-Difluoro-1-phenyl-1,3-butanedione lies in its role as a ligand in coordination chemistry.[3] The β-diketone moiety readily forms stable chelate complexes with a wide range of metal ions, particularly lanthanides like Europium (Eu) and Gadolinium (Gd).[2][3]

Known Metal Complexes:

  • Eu(DPBD)₃·H₂O[2][3]

  • Eu(DPBD)₃·biq (biq= 2,2-biquinoline)[2][3]

  • Eu(DPBD)₃·phen (phen= 1,10-phenanthroline)[2][3]

  • Eu(DPBD)₃·neo (neo= neocuproine)[2][3]

  • Eu(DPBD)₃·bipy (bipy= 2,2-bipyridyl)[2][3]

  • Gd(DPBD)₃·(H₂O)₂[2][3]

These complexes are of interest for their potential applications in areas such as:

  • Luminescent Materials: Europium complexes are well-known for their strong red luminescence, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging probes. The fluorinated ligands can enhance the volatility and solubility of the complexes, which is advantageous for device fabrication.

  • Catalysis: Metal complexes of β-diketones can act as catalysts in various organic transformations. The electronic properties of the complex, and thus its catalytic activity, can be tuned by modifying the substituents on the ligand.

  • Analytical Reagents: The ability to form stable, often colored or fluorescent, complexes with metal ions makes β-diketones like 4,4-Difluoro-1-phenyl-1,3-butanedione useful as analytical reagents for the detection and quantification of metals.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,4-Difluoro-1-phenyl-1,3-butanedione.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Hazard Note: Irritant[3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[2]

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator (e.g., N95) is recommended.[2]

Handling and Storage:

  • Handle in a well-ventilated area to minimize inhalation of dust.

  • Store in a tightly closed container in a cool, dry place.[7]

  • Avoid contact with skin, eyes, and clothing.

Suppliers

4,4-Difluoro-1-phenyl-1,3-butanedione is available from a number of chemical suppliers catering to the research and development community. The following table lists some of the known suppliers. It is advisable to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

SupplierPurity/Grade
Sigma-Aldrich 97%
AK Scientific Not specified
SynQuest Laboratories Not specified
American Custom Chemicals Corporation 95.00%
Nanjing Chemlin Chemical Co., Ltd. 97.00%
Antimex Chemical Limied 99%
Shanghai Sinch Parmaceuticals Tech. Co. Ltd. Not specified
Oakwood Products, Inc. Not specified
INDOFINE Chemical Company, Inc. Not specified

This list is not exhaustive and is intended for informational purposes only. Availability and purity may vary.

References

The Emergence of a Key Fluorinated Synthon: A Technical Guide to 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4,4-difluoro-1-phenylbutane-1,3-dione, a fluorinated β-dicarbonyl compound that has garnered interest as a versatile building block in synthetic and medicinal chemistry. We will delve into its initial discovery, detail its synthesis with mechanistic clarity, and explore its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this compound's properties and utility.

Introduction: The Strategic Role of Fluorine in Chemical Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]

Within this context, fluorinated β-dicarbonyl compounds, such as this compound, represent a particularly valuable class of synthons.[3] The dual functionality of the 1,3-dione moiety provides a reactive handle for constructing a wide array of carbocyclic and heterocyclic systems, while the difluoromethyl group imparts the desirable physicochemical properties associated with fluorine.[3][4]

Historical Perspective: The First Synthesis

The first documented synthesis of this compound appears in a 1977 publication in the Journal of Organic Chemistry of the USSR (Zhurnal Organicheskoi Khimii) by K.I. Pashkevich, V.I. Saloutin, and I.Ya. Postovsky.[5] Their work on fluorinated β-diketones laid the groundwork for the exploration of this compound's chemical reactivity and potential applications. This initial synthesis was achieved through a Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[6]

Synthesis and Mechanism

The most common and direct route to this compound is the crossed Claisen condensation between acetophenone and an ethyl difluoroacetate.[7][8] This reaction leverages the acidity of the α-protons of the ketone and the electrophilicity of the ester's carbonyl group.

Reaction Mechanism

The reaction proceeds through several key steps, as illustrated below:

  • Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation without competing side reactions.[6][8]

  • Nucleophilic Attack: The acetophenone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl difluoroacetate. This step forms a tetrahedral intermediate.[9][10]

  • Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-dicarbonyl product.[10]

  • Deprotonation (Driving Force): The newly formed β-dicarbonyl compound has a highly acidic methylene proton situated between the two carbonyl groups. The alkoxide base present in the reaction mixture readily deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation is thermodynamically favorable and serves as the driving force for the reaction, pulling the equilibrium towards the product.[6]

  • Acidic Workup: A final acidic workup is required to neutralize the enolate and any remaining base, yielding the final this compound product.[10]

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4 & 5: Deprotonation & Workup A Acetophenone C Acetophenone Enolate A->C Deprotonation B Sodium Ethoxide (Base) D Ethyl Difluoroacetate E Tetrahedral Intermediate C->E Attack on Carbonyl F Product + Ethoxide E->F Collapse & Expulsion G Product Enolate F->G Deprotonation (Driving Force) H Final Product G->H Acidic Workup

Figure 1: Mechanistic workflow of the Claisen condensation for the synthesis of this compound.
Experimental Protocol

Below is a representative, self-validating protocol for the synthesis of this compound.

Materials:

  • Acetophenone

  • Ethyl difluoroacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexane. Anhydrous diethyl ether is then added.

  • Enolate Formation: A solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour. The formation of the sodium enolate is evidenced by the evolution of hydrogen gas.

  • Condensation: The reaction mixture is cooled back to 0 °C, and a solution of ethyl difluoroacetate (1.05 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of cold water. The mixture is then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid. The aqueous layer is separated and extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel to afford this compound as a solid.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a melting point in the range of 47-51 °C.[7][11] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 62679-61-2[7][12]
Molecular Formula C₁₀H₈F₂O₂[7]
Molecular Weight 198.17 g/mol [7][12]
Melting Point 47-51 °C[7][11]
Boiling Point 242 °C[11]
Density ~1.22 g/cm³[11]
Appearance Solid[6]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the methylene protons between the carbonyls, and a triplet for the proton on the difluoromethyl group due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key characterization tool for this compound, showing a characteristic signal for the -CHF₂ group.[5][13][14] The chemical shift for difluoromethyl ketones typically appears in a specific region of the 19F NMR spectrum.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching of the ketone and dione moieties, as well as C-F stretching bands.

Applications in Drug Development and Chemical Synthesis

The synthetic utility of this compound stems from the reactivity of its dicarbonyl system and the presence of the difluoromethyl group.

Precursor to Heterocyclic Compounds

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with dinucleophiles. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. These heterocyclic cores are prevalent in many pharmaceutical agents.[15] The presence of the difluoromethyl group on these heterocycles can significantly enhance their biological activity.

Heterocycle_Synthesis cluster_main Synthetic Pathways from this compound cluster_reagents Dinucleophilic Reagents cluster_products Resulting Heterocycles start 4,4-Difluoro-1-phenyl- butane-1,3-dione pyrazole Difluoromethylated Pyrazole start->pyrazole Condensation isoxazole Difluoromethylated Isoxazole start->isoxazole Condensation pyrimidine Difluoromethylated Pyrimidine start->pyrimidine Condensation hydrazine Hydrazine (H₂N-NH₂) hydroxylamine Hydroxylamine (H₂N-OH) amidine Amidine (R-C(NH)NH₂)

Figure 2: Synthetic utility of this compound as a precursor to various fluorinated heterocyclic systems.
Role in Medicinal Chemistry

While specific drugs derived directly from this compound are not prominently documented, its structural motifs are highly relevant in drug design. For example, a related compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is a key intermediate in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[16] This highlights the importance of fluorinated aryl-butane-1,3-diones in the construction of complex pharmaceutical agents.

The difluoromethyl group (-CHF₂) is often used as a bioisostere for a hydroxyl or thiol group, as it can act as a hydrogen bond donor but is not susceptible to metabolic oxidation.[17] This can lead to drugs with improved metabolic stability and longer half-lives.

Ligand in Coordination Chemistry

β-Diketones are excellent chelating ligands for a wide range of metal ions.[7] this compound has been used to form complexes with lanthanide metals such as Europium (Eu) and Gadolinium (Gd).[18] These complexes can have interesting photoluminescent properties, making them potentially useful in materials science and as probes in biological imaging.

Conclusion

This compound stands as a testament to the strategic importance of fluorination in modern chemical synthesis. From its first preparation via a classic Claisen condensation to its potential applications as a precursor for complex heterocyclic molecules and as a ligand in coordination chemistry, this compound offers a valuable combination of reactivity and desirable physicochemical properties. For researchers and professionals in drug development, this and similar fluorinated building blocks will continue to be essential tools in the quest for novel and more effective therapeutic agents.

References

Methodological & Application

The Versatility of 4,4-Difluoro-1-phenylbutane-1,3-dione in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Fluorinated Building Blocks

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the arsenal of fluorinated building blocks, 4,4-Difluoro-1-phenylbutane-1,3-dione has emerged as a versatile and highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of two electrophilic carbonyl centers and an acidic methylene group, coupled with the modulating influence of the difluoromethyl group, makes it a powerful tool for constructing complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in organic synthesis. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to effectively harness the synthetic potential of this remarkable compound. We will delve into the synthesis of key heterocyclic systems, explore the mechanistic underpinnings that govern reaction outcomes, and provide detailed, field-proven protocols to ensure reproducible and efficient transformations.

Core Application: Synthesis of Fluorinated Heterocycles

The primary application of this compound lies in its role as a C4 synthon for the construction of five- and six-membered heterocyclic rings through cyclocondensation reactions with binucleophiles. The presence of the difluoromethyl group not only introduces fluorine into the final product but also influences the regioselectivity of these reactions, a critical aspect for targeted synthesis.

Synthesis of 3-(Difluoromethyl)-5-phenyl-1H-pyrazoles: A Gateway to Bioactive Compounds

The reaction of 1,3-diketones with hydrazines, famously known as the Knorr pyrazole synthesis, is a robust and widely employed method for the preparation of pyrazoles. When this compound is reacted with hydrazine hydrate or substituted hydrazines, it provides a direct route to 3-(difluoromethyl)-5-phenyl-1H-pyrazoles. These scaffolds are of significant interest in medicinal chemistry, with many difluoromethyl-substituted pyrazoles exhibiting potent antifungal and other biological activities[1].

The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. A key consideration in the reaction with unsymmetrical 1,3-diketones like this compound is regioselectivity. The electron-withdrawing nature of the difluoromethyl group makes the adjacent carbonyl carbon more electrophilic.

When reacting with an unsubstituted hydrazine (H₂NNH₂), a single product, 3-(difluoromethyl)-5-phenyl-1H-pyrazole, is formed. However, with substituted hydrazines (e.g., methylhydrazine), a mixture of two regioisomers is possible: 1-methyl-3-(difluoromethyl)-5-phenyl-1H-pyrazole and 1-methyl-5-(difluoromethyl)-3-phenyl-1H-pyrazole.

Interestingly, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of the 3-fluoroalkyl pyrazole isomer[1][2]. This is attributed to the ability of these solvents to form strong hydrogen bonds, which can influence the tautomeric equilibrium of the diketone and the reactivity of the hydrazine, thereby directing the initial nucleophilic attack.

Caption: General workflow for pyrazole synthesis.

This protocol describes the synthesis of 3-(difluoromethyl)-5-phenyl-1H-pyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% in water, 1.2 eq)

  • Isopropanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of this compound in isopropanol, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-(difluoromethyl)-5-phenyl-1H-pyrazole.

Reactant Product Yield Reference
This compound3-(difluoromethyl)-5-phenyl-1H-pyrazoleTypically >80%General procedure based on[3]
Synthesis of 3-(Difluoromethyl)-5-phenylisoxazoles: Accessing another Privileged Scaffold

The reaction of 1,3-diketones with hydroxylamine provides a straightforward route to isoxazoles. This compound serves as an excellent precursor for the synthesis of 3-(difluoromethyl)-5-phenylisoxazole, another heterocyclic core of interest in medicinal chemistry.

Similar to pyrazole synthesis, the reaction is initiated by the nucleophilic attack of hydroxylamine on one of the carbonyl groups. The regioselectivity is again influenced by the electrophilicity of the carbonyl carbons. The more electrophilic carbonyl carbon adjacent to the difluoromethyl group is the preferred site of initial attack by the nitrogen atom of hydroxylamine. Subsequent intramolecular condensation and dehydration yield the 3-(difluoromethyl)-5-phenylisoxazole.

Caption: General workflow for isoxazole synthesis.

This protocol outlines the synthesis of 3-(difluoromethyl)-5-phenylisoxazole.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate (2.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 3-(difluoromethyl)-5-phenylisoxazole.

Reactant Product Yield Reference
This compound3-(difluoromethyl)-5-phenylisoxazoleGood to excellentGeneral procedure
Synthesis of 2-Amino-4-(difluoromethyl)-6-phenylpyrimidine: Expanding the Heterocyclic Scope

The versatility of this compound extends to the synthesis of six-membered heterocycles. Its reaction with guanidine leads to the formation of 2-amino-4-(difluoromethyl)-6-phenylpyrimidine, a scaffold present in various biologically active molecules.

This condensation reaction involves the nucleophilic attack of the guanidine nitrogens onto the carbonyl carbons of the diketone. The reaction typically proceeds in the presence of a base, such as sodium ethoxide, to generate the free guanidine from its salt and to facilitate the cyclization and dehydration steps.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Absolute ethanol

  • Water

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add a solution of this compound in absolute ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water and collect the solid product by filtration.

  • Wash the solid with water and then diethyl ether to afford the crude product, which can be further purified by recrystallization.

Reactant Product Yield Reference
This compound2-Amino-4-(difluoromethyl)-6-phenylpyrimidineModerate to goodGeneral procedure based on[4][5]

Applications in Medicinal Chemistry and Drug Development

The heterocyclic compounds synthesized from this compound, particularly the difluoromethyl-substituted pyrazoles, have garnered significant attention in the field of medicinal chemistry. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, thereby influencing drug-target interactions.

Numerous studies have demonstrated the potent antifungal activity of difluoromethyl-substituted pyrazoles against a range of phytopathogenic fungi[1][6]. These compounds often act by inhibiting crucial enzymes in the fungal metabolic pathways. The structure-activity relationship (SAR) studies of these pyrazole derivatives can provide valuable insights for the design of new and more effective antifungal agents[7].

Beyond their antifungal properties, fluorinated pyrazoles have been investigated for a wide spectrum of other biological activities, including as anti-inflammatory agents, insecticides, and herbicides. The ability to readily synthesize a variety of substituted pyrazoles from this compound makes it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

This compound stands as a testament to the power of fluorination in modern organic synthesis. Its utility in the regioselective synthesis of valuable heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines, provides a direct and efficient entry point to a chemical space rich with biological potential. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic versatility of this building block. As the demand for novel, effective, and metabolically robust therapeutic agents continues to grow, the applications of this compound and the resulting fluorinated heterocycles are poised for significant expansion, promising exciting new discoveries in the years to come.

References

The Strategic Utility of 4,4-Difluoro-1-phenylbutane-1,3-dione in the Synthesis of Fluorinated Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Difluoromethyl Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone strategy for enhancing pharmacological properties. The difluoromethyl group (CHF2), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 4,4-Difluoro-1-phenylbutane-1,3-dione stands as a pivotal chemical intermediate, offering a versatile platform for the introduction of the valuable difluoromethyl group into a variety of heterocyclic systems, which are themselves fundamental components of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of key heterocyclic intermediates for researchers and scientists in the field of drug development.

Compound Profile: this compound

This compound is a fluorinated β-diketone that serves as a valuable building block in organic synthesis.[2][3][4] Its utility stems from the reactivity of the 1,3-dicarbonyl moiety, which allows for cyclocondensation reactions with a variety of binucleophilic reagents to form a diverse range of heterocyclic compounds.

PropertyValue
CAS Number 62679-61-2
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol [5][6][7]
Appearance Solid
Linear Formula C₆H₅COCH₂COCHF₂[6]

Synthetic Applications: A Gateway to Fluorinated Heterocycles

The primary application of this compound as a chemical intermediate lies in its role as a precursor for the synthesis of five- and six-membered heterocyclic compounds. The presence of the difluoromethyl group in the final product is a direct result of its incorporation from this starting material.

Synthesis of Difluoromethyl-Substituted Pyrazoles

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and reliable method known as the Knorr pyrazole synthesis.[7][8][9][10] This reaction proceeds through a cyclocondensation mechanism. The reaction of this compound with hydrazine or its derivatives provides a direct route to pyrazoles bearing a difluoromethyl group.

Protocol 1: Synthesis of 5-(Difluoromethyl)-3-phenyl-1H-pyrazole

Reaction Scheme:

G This compound This compound Hydrazine Hydrate Hydrazine Hydrate This compound->Hydrazine Hydrate Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux 5-(Difluoromethyl)-3-phenyl-1H-pyrazole 5-(Difluoromethyl)-3-phenyl-1H-pyrazole Hydrazine Hydrate->5-(Difluoromethyl)-3-phenyl-1H-pyrazole Cyclocondensation

A schematic of the Knorr pyrazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound in ethanol, add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(difluoromethyl)-3-phenyl-1H-pyrazole.

Expected Outcome:

The reaction is expected to yield the 5-(difluoromethyl)-3-phenyl-1H-pyrazole as the major regioisomer due to the higher electrophilicity of the carbonyl carbon adjacent to the difluoromethyl group.

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-(Difluoromethyl)-3-phenyl-1H-pyrazoleC₁₀H₈F₂N₂194.18
Synthesis of Difluoromethyl-Substituted Pyrimidines

Pyrimidines are another class of heterocycles with significant biological activity. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine.[6][11][12] The use of this compound in this reaction allows for the synthesis of pyrimidines containing a difluoromethyl substituent.

Protocol 2: Synthesis of 2-Amino-4-(difluoromethyl)-6-phenylpyrimidine

Reaction Scheme:

G This compound This compound Guanidine Hydrochloride Guanidine Hydrochloride This compound->Guanidine Hydrochloride Base (e.g., Sodium Ethoxide) Ethanol, Reflux 2-Amino-4-(difluoromethyl)-6-phenylpyrimidine 2-Amino-4-(difluoromethyl)-6-phenylpyrimidine Guanidine Hydrochloride->2-Amino-4-(difluoromethyl)-6-phenylpyrimidine Cyclocondensation

A schematic of pyrimidine synthesis.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Ethanol (solvent)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add this compound and guanidine hydrochloride to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-amino-4-(difluoromethyl)-6-phenylpyrimidine.

Expected Outcome:

This protocol provides a straightforward method to synthesize difluoromethyl-substituted aminopyrimidines, which are valuable scaffolds in medicinal chemistry.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Amino-4-(difluoromethyl)-6-phenylpyrimidineC₁₁H₉F₂N₃221.21
Synthesis of Difluoromethyl-Substituted Isoxazoles

Isoxazoles can be synthesized from 1,3-dicarbonyl compounds by reaction with hydroxylamine.[13][14][15][16] This reaction provides a convenient route to isoxazoles with a difluoromethyl group when this compound is used as the starting material.

Protocol 3: Synthesis of 5-(Difluoromethyl)-3-phenylisoxazole

Reaction Scheme:

G This compound This compound Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride This compound->Hydroxylamine Hydrochloride Base (e.g., Sodium Acetate) Ethanol, Reflux 5-(Difluoromethyl)-3-phenylisoxazole 5-(Difluoromethyl)-3-phenylisoxazole Hydroxylamine Hydrochloride->5-(Difluoromethyl)-3-phenylisoxazole Cyclocondensation

A schematic of isoxazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in ethanol.

  • Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 5-(difluoromethyl)-3-phenylisoxazole.

Expected Outcome:

The reaction is expected to produce the 5-(difluoromethyl)-3-phenylisoxazole isomer.

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-(Difluoromethyl)-3-phenylisoxazoleC₁₀H₇F₂NO195.17

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of a wide array of difluoromethyl-substituted heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the synthesis of novel fluorinated molecules with potential applications in drug discovery and development. The strategic incorporation of the difluoromethyl group through this intermediate can lead to the generation of new chemical entities with improved pharmacological profiles.

References

Application Notes & Protocols: 4,4-Difluoro-1-phenylbutane-1,3-dione in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Building Block

In the landscape of medicinal and agricultural chemistry, the incorporation of fluorine-containing moieties is a cornerstone strategy for modulating the biological and physicochemical properties of organic molecules.[1] The difluoromethyl (CHF₂) group, in particular, serves as a unique bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, binding affinity, and lipophilicity. 4,4-Difluoro-1-phenylbutane-1,3-dione is an invaluable precursor that leverages the unique electronic properties of the CHF₂ group to facilitate the synthesis of diverse, high-value heterocyclic compounds.[2]

The strong electron-withdrawing nature of the difluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon (C3). This polarization dictates the regioselectivity of cyclocondensation reactions with various binucleophiles, providing a reliable and predictable pathway to specifically substituted pyrazoles, isoxazoles, and pyrimidines. This guide provides detailed mechanistic insights and field-proven protocols for utilizing this versatile building block.

Core Synthetic Pathways

The strategic placement of two distinct carbonyl groups, one influenced by a phenyl ring and the other activated by a difluoromethyl group, allows for controlled reactions with binucleophiles. The general workflow involves a nucleophilic attack at the more electrophilic carbonyl (adjacent to the CHF₂ group), followed by an intramolecular cyclization and dehydration to yield the aromatic heterocycle.

G cluster_0 Starting Material cluster_1 Binucleophiles cluster_2 Heterocyclic Products A This compound B Hydrazine (R-NHNH₂) A->B Condensation C Hydroxylamine (NH₂OH) A->C Condensation D Urea / Amidine (H₂N-C(X)-NH₂) A->D Condensation E 5-(Difluoromethyl)-3-phenyl-1H-pyrazole B->E F 5-(Difluoromethyl)-3-phenylisoxazole C->F G 4-(Difluoromethyl)-2-amino-6-phenylpyrimidine D->G

Figure 1: Synthetic pathways from this compound.

Synthesis of 5-(Difluoromethyl)-3-phenyl-1H-pyrazoles

The reaction of β-dicarbonyl compounds with hydrazines is a fundamental method for constructing the pyrazole core.[3] The pronounced electrophilicity of the carbonyl carbon adjacent to the CHF₂ group in this compound ensures a highly regioselective outcome.

Mechanistic Rationale

The reaction proceeds via a Paal-Knorr type condensation. The more nucleophilic nitrogen of the hydrazine derivative (e.g., phenylhydrazine) preferentially attacks the more electrophilic carbonyl (C3). This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl (C1). The resulting dihydroxypyrazolidine intermediate then undergoes acid-catalyzed dehydration to yield the stable aromatic pyrazole.[3]

G cluster_mech Mechanism: Pyrazole Synthesis r1 Ph-C(=O)-CH₂-C(=O)-CHF₂ m1 [Initial Adduct] p1 [Cyclization] r2 + R-NH-NH₂ m2 [Dehydration] p2 5-(CHF₂)-3-(Ph)-Pyrazole start Dione + Hydrazine step1 Nucleophilic attack at C=O (next to CHF₂) start->step1 step2 Intramolecular Cyclization (Formation of 5-membered ring) step1->step2 step3 Dehydration (-2H₂O) step2->step3 end Aromatic Pyrazole step3->end

Figure 2: Mechanistic workflow for pyrazole formation.
Protocol 1: Synthesis of 1,3-Disubstituted 5-(Difluoromethyl)pyrazole

This protocol describes the synthesis of 1-phenyl-3-phenyl-5-(difluoromethyl)-1H-pyrazole as a representative example.

Materials:

  • This compound (1.0 equiv, e.g., 198 mg, 1.0 mmol)

  • Phenylhydrazine (1.05 equiv, e.g., 113 mg, 1.05 mmol)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (10 mL)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound and ethanol. Stir until the solid is fully dissolved.

  • Reagent Addition: Add phenylhydrazine to the solution, followed by glacial acetic acid, which acts as a catalyst.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated residue into ice-cold water (50 mL). A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazole derivative.[4]

Reactant (R-NHNH₂)ProductSolventTime (h)Typical Yield
Hydrazine Hydrate5-(Difluoromethyl)-3-phenyl-1H-pyrazoleEthanol485-95%
Phenylhydrazine5-(Difluoromethyl)-1,3-diphenyl-1H-pyrazoleAcetic Acid580-90%
4-Methylphenylhydrazine5-(Difluoromethyl)-3-phenyl-1-(p-tolyl)-1H-pyrazoleEthanol682-92%
Table 1: Representative yields for pyrazole synthesis.

Synthesis of 5-(Difluoromethyl)-3-phenylisoxazoles

The construction of the isoxazole ring from 1,3-dicarbonyls is achieved through condensation with hydroxylamine.[5][6] The inherent reactivity of this compound again directs the synthesis towards a single major regioisomer.

Mechanistic Rationale

The reaction begins with the condensation of hydroxylamine with the more reactive C3 carbonyl to form an oxime intermediate. Subsequent acid- or base-catalyzed intramolecular cyclization occurs via the attack of the oxime's hydroxyl group on the C1 carbonyl, followed by dehydration to afford the aromatic 5-(difluoromethyl)-3-phenylisoxazole.

G cluster_workflow Isoxazole Synthesis Workflow A 1. Dissolve Dione in Ethanol/Pyridine B 2. Add NH₂OH·HCl (portion-wise) A->B C 3. Reflux Reaction (Monitor by TLC) B->C D 4. Cool and Precipitate (Add H₂O) C->D E 5. Filter and Wash Solid D->E F 6. Purify (Recrystallization) E->F

Figure 3: Experimental workflow for isoxazole synthesis.
Protocol 2: Synthesis of 5-(Difluoromethyl)-3-phenylisoxazole

Materials:

  • This compound (1.0 equiv, e.g., 198 mg, 1.0 mmol)

  • Hydroxylamine Hydrochloride (1.1 equiv, e.g., 76 mg, 1.1 mmol)

  • Pyridine (2.0 equiv, e.g., 158 mg, 2.0 mmol) or Sodium Acetate (2.0 equiv)

  • Ethanol (15 mL)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride and the base (pyridine or sodium acetate). The base neutralizes the HCl, liberating free hydroxylamine.

  • Reaction: Attach a condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction's completion by TLC.

  • Work-up: After cooling to ambient temperature, pour the reaction mixture into 50 mL of cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.

  • Purification: The crude isoxazole can be purified by recrystallization from ethanol or by silica gel chromatography.[7]

BaseSolventTime (h)Typical Yield
Sodium AcetateEthanol/H₂O488-96%
PyridineEthanol390-97%
TriethylamineDioxane585-93%
Table 2: Reaction conditions for isoxazole synthesis.

Synthesis of 4-(Difluoromethyl)-6-phenylpyrimidines

Pyrimidines are synthesized by reacting 1,3-dicarbonyl compounds with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine.[8][9] This reaction provides direct access to highly functionalized pyrimidine cores.

Mechanistic Rationale

The synthesis is typically performed under basic conditions. A strong base, such as sodium ethoxide, deprotonates the methylene group of the dione, forming an enolate. This enolate then reacts with the N-C-N reagent. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring after dehydration.

G cluster_mech Mechanism: Pyrimidine Synthesis r1 Ph-C(=O)-CH₂-C(=O)-CHF₂ m1 [Base-catalyzed Condensation] p1 [Cyclization] r2 + Guanidine m2 [Aromatization] p2 2-Amino-4-(CHF₂)-6-phenylpyrimidine start Dione + Guanidine step1 Base-catalyzed Condensation at both Carbonyls start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration/ Aromatization step2->step3 end Substituted Pyrimidine step3->end

Figure 4: Mechanistic overview of pyrimidine formation.
Protocol 3: Synthesis of 2-Amino-4-(difluoromethyl)-6-phenylpyrimidine

Materials:

  • This compound (1.0 equiv, e.g., 198 mg, 1.0 mmol)

  • Guanidine Hydrochloride (1.1 equiv, e.g., 105 mg, 1.1 mmol)

  • Sodium Ethoxide (2.5 equiv, e.g., 170 mg, 2.5 mmol)

  • Absolute Ethanol (20 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol in a dry, inert-atmosphere flask.

  • Reagent Addition: Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes. Then, add a solution of this compound in absolute ethanol dropwise.

  • Reaction: Heat the resulting mixture to reflux for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and neutralize carefully with dilute HCl or acetic acid.

  • Isolation: Remove the ethanol under reduced pressure. Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with water.

  • Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrimidine.[10]

N-C-N ReagentProductBaseTypical Yield
Guanidine HCl2-Amino-4-(CHF₂)-6-phenylpyrimidineNaOEt75-85%
Urea4-(CHF₂)-6-phenylpyrimidin-2(1H)-oneNaOEt60-70%
Thiourea4-(CHF₂)-6-phenylpyrimidine-2(1H)-thioneNaOEt70-80%
Table 3: Examples of pyrimidine synthesis from this compound.

Conclusion

This compound stands out as a highly effective and regioselective precursor for the synthesis of key difluoromethyl-substituted five- and six-membered heterocycles. The predictable reactivity, driven by the strong electron-withdrawing nature of the CHF₂ group, allows for the straightforward and high-yield production of pyrazoles, isoxazoles, and pyrimidines. The protocols outlined herein provide a robust foundation for researchers in drug discovery and materials science to access these valuable molecular scaffolds.

References

The Emerging Role of 4,4-Difluoro-1-phenylbutane-1,3-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Within this context, the difluoromethyl group (-CHF₂) has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine functionalities.[2][4] This guide focuses on a molecule that embodies this principle: 4,4-Difluoro-1-phenylbutane-1,3-dione .

While this specific molecule is an emerging scaffold, its structural motifs—the β-dicarbonyl system and the α,α-difluoromethyl ketone—suggest a wealth of potential applications, particularly in the design of enzyme inhibitors. The electron-withdrawing nature of the difluoro group enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime candidate for acting as a "warhead" for reversible covalent inhibition of enzymes, especially those with nucleophilic residues like cysteine or serine in their active sites.[5][6]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both a conceptual framework and practical protocols for exploring the medicinal chemistry applications of this compound. We will use the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy, as a primary case study to illustrate the potential of this scaffold.

Part 1: The Difluoromethyl Ketone Moiety - A Privileged Scaffold

The 1,3-dione structure of this compound exists in equilibrium with its enol tautomer, a feature that can be crucial for metal chelation and as a versatile synthetic handle. However, its most compelling feature for medicinal chemistry is the difluoromethyl ketone.

Key Attributes of the Difluoromethyl Ketone:

  • Enhanced Electrophilicity: The two fluorine atoms inductively withdraw electron density, making the carbonyl carbon more susceptible to nucleophilic attack.[5] In an enzyme's active site, this can lead to the formation of a stable, yet reversible, hemi(thio)ketal adduct with a catalytic residue.[5][6]

  • Bioisosterism: The -CHF₂ group can act as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, potentially mimicking key hydrogen bonding interactions with a target protein.[2][4]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to oxidative metabolism and potentially increasing the in vivo half-life of a drug candidate.[1][3]

  • Modulation of Physicochemical Properties: The introduction of the -CHF₂ group can fine-tune a molecule's lipophilicity (logP) and pKa, which are critical parameters for cell permeability and bioavailability.[2]

Part 2: Application Case Study - Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)

The Rationale for IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[7][8][9] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T cells, which are crucial for anti-tumor immunity.[10][11][12]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and activation of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.[8][10][13]

By inhibiting IDO1, the immunosuppressive shield of the tumor can be dismantled, rendering it more susceptible to immune-mediated destruction.[10][14] This makes IDO1 a highly attractive target for cancer immunotherapy, often in combination with other modalities like checkpoint inhibitors.[15][16][17]

Proposed Mechanism of IDO1 Inhibition by this compound

We hypothesize that this compound can act as a novel scaffold for IDO1 inhibitors. While non-peptidic difluoromethyl ketones have been explored as inhibitors for other enzymes, their application to IDO1 is a novel concept.[5] The proposed mechanism centers on the interaction with the heme cofactor in the active site of IDO1. Many known IDO1 inhibitors interact with the heme iron. Given the β-dicarbonyl structure, it is plausible that the enol form of this compound could coordinate with the ferrous (Fe²⁺) or ferric (Fe³⁺) state of the heme iron, thereby preventing the binding of tryptophan or molecular oxygen.

Diagram: Proposed IDO1 Inhibition Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro IDO1 Inhibition Assay cluster_2 Mechanism of Action Studies synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization assay_setup Assay Setup: Enzyme, Compound, Tryptophan characterization->assay_setup enzyme_prep Recombinant Human IDO1 Enzyme enzyme_prep->assay_setup reaction Incubation & Reaction assay_setup->reaction detection Measurement of Kynurenine Production (HPLC/Spectrophotometry) reaction->detection data_analysis IC50 Determination detection->data_analysis kinetics Enzyme Kinetics (e.g., Michaelis-Menten) data_analysis->kinetics reversibility Reversibility Assay (e.g., Dialysis) kinetics->reversibility binding Direct Binding Assay (e.g., SPR, MST) reversibility->binding caption Workflow for evaluating this compound as an IDO1 inhibitor.

Caption: Workflow for evaluating this compound as an IDO1 inhibitor.

Part 3: Experimental Protocols

Protocol for Synthesis of this compound

This protocol is based on the Claisen condensation reaction between a ketone and a difluoroacetate ester.[18][19]

Materials:

  • Acetophenone

  • Methyl difluoroacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) washed with anhydrous hexanes to remove mineral oil. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve acetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Condensation: Cool the reaction mixture back to 0 °C. Add methyl difluoroacetate (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (pH ~3-4). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro IDO1 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Assay buffer: 50 mM potassium phosphate buffer, pH 6.5

  • This compound (test compound)

  • Epacadostat (positive control inhibitor)[13]

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Epacadostat in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations (e.g., 1 nM to 100 µM).

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following components to a final volume of 200 µL:

    • Assay buffer

    • Recombinant human IDO1 (final concentration ~50 nM)

    • Catalase (final concentration ~20 µg/mL)

    • Methylene blue (final concentration ~10 µM)

    • Ascorbic acid (final concentration ~20 mM)

    • Test compound or control at desired concentrations (final DMSO concentration should be ≤1%).

  • Initiation of Reaction: Pre-incubate the mixture at 25 °C for 10 minutes. Initiate the enzymatic reaction by adding L-Tryptophan (final concentration ~200 µM, which is close to the Kₘ).

  • Incubation: Incubate the plate at 37 °C for 60 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 30% (w/v) TCA.

  • Kynurenine Detection: Incubate the plate at 65 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge the plate to pellet the precipitated protein. Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) DMAB in acetic acid.

  • Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: Tryptophan Catabolism and IDO1 Inhibition

G cluster_effects Immunosuppressive Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Tryptophan->IDO1 Catabolized by T_Cell_Stall T-Cell Proliferation Stall Tryptophan->T_Cell_Stall Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Produces Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Accumulation promotes ImmunoSuppression Tumor Immune Evasion T_Cell_Stall->ImmunoSuppression Treg_Activation->ImmunoSuppression Inhibitor This compound (Proposed Inhibitor) Inhibitor->IDO1 Inhibits caption Mechanism of IDO1-mediated immunosuppression and point of intervention.

Caption: Mechanism of IDO1-mediated immunosuppression and point of intervention.

Part 4: Data Presentation and Interpretation

Quantitative data from the in vitro assays should be meticulously recorded and presented clearly. Below is a template for summarizing the key parameters for your test compound in comparison to a known standard.

CompoundTargetIC₅₀ (µM)Inhibition TypeReversibility
This compound Human IDO1Experimental ValueTo be determinedTo be determined
Epacadostat (Control) Human IDO1~0.01[13]Non-competitiveReversible

Interpreting the Results:

  • IC₅₀ Value: A low IC₅₀ value indicates high potency. This is the primary metric for initial screening.

  • Inhibition Type: Further kinetic studies (e.g., varying tryptophan concentration) are required to determine the mechanism of inhibition (competitive, non-competitive, uncompetitive).[20] This is crucial for understanding how the inhibitor interacts with the enzyme and its substrate. A competitive inhibitor, for instance, may be outcompeted at high substrate concentrations.[20]

  • Reversibility: Assays such as rapid dilution or dialysis can determine if the compound binds reversibly or irreversibly. For a "reversible covalent" inhibitor, the bond should be breakable, which is often desirable for safety and minimizing off-target effects.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its difluoromethyl ketone moiety positions it as an excellent candidate for the development of enzyme inhibitors, potentially through a reversible covalent mechanism. The detailed protocols provided herein offer a clear roadmap for synthesizing this compound and evaluating its potential as an inhibitor of IDO1, a key target in immuno-oncology.

Successful demonstration of IDO1 inhibition would open the door to further studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

  • Cell-Based Assays: Evaluating the compound's ability to restore T-cell function in co-culture systems.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

By leveraging the principles of rational drug design and rigorous experimental validation, the potential of novel scaffolds like this compound can be fully realized, contributing to the development of the next generation of therapeutics.

References

Application Notes & Protocols: 4,4-Difluoro-1-phenylbutane-1,3-dione as a Versatile Ligand for Advanced Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of coordination chemistry, β-diketonates are a cornerstone class of ligands, celebrated for their ability to form stable chelate complexes with a vast array of metal ions.[1] The strategic introduction of fluorine atoms into the ligand backbone dramatically alters their electronic properties and steric profile, imparting unique characteristics to the resulting metal complexes.[2] Fluorination enhances Lewis acidity, improves thermal stability and volatility, and increases solubility in organic solvents—properties that are highly sought after in materials science and catalysis.[2][3][4] Furthermore, the prevalence of fluorinated motifs in modern pharmaceuticals underscores their potential to modulate biological activity.[5][6]

This document provides an in-depth guide to 4,4-difluoro-1-phenylbutane-1,3-dione (DFPB), a partially fluorinated β-diketonate ligand. We will explore its synthesis, physicochemical properties, and its utility in forming metal complexes. Detailed protocols for the synthesis and characterization of these complexes are provided, alongside application notes highlighting their potential in materials science, luminescence, and as platforms for drug discovery.

Section 1: The Ligand - Physicochemical Profile of DFPB

Structural and Electronic Properties

This compound, like all β-diketones, exists as a dynamic equilibrium between its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and is the active species for metal chelation. Upon deprotonation, the resulting enolate anion acts as a bidentate, monoanionic ligand, coordinating to a metal center through its two oxygen atoms to form a highly stable six-membered ring.

The terminal difluoromethyl group (-CHF₂) is strongly electron-withdrawing. This has two critical consequences:

  • Increased Acidity: The pKa of DFPB is lower than its non-fluorinated analogues, facilitating easier deprotonation and complex formation under milder conditions.[7]

  • Modulated Metal-Ligand Bonding: The electron-withdrawing nature influences the electron density on the coordinating oxygen atoms, thereby tuning the properties of the resulting metal complex.

G Figure 2: Characterization Workflow for DFPB Complexes Start Synthesized Complex (Crude Product) Purify Purification (Recrystallization / Chromatography) Start->Purify Confirm Initial Confirmation Purify->Confirm Spectro Spectroscopic Analysis (IR, NMR, UV-Vis) Confirm->Spectro Elemental Compositional Analysis (Elemental Analysis, MS) Confirm->Elemental Structural Structural Elucidation (Single-Crystal XRD) Spectro->Structural If single crystals available Thermal Property Analysis (TGA/DSC, Magnetometry) Spectro->Thermal Elemental->Structural Structural->Thermal Final Pure, Characterized Complex Thermal->Final

References

Application Notes and Protocols for the K-N-O-E-V-E-N-A-G-E-L Condensation with β-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation, a cornerstone reaction in organic chemistry, facilitates the formation of a new carbon-carbon double bond through the reaction of a carbonyl compound with an active methylene compound.[1] This reaction is a modification of the aldol condensation and is pivotal in synthesizing α,β-unsaturated compounds, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, functional polymers, and cosmetics.[1][2] When β-diketones are employed as the active methylene component, the reaction provides a direct and efficient route to highly functionalized and sterically hindered alkenes, which are valuable synthons in drug discovery and materials science.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the Knoevenagel condensation with β-diketones. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its efficiency and selectivity, and provide detailed, field-proven protocols.

Mechanistic Insights: The "Why" Behind the Reaction

The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination. Understanding this pathway is crucial for rationalizing the choice of reaction conditions.

  • Deprotonation: The reaction is initiated by a base, which abstracts a proton from the α-carbon of the β-diketone. The acidity of this proton is significantly enhanced by the presence of two flanking carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. The choice of base is critical; it must be strong enough to deprotonate the β-diketone but not so strong as to promote self-condensation of the aldehyde or ketone reactant.[3]

  • Nucleophilic Addition: The resonance-stabilized enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a new carbon-carbon single bond and generates a tetrahedral intermediate.

  • Elimination (Dehydration): The intermediate subsequently undergoes elimination of a water molecule to form the final α,β-unsaturated product. This dehydration step is often the driving force for the reaction, especially when the resulting double bond is in conjugation with the carbonyl groups of the β-diketone and the substituent from the aldehyde/ketone.[3]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination diketone β-Diketone enolate Enolate (Carbanion) diketone->enolate + Base base Base aldehyde Aldehyde/Ketone enolate->aldehyde intermediate Tetrahedral Intermediate aldehyde->intermediate + Enolate product α,β-Unsaturated Product intermediate->product enolate_2 Enolate intermediate_2 Intermediate water H₂O product->water - H₂O Experimental_Workflow Figure 2: General Experimental Workflow start Start reactants Combine Aldehyde, β-Diketone, and Solvent (if any) start->reactants add_catalyst Add Catalyst reactants->add_catalyst reaction Stir/Heat/Irradiate (Monitor by TLC) add_catalyst->reaction workup Reaction Work-up reaction->workup filtration Filtration (if heterogeneous catalyst) workup->filtration Heterogeneous extraction Extraction/Precipitation (if homogeneous catalyst) workup->extraction Homogeneous purification Purification (Recrystallization/Chromatography) filtration->purification extraction->purification analysis Characterization (NMR, IR, MP) purification->analysis end End analysis->end

References

The Strategic Introduction of Fluorine in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Medicinal Chemistry

The deliberate incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, represent a significant and growing class of pharmaceuticals. It is estimated that approximately 20% of all commercialized medications contain fluorine.[1] This prevalence is not coincidental but rather a testament to the unique and often beneficial alterations that fluorine imparts upon a molecule's physicochemical and biological properties. The introduction of fluorine can profoundly influence a drug's metabolic stability, lipophilicity, bioavailability, and binding affinity to its target.[2]

Fluorine's high electronegativity and small atomic size allow it to exert significant electronic effects with minimal steric hindrance. Strategically placed fluorine atoms can block sites of metabolic oxidation, increasing a drug's half-life. Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth exploration of the application of fluorination in the synthesis of pharmaceuticals, detailing key synthetic strategies, providing step-by-step protocols for selected transformations, and offering insights into the underlying mechanistic principles.

I. Electrophilic Fluorination: Taming the "F+" Equivalent

Electrophilic fluorination involves the transfer of a formal "F+" equivalent to a nucleophilic carbon center. This method has become a powerful tool in modern organofluorine chemistry, largely due to the development of stable and selective N-F reagents. Among these, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are two of the most prominent.[3]

The mechanism of electrophilic fluorination with N-F reagents is often substrate-dependent and can proceed through either a single-electron transfer (SET) or an SN2-type pathway.[3]

A. α-Fluorination of Carbonyl Compounds with Selectfluor®

The α-fluorination of carbonyl compounds is a fundamental transformation in the synthesis of many fluorinated pharmaceuticals. Selectfluor® is a user-friendly, mild, and stable reagent for this purpose.

Experimental Protocol: α-Fluorination of a β-Ketoester

This protocol describes the monofluorination of a β-ketoester using Selectfluor® in a mechanochemical process, which can significantly reduce reaction times compared to solution-based methods.

  • Materials:

    • β-ketoester (e.g., ethyl benzoylacetate) (1.0 equiv)

    • Selectfluor® (2.0 equiv)

    • Sodium chloride (NaCl) (as a grinding auxiliary)

    • Acetonitrile (as a liquid-assisted grinding additive)

    • Milling vessel and balls (e.g., stainless steel)

    • Ball mill

  • Procedure:

    • To a milling vessel, add the β-ketoester, Selectfluor®, and sodium chloride.

    • Add a small amount of acetonitrile to the vessel.

    • Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 2 hours).

    • After milling, the reaction mixture can be analyzed directly or worked up by dissolving in a suitable organic solvent, filtering to remove inorganic salts, and concentrating under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Safety Precautions:

    • Selectfluor® is an oxidizing agent and should be handled with care.

    • Milling operations should be conducted with appropriate safety shields in place.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Mechanism of Electrophilic Fluorination

The following diagram illustrates the plausible pathways for electrophilic fluorination.

G cluster_0 SN2-type Pathway cluster_1 SET Pathway Nucleophile Nucleophile Transition_State [Nu---F---N]‡ Nucleophile->Transition_State Attack on F N-F_Reagent N-F Reagent N-F_Reagent->Transition_State Fluorinated_Product Fluorinated Product Transition_State->Fluorinated_Product N-anion N-anion Transition_State->N-anion Nucleophile_SET Nucleophile Radical_Intermediate [Nu• + •N-F-] Nucleophile_SET->Radical_Intermediate Single Electron Transfer N-F_Reagent_SET N-F Reagent N-F_Reagent_SET->Radical_Intermediate Fluorinated_Product_SET Fluorinated Product Radical_Intermediate->Fluorinated_Product_SET Radical Combination N-radical N-radical Radical_Intermediate->N-radical

Caption: Plausible mechanistic pathways for electrophilic fluorination.

B. Fluorination of Alkenes with Selectfluor®

The electrophilic fluorination of alkenes can be utilized to introduce fluorine vicinal to another functional group by trapping the intermediate fluorocation with a nucleophile.

Experimental Protocol: Vicinal Oxyfluorination of an Alkene

  • Materials:

    • Alkene (1.0 equiv)

    • Selectfluor® (1.1 equiv)

    • Alcohol (e.g., methanol, as solvent and nucleophile)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve the alkene in the alcohol under an inert atmosphere.

    • Add Selectfluor® portion-wise to the stirred solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Safety Precautions:

    • Perform the reaction in a well-ventilated fume hood.

    • Wear appropriate PPE.

II. Nucleophilic Fluorination: Harnessing the Power of Fluoride Anion

Nucleophilic fluorination methods employ a source of fluoride anion (F-) to displace a leaving group. These methods are widely used in pharmaceutical synthesis, particularly for the preparation of aryl fluorides and the conversion of alcohols to alkyl fluorides.

A. Deoxyfluorination of Alcohols with DAST

Diethylaminosulfur trifluoride (DAST) is a powerful and versatile reagent for the deoxyfluorination of primary, secondary, and tertiary alcohols. The reaction generally proceeds with inversion of configuration at the stereocenter.

Experimental Protocol: Deoxyfluorination of a Primary Alcohol

This protocol provides a general procedure for the fluorination of an alcohol using DAST.

  • Materials:

    • Alcohol (e.g., 4-nitrobenzyl alcohol) (1.0 equiv)

    • DAST (1.1-1.5 equiv)

    • Anhydrous dichloromethane (DCM)

    • Inert atmosphere (e.g., nitrogen or argon)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add DAST dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

    • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[4]

  • Safety Precautions:

    • DAST is highly toxic, corrosive, and reacts violently with water. It should only be handled by trained personnel in a well-ventilated fume hood.

    • DAST can decompose explosively upon heating.

    • Always wear appropriate PPE, including a face shield, and have a quench solution readily available.

    • Deoxo-Fluor is a more thermally stable alternative to DAST.[2]

B. Palladium-Catalyzed Fluorination of Aryl Triflates

The synthesis of aryl fluorides via nucleophilic aromatic substitution can be challenging. Palladium-catalyzed methods have emerged as a powerful tool for the fluorination of aryl triflates and halides.

Experimental Protocol: Pd-Catalyzed Fluorination of an Aryl Triflate

  • Materials:

    • Aryl triflate (1.0 equiv)

    • Cesium fluoride (CsF) (2.0-3.0 equiv)

    • Palladium precatalyst (e.g., [(cinnamyl)PdCl]₂) (2-5 mol%)

    • Ligand (e.g., a biarylphosphine) (4-10 mol%)

    • Anhydrous toluene or other suitable solvent

    • Inert atmosphere (e.g., nitrogen or argon) in a glovebox

  • Procedure:

    • In a glovebox, combine the aryl triflate, CsF, palladium precatalyst, and ligand in a reaction vessel.

    • Add the anhydrous solvent and seal the vessel.

    • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with stirring for the required time (monitor by GC-MS or LC-MS).

    • Cool the reaction to room temperature and dilute with a suitable organic solvent.

    • Filter the mixture through a pad of celite and silica gel, washing with the organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Safety Precautions:

    • Palladium catalysts and ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

    • Toluene is flammable and toxic. Handle in a fume hood.

    • Wear appropriate PPE.

Mechanism of Palladium-Catalyzed Fluorination

The catalytic cycle involves oxidative addition of the aryl triflate to a Pd(0) species, followed by halide exchange with a fluoride source and subsequent reductive elimination to form the aryl fluoride and regenerate the Pd(0) catalyst.

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(OTf) Pd0->OxAdd Oxidative Addition ArOTf Ar-OTf ArOTf->OxAdd HalEx L-Pd(II)(Ar)(F) OxAdd->HalEx Halide Exchange MF MF (e.g., CsF) MF->HalEx HalEx->Pd0 Reductive Elimination ArF Ar-F HalEx->ArF MOTf MOTf HalEx->MOTf

References

The Role of 4,4-Difluoro-1-phenylbutane-1,3-dione in Advanced Luminescent Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Fluorinated β-Diketones in Lanthanide-Based Photonics

In the realm of advanced materials science, the quest for efficient and stable light-emitting compounds is paramount. Lanthanide ions, particularly Europium(III) (Eu³⁺), are highly sought after for their sharp, monochromatic emissions, which are ideal for applications ranging from organic light-emitting diodes (OLEDs) to bio-imaging and anti-counterfeiting technologies.[1][2] However, the direct excitation of lanthanide ions is inefficient due to their low absorption cross-sections. This limitation is overcome by employing organic ligands that act as "antennas," absorbing energy and transferring it to the central lanthanide ion.[3]

Among the most effective antenna ligands are β-diketones. The strategic incorporation of fluorine atoms into the β-diketone structure, as seen in 4,4-Difluoro-1-phenylbutane-1,3-dione (DPBD), has emerged as a critical design principle for enhancing the performance of the resulting luminescent materials. The electron-withdrawing nature of the fluorine atoms favorably modulates the energy levels of the ligand to promote efficient energy transfer to the Eu³⁺ ion and, crucially, reduces non-radiative decay pathways, leading to a significant increase in the photoluminescence quantum yield.[4] This guide provides a detailed exploration of the application of DPBD in the synthesis of advanced luminescent materials, complete with experimental protocols and an analysis of the underlying scientific principles.

Core Application: Sensitizing Europium(III) for Intense Red Emission

The primary application of DPBD in materials science is as a primary ligand in the formation of highly luminescent Europium(III) complexes. These complexes are prized for their intense and pure red light emission, a critical component in full-color displays and lighting applications.[2][5] The general structure involves a central Eu³⁺ ion coordinated to three DPBD ligands, often with the inclusion of an ancillary or secondary ligand to complete the coordination sphere and further enhance the photophysical properties.

The "Antenna Effect": A Mechanistic Overview

The luminescence of Eu³⁺-DPBD complexes is a result of a multi-step intramolecular energy transfer process known as the "antenna effect":

  • Ground State Absorption: The DPBD ligand, with its conjugated π-system, strongly absorbs UV radiation, exciting it from its ground singlet state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state (S₁) of the ligand undergoes efficient intersystem crossing to a lower-energy triplet state (T₁).

  • Energy Transfer: The energy from the ligand's triplet state is then transferred to the resonant energy levels of the central Eu³⁺ ion, exciting it.

  • Lanthanide Emission: The excited Eu³⁺ ion relaxes by emitting a photon, resulting in its characteristic sharp emission bands. The most prominent of these is the ⁵D₀ → ⁷F₂ transition, which produces the intense red light at approximately 612 nm.[5][6]

The fluorination of the β-diketone ligand is key to the success of this process. The C-F bonds are less prone to vibrational quenching compared to C-H bonds, which minimizes non-radiative energy loss and thus boosts the overall quantum efficiency of the complex.[4]

Enhancing Performance with Ancillary Ligands

To further improve the luminescent properties and stability of Eu³⁺-DPBD complexes, ancillary ligands are often incorporated into the coordination sphere. These are typically nitrogen-containing heterocyclic compounds like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bipy).[7] These ancillary ligands serve several critical functions:

  • They displace water molecules that would otherwise coordinate to the Eu³⁺ ion. Water molecules are efficient quenchers of luminescence through O-H vibrations.

  • They increase the asymmetry of the coordination environment around the Eu³⁺ ion, which can enhance the intensity of the otherwise forbidden f-f transitions.

  • They can contribute to the overall stability of the complex.

The resulting ternary complexes, with the general formula Eu(DPBD)₃(L) where L is an ancillary ligand, often exhibit superior brightness, longer luminescence lifetimes, and improved color purity, making them highly suitable for demanding applications like OLEDs.[7] For example, the Eu(DPBD)₃·bipy complex has been shown to have excellent CIE color coordinates for pure red emission.[7]

Experimental Protocols

Protocol 1: Synthesis of a Ternary Europium Complex: Eu(DPBD)₃(phen)

This protocol describes the synthesis of a highly luminescent ternary europium complex using this compound (DPBD) as the primary ligand and 1,10-phenanthroline (phen) as the ancillary ligand. This method is adapted from established procedures for analogous fluorinated β-diketonate complexes.[8]

Materials:

  • This compound (DPBD)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • 1,10-phenanthroline (phen)

  • Ethanol

  • Deionized water

  • Ammonia solution (dilute)

Procedure:

  • Ligand Solution Preparation: In a flask, dissolve 3 mmol of DPBD and 1 mmol of 1,10-phenanthroline in 20 mL of ethanol with stirring.

  • pH Adjustment: While stirring, slowly add a dilute ammonia solution dropwise to the ligand solution until the pH reaches approximately 6-7. This deprotonates the β-diketone, making it ready to coordinate with the europium ion.

  • Europium Solution Addition: In a separate beaker, dissolve 1 mmol of EuCl₃·6H₂O in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring ethanolic ligand solution.

  • Precipitation: Upon addition of the europium solution, a precipitate of the Eu(DPBD)₃(phen) complex will form.

  • Digestion and Isolation: Continue stirring the mixture at room temperature for 2-3 hours to allow the precipitate to fully form and "digest".

  • Washing and Drying: Filter the precipitate and wash it several times with small portions of deionized water and then ethanol to remove any unreacted starting materials. Dry the resulting solid in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.

Causality Behind Experimental Choices:

  • Solvent System: The use of an ethanol/water solvent system is a common practice for the synthesis of such complexes. Ethanol is a good solvent for the organic ligands, while water is used to dissolve the europium salt.

  • pH Control: The deprotonation of the β-diketone by a base (ammonia in this case) is a critical step. The resulting enolate is the active form of the ligand that coordinates to the positively charged Eu³⁺ ion.

  • Stoichiometry: A 3:1:1 molar ratio of DPBD:phen:Eu³⁺ is used to favor the formation of the desired ternary complex.

Diagram of the Synthesis Workflow:

Synthesis Workflow for Eu(DPBD)₃(phen) cluster_ligand_prep Ligand Solution Preparation cluster_eu_prep Europium Solution Preparation cluster_reaction Reaction and Isolation DPBD DPBD ligand_solution Ligand Solution DPBD->ligand_solution phen 1,10-phenanthroline phen->ligand_solution ethanol Ethanol ethanol->ligand_solution mixing Mixing and Precipitation ligand_solution->mixing Adjust pH to 6-7 EuCl3 EuCl₃·6H₂O eu_solution Europium Solution EuCl3->eu_solution water Deionized Water water->eu_solution eu_solution->mixing filtration Filtration and Washing mixing->filtration Stir for 2-3h drying Drying filtration->drying final_product Eu(DPBD)₃(phen) Complex drying->final_product

Caption: Workflow for the synthesis of the Eu(DPBD)₃(phen) complex.

Protocol 2: Characterization of the Luminescent Complex

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the coordination of the DPBD and phen ligands to the Eu³⁺ ion.

  • Procedure: Acquire the FTIR spectra of the free DPBD ligand, the free phen ligand, and the synthesized Eu(DPBD)₃(phen) complex.

  • Expected Observations: A shift in the vibrational frequencies of the C=O groups of the DPBD ligand to lower wavenumbers in the complex, indicating coordination through the oxygen atoms. Changes in the vibrational modes of the phenanthroline ring will also confirm its coordination.

2. UV-Visible Absorption and Photoluminescence Spectroscopy:

  • Purpose: To evaluate the photophysical properties of the complex.

  • Procedure:

    • Dissolve a small amount of the complex in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • Measure the UV-Vis absorption spectrum to identify the absorption bands of the ligands.

    • Measure the excitation and emission spectra using a spectrofluorometer. The emission spectrum should be recorded while exciting at the wavelength of maximum absorption of the ligand.

  • Expected Observations:

    • A broad absorption band in the UV region corresponding to the π-π* transitions of the ligands.

    • An emission spectrum showing sharp peaks characteristic of Eu³⁺ transitions, with the most intense peak around 612 nm (⁵D₀ → ⁷F₂).

    • The excitation spectrum should resemble the absorption spectrum, confirming the "antenna effect."

3. Luminescence Lifetime and Quantum Yield Measurement:

  • Purpose: To quantify the efficiency of the luminescence.

  • Procedure: These measurements are typically performed using specialized time-resolved spectrofluorometers. The luminescence decay curve is measured to determine the lifetime (τ). The quantum yield (Φ) is often measured relative to a known standard.

  • Significance: A long lifetime and high quantum yield are indicative of an efficient luminescent material with minimal non-radiative decay, making it suitable for applications like OLEDs.

Diagram of the Characterization Workflow:

Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_performance Performance Metrics start Synthesized Eu(DPBD)₃(phen) Complex ftir FTIR Spectroscopy start->ftir uv_vis UV-Vis Absorption start->uv_vis pl Photoluminescence (PL) start->pl data1 data1 ftir->data1 Confirms Coordination data2 data2 uv_vis->data2 Identifies Ligand Absorption lifetime Luminescence Lifetime pl->lifetime qy Quantum Yield pl->qy data3 data3 pl->data3 Shows Eu³⁺ Emission data4 data4 lifetime->data4 Quantifies Decay Dynamics data5 data5 qy->data5 Measures Emission Efficiency

Caption: Workflow for the characterization of the luminescent complex.

Quantitative Data Summary

The photophysical properties of europium β-diketonate complexes are highly dependent on the specific ligands and the local environment. The following table summarizes typical photophysical data for related ternary europium(III) β-diketonate complexes.

ComplexExcitation λ (nm)Emission λ (nm) (⁵D₀ → ⁷F₂)Quantum Yield (Φ)Lifetime (τ) (ms)Reference
Eu(btfa)₃(bpy)~373-406~612High~0.799[9]
Eu(btfa)₃(phen)~376~61256.1%~0.826[8][9]
Eu(DPBD)₃·bipy--HighLong[7]
Eu(III) complex with phenoxy-phen~350615~24%1.891[10]

btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedione, a close analog of DPBD.

Broader Applications in Materials Science

While the primary application of DPBD is in luminescent europium complexes, the underlying chemistry of fluorinated β-diketonates suggests potential in other areas:

  • Gadolinium(III) Complexes for MRI: β-diketonate ligands can also be used to chelate Gadolinium(III) (Gd³⁺). Gd³⁺ complexes are widely used as contrast agents in magnetic resonance imaging (MRI).[11] The DPBD ligand could potentially be used to create novel Gd³⁺-based contrast agents, although this application is less explored than its use in luminescent materials. The synthesis would follow a similar procedure to the europium complex, substituting a Gd³⁺ salt for the Eu³⁺ salt.

Conclusion

This compound is a highly effective ligand for sensitizing lanthanide luminescence, particularly for achieving strong, pure red emission from Europium(III). The strategic inclusion of fluorine atoms is a key feature that enhances the photophysical properties of the resulting complexes by minimizing non-radiative decay pathways. The straightforward synthesis of ternary complexes with ancillary ligands like 1,10-phenanthroline allows for the fine-tuning of their properties, making them excellent candidates for advanced applications in OLEDs, sensors, and other photonic devices. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working to develop the next generation of advanced luminescent materials.

References

Synthesis of Pyrazolidine-3,5-dione Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolidine-3,5-dione is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[2][3] The anti-inflammatory drug phenylbutazone is a prominent example, highlighting the therapeutic potential of this chemical class.[4][5] This guide provides a comprehensive overview of the primary synthetic strategies for pyrazolidine-3,5-dione derivatives, detailed experimental protocols, mechanistic insights, and troubleshooting advice to support researchers in this field.

Introduction: The Versatile Pyrazolidinedione Core

The pyrazolidine-3,5-dione ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and two carbonyl groups at positions 3 and 5. The acidity of the C-4 proton is a key feature, playing a crucial role in the pharmacological activity of many derivatives.[6] Modifying the substituents at the N-1, N-2, and C-4 positions allows for the fine-tuning of the molecule's biological and physicochemical properties, making it a versatile template for drug design.[2] The development of efficient, scalable, and versatile synthetic methods is therefore critical to exploring the full therapeutic potential of this compound class.

Part 1: Major Synthetic Strategies & Mechanistic Insights

The most common and robust method for constructing the pyrazolidine-3,5-dione core involves the cyclocondensation of a hydrazine derivative with a substituted malonic acid derivative, typically a diethyl malonate.

Classical Cyclocondensation

This foundational approach involves the reaction between a 1,2-disubstituted hydrazine (e.g., 1,2-diphenylhydrazine) and a C-4 substituted diethyl malonate (e.g., diethyl n-butylmalonate). The reaction is typically performed in the presence of a base, such as sodium ethoxide, which facilitates the condensation and subsequent intramolecular cyclization to form the heterocyclic ring.

Mechanism Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates one of the nitrogen atoms of the hydrazine, increasing its nucleophilicity. The resulting hydrazide anion attacks one of the ester carbonyls of the diethyl malonate. A subsequent intramolecular condensation, driven by the elimination of a second molecule of ethanol, leads to the formation of the stable five-membered pyrazolidine-3,5-dione ring.

G cluster_reactants Starting Materials cluster_steps Reaction Steps Hydrazine 1,2-Disubstituted Hydrazine Deprotonation Nucleophilic Attack (Formation of Amide Intermediate) Hydrazine->Deprotonation Malonate Substituted Diethyl Malonate Malonate->Deprotonation Base Base (e.g., NaOEt) Base->Deprotonation Deprotonates Hydrazine Cyclization Intramolecular Cyclization Deprotonation->Cyclization Intermediate Product Pyrazolidine-3,5-dione Product Cyclization->Product Elimination Elimination of 2x EtOH Cyclization->Elimination caption Fig. 1: Generalized Cyclocondensation Workflow.

Fig. 1: Generalized Cyclocondensation Workflow.

Multi-Component and One-Pot Reactions

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures.[1][7] These methods combine multiple reaction steps without isolating intermediates, saving time, solvents, and resources. One-pot syntheses of pyrazolidinediones often involve the reaction of an aldehyde, a hydrazine, and an active methylene compound like malononitrile, sometimes under solvent-free or microwave-assisted conditions.[7][8] Catalysts such as boric acid or even enzymes can be employed to promote these reactions, offering a greener alternative to traditional methods.[1][7]

Knoevenagel Condensation/Michael Addition Cascade

A powerful strategy for synthesizing 4-substituted pyrazolidinediones involves a tandem Knoevenagel condensation followed by a Michael addition.[9][10] In this sequence, a pyrazolidine-3,5-dione precursor first undergoes a Knoevenagel condensation with an aldehyde to form a reactive α,β-unsaturated enone intermediate.[9][11] This intermediate is then susceptible to a Michael 1,4-conjugate addition by a nucleophile, introducing a substituent at the C-4 position.[9][12] This cascade approach allows for the creation of complex derivatives in a highly controlled manner.[10][13]

G Start Pyrazolidinedione + Aldehyde Step1 Knoevenagel Condensation Start->Step1 Intermediate Reactive Enone Intermediate Step1->Intermediate Step2 Michael Addition Intermediate->Step2 Product 4-Substituted Pyrazolidinedione Step2->Product Nucleophile Nucleophile Nucleophile->Step2 caption Fig. 2: Knoevenagel/Michael Cascade.

Fig. 2: Knoevenagel/Michael Cascade.

Part 2: Detailed Synthesis Protocol (Example: Phenylbutazone)

This protocol details the synthesis of 4-butyl-1,2-diphenylpyrazolidine-3,5-dione (Phenylbutazone), a classic non-steroidal anti-inflammatory drug (NSAID).[4] This procedure is adapted from established literature methods and serves as a representative example of the classical cyclocondensation approach.[14][15]

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Phenylbutazone may form an explosive dust-air mixture; minimize dust generation and ground equipment.[16] Hydrazine derivatives are toxic and should be handled with extreme care.

Materials and Reagents
  • Diethyl n-butylmalonate

  • 1,2-Diphenylhydrazine (Hydrazobenzene)

  • Sodium ethoxide (NaOEt) or Sodium metal

  • Absolute Ethanol (anhydrous)

  • Xylene (anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Hexane

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation of 1,2-diphenylhydrazine and to avoid side reactions involving atmospheric moisture, as the base (sodium ethoxide) is highly moisture-sensitive.[15]

  • Preparation of Sodium Ethoxide (if not commercially available):

    • In the reaction flask, add a calculated amount of sodium metal to excess absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.

    • Rationale: Freshly prepared sodium ethoxide ensures a completely anhydrous and highly reactive base, which is critical for efficient deprotonation and subsequent cyclization.[15]

  • Addition of Reactants:

    • To the freshly prepared sodium ethoxide solution in ethanol, add an equimolar amount of 1,2-diphenylhydrazine.

    • Add an equimolar amount of diethyl n-butylmalonate to the dropping funnel, diluted with a small amount of anhydrous xylene.

    • Add the diethyl n-butylmalonate solution dropwise to the reaction mixture over 30-60 minutes while stirring.

    • Rationale: Dropwise addition helps to control the reaction temperature, which can be exothermic, and ensures homogenous mixing, preventing the formation of side products.[14] Xylene is used as a high-boiling co-solvent to achieve the necessary temperature for the reaction to proceed to completion.

  • Reaction and Reflux:

    • After the addition is complete, heat the mixture to reflux (approximately 120-140 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the activation energy required for the intramolecular cyclization and elimination of ethanol, driving the reaction to completion.

  • Work-up and Isolation:

    • After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the resulting residue in water.

    • Carefully acidify the aqueous solution with concentrated HCl to a pH of approximately 4-5 while cooling in an ice bath. The product will precipitate as a solid.

    • Rationale: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the enolate, causing the neutral, water-insoluble phenylbutazone to precipitate.[15]

  • Purification:

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

    • Further wash the crude product with a non-polar solvent like hexane to remove unreacted starting materials.[15]

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure, crystalline phenylbutazone.[15]

    • Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized pyrazolidinedione derivative should be confirmed using standard analytical techniques.

TechniqueExpected Observations for Phenylbutazone
¹H NMR Signals corresponding to the two phenyl rings, the butyl chain protons, and the characteristic methine proton at the C-4 position.[14]
¹³C NMR Resonances for the two carbonyl carbons (C3 & C5), aromatic carbons, and aliphatic carbons of the butyl chain.[17]
IR Spectroscopy Strong absorption bands characteristic of the C=O stretching of the dione system (typically around 1700-1750 cm⁻¹), and bands for C-H and N-H (if applicable) stretching.[17][18]
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the final product.[17][18]
Melting Point A sharp melting point consistent with literature values for the pure compound.

Part 3: Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Poor quality/degraded starting materials. - Inactive base (moisture contamination). - Insufficient reaction temperature or time.- Use freshly purified or high-purity reagents.[15] - Ensure anhydrous conditions and use freshly prepared or high-quality sodium ethoxide.[15] - Optimize reflux time and temperature; monitor reaction by TLC.[15]
Formation of Side Products - Reaction temperature too high or addition too fast. - Presence of oxygen leading to oxidation of intermediates.- Control temperature carefully and perform dropwise addition of reagents. - Conduct the reaction under a strict inert atmosphere (N₂ or Ar).[15]
Difficulty in Purification - Incomplete precipitation during acidification. - Product is oily or discolored.- Adjust pH carefully during work-up; cool the mixture thoroughly to decrease solubility.[15] - Perform multiple recrystallizations until a pure, crystalline powder is obtained. Use charcoal treatment to remove colored impurities if necessary.[15]

Conclusion

The synthesis of pyrazolidine-3,5-dione derivatives is a cornerstone of medicinal chemistry research. The classical cyclocondensation of hydrazines and malonic esters remains a reliable and versatile method, while modern one-pot and cascade reactions offer more efficient and greener alternatives. By understanding the underlying mechanisms, carefully controlling reaction parameters, and employing systematic troubleshooting, researchers can successfully synthesize and explore this valuable class of compounds for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-Difluoro-1-phenylbutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity material.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a crossed Claisen condensation.[1][2] This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base to yield a β-diketone.[3] In this specific synthesis, acetophenone serves as the ketone, providing the enolizable α-protons, while an ethyl or methyl difluoroacetate acts as the electrophilic ester partner. The presence of the difluoromethyl group introduces unique electronic effects that can influence reactivity and require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this Claisen condensation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Base Selection and Quality: The choice and quality of the base are critical. Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[4] The activity of sodium alkoxides can degrade over time, so using a freshly prepared or properly stored reagent is crucial.[1]

  • Reaction Stoichiometry: The molar ratio of reactants and base is a key parameter. A stoichiometric amount of base is required because the final deprotonation of the β-diketone product drives the reaction to completion.[5] An excess of the ester or ketone can sometimes be employed to push the equilibrium.

  • Moisture Contamination: Claisen condensations are highly sensitive to moisture. Water can quench the enolate intermediate and hydrolyze the ester starting material. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reaction Temperature: While some Claisen condensations proceed at room temperature, others require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and degradation of the product. Optimization of the reaction temperature is often necessary.

  • Self-Condensation of Acetophenone: Although less favorable than the crossed condensation in this case, self-condensation of acetophenone can occur, consuming starting material and reducing the yield of the desired product.

Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?

The most common side products in this reaction include:

  • Unreacted Starting Materials: Incomplete reaction is a common issue. This can be addressed by optimizing reaction time, temperature, and base concentration.

  • Product of Acetophenone Self-Condensation: As mentioned above, acetophenone can react with itself. Using a very strong base like sodium hydride can favor the desired crossed condensation.

  • Hydrolysis Products: If there is moisture in the reaction, ethyl difluoroacetate can hydrolyze to difluoroacetic acid.

To minimize side products, consider the following:

  • Order of Reagent Addition: Slowly adding the ester to a pre-formed enolate of the ketone can sometimes improve selectivity.

  • Choice of Base: Stronger bases like sodium hydride can lead to cleaner reactions compared to alkoxides in some cases.[2]

Q3: The purification of the final product is challenging. What are the recommended methods?

Purification of β-diketones can be complicated by their tendency to exist as a mixture of keto and enol tautomers.[1] Common purification techniques include:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often the most effective method for obtaining high-purity crystalline product.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically employed.

  • Copper Chelate Formation: A classic method for purifying β-diketones involves the formation of a copper(II) chelate, which can be precipitated, filtered, and then decomposed with a dilute acid to regenerate the pure β-diketone.[1]

Q4: How can I confirm the identity and purity of my final product?

A combination of spectroscopic methods should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methylene protons, and the methine proton of the difluoromethyl group. The enol form will show a characteristic downfield proton signal.

    • ¹³C NMR: Will confirm the presence of the carbonyl carbons and the carbon of the difluoromethyl group.

    • ¹⁹F NMR: Is crucial for confirming the presence of the difluoromethyl group and will show a characteristic signal.[6][7][8]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl groups and the C-F bonds.[6]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Spectroscopic Data for this compound
¹H NMR (CDCl₃, ppm) Signals corresponding to aromatic, methylene, and methine protons. The enol form shows a characteristic downfield OH proton.
¹³C NMR (CDCl₃, ppm) Peaks for carbonyl carbons, aromatic carbons, methylene carbon, and the difluoromethyl carbon.
¹⁹F NMR (CDCl₃, ppm) A characteristic signal for the -CHF₂ group.[8]
IR (KBr, cm⁻¹) Strong absorptions for C=O stretching and C-F stretching.
Molecular Weight 198.17 g/mol [6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • Acetophenone

  • Ethyl difluoroacetate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry of the sodium hydride.

  • Enolate Formation: While stirring, slowly add acetophenone (1.0 equivalent) dropwise to the sodium hydride suspension at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Claisen Condensation: Cool the reaction mixture back to 0 °C and add ethyl difluoroacetate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Reaction Workflow Diagram:

claisen_condensation_workflow start Start setup Reaction Setup: - Anhydrous conditions - Inert atmosphere start->setup base Add Base (e.g., NaH) setup->base ketone Add Acetophenone (enolate formation) base->ketone ester Add Ethyl Difluoroacetate (condensation) ketone->ester reaction Reaction Progression (monitor by TLC) ester->reaction workup Aqueous Work-up: - Quench with acid - Extraction reaction->workup purification Purification: - Crystallization or - Chromatography workup->purification product Pure Product purification->product troubleshooting_workflow issue {Low Yield or No Reaction} check_reagents Check Reagent Quality Anhydrous solvents? Fresh base? Pure starting materials? issue->check_reagents check_conditions Review Reaction Conditions Correct stoichiometry? Optimal temperature? Sufficient reaction time? issue->check_conditions adjust_protocol Adjust Protocol Based on Findings check_reagents:f0->adjust_protocol check_conditions:f0->adjust_protocol check_impurities {Impure Product} purification_strategy Optimize Purification Different recrystallization solvent? Adjust chromatography gradient? Consider copper chelate method? check_impurities->purification_strategy analyze_byproducts Identify Byproducts NMR and MS analysis Compare with known side products check_impurities->analyze_byproducts purification_strategy:f0->adjust_protocol analyze_byproducts:f0->adjust_protocol

References

Technical Support Center: Purification of 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4-difluoro-1-phenylbutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable fluorinated β-diketone. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.

Introduction to the Challenges

The purification of this compound is often complicated by a combination of factors inherent to its molecular structure. The primary challenges stem from its existence as a mixture of keto and enol tautomers, its potential for thermal instability, and the presence of closely-related impurities from its synthesis. Understanding these challenges is the first step toward developing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR spectrum of this compound show multiple sets of peaks?

This is the most common observation and is due to keto-enol tautomerism. Like many β-diketones, this compound exists as an equilibrium mixture of the diketo form and at least one enol form in solution.[1][2] The ratio of these tautomers is highly dependent on the solvent used.[2] In a non-polar solvent like chloroform-d (CDCl3), the diketo form is typically the major species observed.[3]

Q2: What are the likely impurities in my crude this compound?

The compound is commonly synthesized via a Claisen condensation reaction between acetophenone and an ester of difluoroacetic acid, such as methyl difluoroacetate.[4] Therefore, the most probable impurities are unreacted acetophenone and methyl difluoroacetate. Additionally, side-products from the self-condensation of acetophenone may also be present.

Q3: Can I purify this compound by distillation?

While distillation is a common purification technique for liquids, it should be approached with caution for β-diketones due to their potential for thermal decomposition. For the related compound, 4,4,4-trifluoro-1-phenyl-1,3-butanedione, thermal decomposition has been studied, and its metal complexes show varying stability.[5][6] It is advisable to first assess the thermal stability of your compound using a small sample before attempting a large-scale distillation. Vacuum distillation at the lowest possible temperature would be the preferred method to minimize degradation.

Q4: I am having trouble getting sharp peaks when analyzing my compound by HPLC. What can I do?

Poor peak shape is a known issue for the HPLC analysis of β-diketones, often due to the on-column interconversion of tautomers.[7] To address this, consider using a mixed-mode stationary phase column, which can improve peak shape and resolution.[7] Alternatively, derivatization of the compound prior to analysis can lock it in a single form, leading to sharper peaks.

Troubleshooting Guides

Issue 1: Difficulty in Removing Minor Impurities by Recrystallization

Symptoms:

  • The melting point of the recrystallized product is broad and lower than the reported value (47-51 °C).[8]

  • TLC analysis of the recrystallized material still shows the presence of minor impurity spots close to the product spot.

  • The product oils out during recrystallization.

Root Cause Analysis and Solutions:

The choice of solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A single solvent may not provide the optimal polarity for separating the desired product from structurally similar impurities.

dot

Caption: Troubleshooting workflow for recrystallization issues.

Recommended Protocol: Two-Solvent Recrystallization

A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexanes) often provides the best results.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration: If any insoluble material is present, perform a hot gravity filtration to remove it.

  • Addition of Anti-Solvent: To the hot solution, slowly add warm hexanes dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane/ethyl acetate mixture.

  • Drying: Dry the crystals under vacuum.

Solvent SystemPurposeExpected Outcome
Ethyl Acetate / Hexanes Primary purification to remove both more polar and less polar impurities.Crystalline solid with improved purity.
Ethanol / Water Alternative for removing non-polar impurities.May require careful optimization to prevent oiling out.
Issue 2: Co-elution of Impurities during Column Chromatography

Symptoms:

  • Fractions collected from the column contain a mixture of the desired product and impurities, as determined by TLC or NMR.

  • The product elutes as a broad band, leading to poor separation.

Root Cause Analysis and Solutions:

Co-elution is typically due to an inappropriate choice of stationary or mobile phase, or improper column packing and loading. For fluorinated compounds, standard silica gel may not always provide the best separation from other fluorinated or non-fluorinated impurities.

dot

Caption: General workflow for purification by column chromatography.

Recommended Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. For difficult separations, consider using a fluorinated stationary phase, which can offer selective retention for fluorinated compounds.[9]

  • Mobile Phase Selection: Use TLC to determine the optimal solvent system. A mixture of hexanes and ethyl acetate is commonly effective.[4][10] Aim for an Rf value of 0.2-0.3 for the product on the TLC plate.

  • Column Packing: A properly packed column is crucial for good separation. The "wet slurry" method is generally recommended to avoid air bubbles and channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane and load it onto the column.

  • Elution: Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate). This gradient elution will help to first elute non-polar impurities, followed by the product, and finally more polar impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Stationary PhaseMobile Phase (Gradient)Application Notes
Silica Gel Hexanes / Ethyl Acetate (e.g., 5% to 20% EtOAc)Standard choice for general purification.
Fluorinated Silica Gel Similar to silica gel, may require optimization.Offers enhanced selectivity for fluorinated compounds.[9]
Issue 3: Inaccurate Purity Assessment by GC-MS

Symptoms:

  • Multiple peaks are observed in the gas chromatogram for a sample that appears pure by NMR.

  • The compound appears to decompose in the GC inlet.

Root Cause Analysis and Solutions:

The high temperatures used in GC can cause thermal decomposition of β-diketones. Furthermore, their polarity and the presence of active hydrogens can lead to poor chromatographic performance and multiple derivatized species if not handled correctly.

Recommended Protocol: GC-MS Analysis with Derivatization

To improve volatility and thermal stability, derivatization is highly recommended. Trimethylsilylation is a common and effective method.

  • Sample Preparation: Ensure the sample is completely dry, as moisture will react with the derivatizing agent.

  • Methoximation (for keto-enol stabilization): For compounds with keto-enol tautomerism, a two-step derivatization is often best. First, react the sample with methoxyamine hydrochloride (MeOx) to convert the carbonyl groups to their methoximes. This "locks" the tautomeric forms.[7]

  • Silylation: Following methoximation, react the sample with a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][11] This will replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The resulting TMS-derivatized compound will be more volatile and thermally stable, leading to a more accurate assessment of purity.

Derivatization ReagentPurposeKey Advantages
MSTFA Silylation of active hydrogens.Powerful silylating agent, produces volatile byproducts.[5][11]
MeOx followed by MSTFA Stabilizes tautomers and silylates.Prevents the formation of multiple isomers from tautomerization.[7]

Conclusion

The successful purification of this compound is readily achievable with a systematic approach that acknowledges and addresses its inherent chemical properties. By understanding the principles of keto-enol tautomerism and employing the appropriate purification and analytical techniques, researchers can consistently obtain high-purity material for their downstream applications.

References

common side reactions in the synthesis of fluorinated diketones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated diketones. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to help you navigate the common challenges in your laboratory work.

Introduction: The Unique Chemistry of Fluorinated Diketones

Fluorinated β-diketones are crucial building blocks in medicinal chemistry and materials science, prized for their unique electronic properties, enhanced acidity, and ability to form stable metal chelates.[1][2] The electron-withdrawing nature of fluorine atoms significantly influences the reactivity and equilibrium of these molecules, leading to a distinct set of synthetic challenges compared to their non-fluorinated analogs. This guide will address the most common side reactions and provide actionable protocols to optimize your synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guides

Problem 1: Low Yields Due to Self-Condensation in Claisen Reactions

Question: I'm attempting a Claisen condensation to synthesize a fluorinated diketone, but I'm getting a complex mixture of products and a low yield of my desired compound. How can I minimize the self-condensation of my starting materials?

Answer: Self-condensation is a classic side reaction in Claisen and related condensations, where an enolizable ketone or ester reacts with itself instead of the intended reaction partner.[3][4][5] This is particularly problematic in "crossed" or mixed Claisen condensations. The key to minimizing this side reaction is to control the formation and subsequent reaction of the enolate.

Causality: The reaction relies on the formation of a nucleophilic enolate from one carbonyl compound, which then attacks the electrophilic carbonyl of the second. If the enolate is allowed to accumulate in the presence of its own precursor, self-condensation becomes a competing and often rapid reaction.

Troubleshooting Protocol:

  • Method of Addition: The most effective strategy is to add the enolizable starting material (typically the ketone or non-fluorinated ester) slowly to a mixture of the base and the non-enolizable electrophile (the fluorinated ester).[6] This ensures that the enolate is formed in low concentrations and is more likely to react with the more abundant electrophile.

  • Choice of Base: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -40°C to -78°C) to achieve rapid and complete enolate formation before adding the second ester.[6] This pre-formation of the enolate can significantly reduce self-condensation. If using an alkoxide base, ensure it matches the alcohol portion of the ester to prevent transesterification, another potential side reaction.[4]

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the non-enolizable fluorinated ester to increase the probability of the desired cross-condensation reaction.

Problem 2: My Purified Product Appears to be Hydrated. Is This Normal and How Can I Remove the Water?

Question: After purification, my NMR spectrum shows unexpected peaks, and the mass spectrum suggests the addition of a water molecule. Is my fluorinated diketone unstable?

Answer: Yes, the hydration of fluorinated diketones to form geminal diols (hydrates) is a common and expected phenomenon.[7] This is not a sign of decomposition, but rather an equilibrium state that is particularly favorable for compounds bearing strongly electron-withdrawing groups like trifluoromethyl (-CF3).

Causality: The fluorine atoms pull electron density away from the carbonyl carbons, making them highly electrophilic and susceptible to nucleophilic attack by water. This equilibrium can be so favorable that the hydrated form is the predominant species, even in organic solvents if traces of water are present.

Troubleshooting and Characterization:

  • Anhydrous Conditions: To minimize hydrate formation, ensure all solvents and reagents are rigorously dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Characterization: The presence of the hydrate can be confirmed by NMR spectroscopy. You will observe distinct signals for both the diketone and the hydrated species. 19F NMR is particularly useful for identifying and quantifying the different species in solution.[7]

  • Removal of Water:

    • Azeotropic Distillation: Dissolve the product in a solvent that forms an azeotrope with water (e.g., toluene) and distill off the azeotrope.

    • High Vacuum Drying: Drying the sample under high vacuum at a slightly elevated temperature can sometimes shift the equilibrium back towards the diketone by removing water.

    • Chemical Drying: For storage, keeping the compound over a strong desiccant like phosphorus pentoxide (P2O5) in a desiccator can help.

Data Summary: Hydration of Carbonyls

CompoundEquilibrium Constant (Khyd)Predominant Form in Water
Acetone~10⁻³Ketone
Formaldehyde~10³Hydrate
Hexafluoroacetone~10⁶Hydrate

This table illustrates the strong influence of electron-withdrawing groups on the hydration equilibrium.

Problem 3: My Product is a Mixture of Keto and Enol Tautomers, Complicating Purification and Characterization.

Question: My NMR spectrum is complex, showing two sets of signals for my fluorinated diketone. How can I confirm that this is due to keto-enol tautomerism, and can I isolate a single tautomer?

Answer: Fluorinated β-diketones almost always exist as a mixture of keto and enol tautomers in solution. The electron-withdrawing fluorine groups increase the acidity of the α-protons, favoring the formation of the conjugated and often intramolecularly hydrogen-bonded enol form.[1][8][9]

Causality: The stability of the enol tautomer is enhanced by the formation of a six-membered ring through intramolecular hydrogen bonding and the electron-withdrawing effect of the fluorine substituents. The equilibrium between the keto and enol forms is often slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.

Troubleshooting and Characterization:

  • NMR Analysis: The presence of both tautomers can be confirmed by 1H, 13C, and 19F NMR.[1][10][11]

    • In the 1H NMR , the enol form will typically show a characteristic enolic proton signal at a downfield chemical shift (often >10 ppm) and a vinyl proton signal. The keto form will show a signal for the α-protons.

    • The ratio of the two forms can be determined by integrating the corresponding signals.[12]

  • Solvent Effects: The keto-enol equilibrium is solvent-dependent.[9] More polar solvents tend to favor the more polar keto form, while non-polar solvents favor the enol form. You can try acquiring NMR spectra in different deuterated solvents to observe this shift.

  • Isolation of a Single Tautomer: Isolating a single tautomer from a solution in equilibrium is generally not feasible, as they will interconvert. However, in the solid state, the compound may crystallize as a single tautomer.

Visualization of Keto-Enol Tautomerism:

Caption: Keto-enol tautomerism in β-diketones.

Problem 4: I'm Observing Over-fluorination of my Diketone.

Question: I'm trying to introduce a single fluorine atom at the α-position of my diketone, but I'm getting a significant amount of the di-fluorinated product. How can I improve the selectivity for mono-fluorination?

Answer: Over-fluorination is a common issue when using highly reactive electrophilic fluorinating agents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI). The mono-fluorinated product can sometimes be more reactive towards further fluorination than the starting material.

Causality: The mechanism of electrophilic fluorination proceeds through the reaction of the enol tautomer with the fluorinating agent.[13] The rate of enolization of the mono-fluorinated product can be comparable to or even faster than that of the starting material, leading to the formation of the di-fluorinated byproduct.

Troubleshooting Protocol for Selective Mono-fluorination:

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the electrophilic fluorinating agent.

  • Slow Addition: Add the fluorinating agent slowly to the solution of the diketone to maintain a low instantaneous concentration of the reagent.

  • Lower Temperature: Perform the reaction at lower temperatures to reduce the rate of the second fluorination.

  • Monitor the Reaction: Carefully monitor the reaction progress by TLC, GC-MS, or NMR to stop the reaction once the starting material is consumed and before significant amounts of the di-fluorinated product are formed.

  • Catalyst Choice: In some cases, using a catalyst can enhance the selectivity for mono-fluorination. For example, titanium-based Lewis acids have been used to catalyze the α-fluorination of β-ketoesters with high selectivity.

Visualization of Fluorination Pathway:

Fluorination Diketone β-Diketone MonoFluoro α-Fluoro-β-Diketone (Desired Product) Diketone->MonoFluoro + [F+] DiFluoro α,α-Di-Fluoro-β-Diketone (Side Product) MonoFluoro->DiFluoro + [F+] (Over-fluorination)

Caption: Reaction pathway showing over-fluorination.

Advanced Purification Protocol: Removal of Side Products via Copper Chelate Formation

For challenging purifications where distillation or standard column chromatography fails to separate the desired fluorinated diketone from persistent impurities, purification via a metal chelate is a highly effective, albeit multi-step, method.[14]

Step 1: Formation of the Copper(II) Diketonate Complex

  • Dissolve the crude fluorinated diketone in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a biphasic system of water/EtOAc).

  • In a separate flask, prepare a solution of copper(II) acetate (Cu(OAc)2) in water, sometimes with a small amount of acetic acid to aid solubility.

  • Slowly add the Cu(OAc)2 solution to the solution of the crude diketone with vigorous stirring.

  • The copper(II) diketonate complex will precipitate as a solid, often with a characteristic blue or green color. The insolubility of this complex in the reaction medium is key to separating it from the soluble impurities.

  • Stir the mixture for 1-2 hours to ensure complete precipitation.

  • Collect the solid complex by filtration and wash it thoroughly with the reaction solvent(s) to remove any occluded impurities.

Step 2: Decomposition of the Copper Chelate and Isolation of the Pure Diketone

  • Suspend the dried copper complex in a biphasic mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and an aqueous solution.

  • To decompose the complex and release the diketone into the organic phase, the copper ions must be chelated by a stronger ligand or removed by acidification.

    • Acidification: Add a dilute mineral acid (e.g., 1-3 M H2SO4 or HCl) to the mixture and stir until the solid dissolves and the organic layer contains the diketone.

    • Stronger Chelator: An alternative, milder method is to add an aqueous solution of ethylenediaminetetraacetic acid (EDTA), typically as its disodium salt (Na2EDTA), to chelate the copper ions.[14]

  • Separate the organic layer, which now contains the purified fluorinated diketone.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure to yield the purified fluorinated diketone.

Visualization of Purification Workflow:

Purification cluster_0 Step 1: Chelate Formation cluster_1 Step 2: Decomposition Crude Crude Diketone + Impurities AddCu Add Cu(OAc)₂ Crude->AddCu in Solvent Precipitate Insoluble Copper Chelate (Solid) AddCu->Precipitate Filtrate Soluble Impurities (in Filtrate) Precipitate->Filtrate Filter Decompose Decompose Chelate (Acid or EDTA) Pure Pure Diketone (in Organic Phase) Decompose->Pure Aqueous Copper Ions (in Aqueous Phase) Decompose->Aqueous

Caption: Purification workflow via copper chelate.

References

stability and degradation pathways of 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Difluoro-1-phenylbutane-1,3-dione (CAS 62679-61-2). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this compound. While specific degradation pathways for this exact molecule are not extensively documented in peer-reviewed literature, this guide synthesizes information on the stability of analogous β-diketones and provides expert recommendations based on established chemical principles.

I. Compound Overview and General Handling

This compound is a solid with a melting point of 47-51 °C.[1] It is a member of the β-diketone class of compounds, which are known for their ability to form stable complexes with various metals. This chelating property is due to the presence of the 1,3-dicarbonyl moiety. The difluoromethyl group, being strongly electron-withdrawing, influences the acidity of the methylene protons and the overall stability of the molecule.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Based on safety data sheets for this compound and general best practices for handling fine chemicals, the following are recommended:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture ingress. Protect from light. Long-term storage at 2-8°C is advisable.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

II. Stability and Degradation Pathways

The stability of this compound can be influenced by several factors, including pH, temperature, and light. The primary modes of degradation for β-diketones are hydrolysis, thermal decomposition, and photodegradation.

A. Hydrolytic Stability

Q2: My analytical results for an aqueous solution of this compound are inconsistent. What could be the cause?

A2: Inconsistent results in aqueous solutions are often indicative of hydrolytic degradation. β-Diketones can undergo hydrolysis, especially under acidic or basic conditions. The presence of water can lead to the cleavage of the C-C bond between the carbonyl groups.

The likely hydrolysis products are benzoic acid and 3,3-difluoropropanoic acid. The reaction is catalyzed by both acid and base.

Troubleshooting Guide: Hydrolytic Instability

Symptom Potential Cause Recommended Action
Decreasing peak area of the parent compound over time in HPLC analysis of aqueous samples.Hydrolytic degradation.Prepare fresh solutions immediately before use. If storage is necessary, store at 2-8°C for no longer than 24 hours. Analyze the stability of the compound in your specific buffer system by running a time-course experiment.
Appearance of new peaks in the chromatogram.Formation of degradation products.Identify the degradation products using LC-MS or GC-MS to confirm the hydrolysis pathway. This will help in developing a stability-indicating analytical method.
Poor reproducibility of bioassay results.Degradation of the active compound in the assay medium.Assess the stability of the compound in your cell culture or assay buffer. Consider using aprotic polar solvents like DMSO for stock solutions and minimize the final concentration of water.

Protocol: Preliminary Assessment of Hydrolytic Stability

  • Prepare Buffer Solutions: Prepare buffers at pH 4, 7, and 9.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol).

  • Spike Buffers: Spike the buffer solutions with the stock solution to a final concentration of 10-100 µg/mL. The final concentration of the organic solvent should be less than 1%.

  • Incubate: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Analyze Samples: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by a suitable analytical method like HPLC-UV.

  • Evaluate: Plot the concentration of the parent compound versus time to determine the rate of degradation at each pH.

B. Thermal Stability

Q3: I am performing a reaction at an elevated temperature and observing significant loss of my starting material. Could this compound be thermally labile?

A3: Yes, β-diketones can be susceptible to thermal decomposition. For fluorinated β-diketones, thermal decomposition can lead to the cleavage of C-C and C-F bonds.[2] The exact decomposition products for this compound are not specifically reported, but based on the structure, potential degradation products could arise from decarboxylation or fragmentation of the diketone backbone.

Troubleshooting Guide: Thermal Instability

Symptom Potential Cause Recommended Action
Low yield in high-temperature reactions.Thermal decomposition of the starting material or product.If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. Screen different catalysts that may allow for milder reaction conditions.
Discoloration of the compound upon heating.Formation of degradation products.Analyze the reaction mixture by LC-MS or GC-MS to identify any thermal degradants.
Inconsistent melting point.Presence of impurities from thermal degradation during storage or handling.Store the compound in a cool, dark place. Avoid prolonged exposure to high temperatures.

Diagram: Potential Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation main C₆H₅COCH₂COCHF₂ benzoic_acid C₆H₅COOH (Benzoic Acid) main->benzoic_acid + H₂O (Acid/Base) difluoro_acid CHF₂CH₂COOH (3,3-Difluoropropanoic Acid) main->difluoro_acid + H₂O (Acid/Base) thermal_frag Fragmentation Products (e.g., C₆H₅COCH₃, CO₂, CHF₂-containing fragments) main->thermal_frag Δ (Heat) photo_frag Radical Species & Rearrangement Products main->photo_frag hν (Light)

Caption: Potential degradation pathways for this compound.

C. Photostability

Q4: My solutions of this compound seem to lose potency when left on the benchtop. Why might this be happening?

A4: Exposure to ambient light, particularly UV light, can lead to the photodegradation of β-diketones. The chromophore in this compound (the benzoyl group) can absorb UV light, leading to the formation of excited states that can undergo various photochemical reactions, including bond cleavage and rearrangement.

Troubleshooting Guide: Photostability

Symptom Potential Cause Recommended Action
Decreased concentration of the compound in solutions exposed to light.Photodegradation.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Store solutions in the dark when not in use.
Yellowing of the solid compound over time.Formation of colored degradation products upon light exposure.Store the solid compound in an amber bottle in a dark place.

Protocol: Basic Photostability Assessment

  • Prepare Solutions: Prepare two identical sets of solutions of the compound in a relevant solvent (e.g., methanol, acetonitrile, or an aqueous buffer).

  • Expose to Light: Place one set of solutions under a controlled light source (a photostability chamber is ideal, but a UV lamp or even direct sunlight can be used for a preliminary assessment).

  • Protect from Light: Wrap the second set of solutions in aluminum foil to serve as a dark control.

  • Incubate: Keep both sets at the same constant temperature.

  • Analyze: Analyze aliquots from both sets at various time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC-UV.

  • Compare: Compare the degradation rate in the light-exposed samples to the dark controls to determine the extent of photodegradation.

III. Analytical Considerations

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent (acetonitrile or methanol) is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group (around 254 nm) should be suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. The mass spectrometer provides molecular weight information, which is invaluable for elucidating degradation pathways.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the compound and its degradation products are thermally stable and volatile. Derivatization may be necessary to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to characterize the structure of degradation products after isolation.[3]

Diagram: General Workflow for a Stability Study

G prep Prepare Solutions (e.g., different pH, solvents) stress Apply Stress Conditions (Heat, Light, Acid/Base) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC-UV/LC-MS sample->analyze quantify Quantify Parent Compound analyze->quantify identify Identify Degradation Products analyze->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: A general experimental workflow for investigating compound stability.

IV. Frequently Asked Questions (FAQs)

Q6: Does the keto-enol tautomerism of this compound affect its stability?

A6: β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by an intramolecular hydrogen bond. While the tautomeric equilibrium itself is not a degradation process, the two forms may have different susceptibilities to degradation. For instance, the enol form might be more susceptible to oxidation, while the keto form might be more prone to certain nucleophilic attacks. The position of the equilibrium is solvent-dependent.

Q7: Are there any known incompatibilities with common excipients or reagents?

Q8: Can I use this compound in protic solvents like methanol or ethanol?

A8: Yes, but with caution. While these solvents are often necessary for solubility, they can participate in degradation pathways, such as solvolysis, especially at elevated temperatures or non-neutral pH. It is always recommended to assess the stability of the compound in the specific solvent system you plan to use.

V. References

  • Sigma-Aldrich. (n.d.). 4,4-Difluoro-1-phenyl-1,3-butanedione 97%. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, April 30). Safety Data Sheet: 4,4-Difluoro-1-phenyl-1,3-butanedione. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 4,4-difluoro-1-phenyl-1,3-butanedione 62679-61-2. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). 4,4-Difluoro-1-phenyl-1,3-butanedione. Retrieved from --INVALID-LINK--

  • Manchester Organics. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2009). Thermal decomposition of lanthanide(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione: Photoluminescent properties and kinetic study. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 4,4-Difluoro-1-phenyl-1,3-butanedione. Retrieved from --INVALID-LINK--

References

troubleshooting failed reactions involving 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Difluoro-1-phenylbutane-1,3-dione (CAS RN: 62679-61-2)[1][2][3]. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated β-diketone in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during reactions involving this compound.

Understanding the Compound: Key Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 47-51 °C[1][4][5]. Its structure, featuring a phenyl group and a difluoromethyl group flanking a 1,3-dione moiety, imparts unique reactivity. The presence of the electron-withdrawing difluoromethyl group significantly influences the acidity of the methylene protons and the electrophilicity of the carbonyl carbons.

PropertyValueSource
Molecular FormulaC₁₀H₈F₂O₂[2][4]
Molecular Weight198.17 g/mol [1][4][6]
Melting Point47-51 °C[1][4][5]
AppearanceSolid[1][4]
CAS Number62679-61-2[1][2][3]

Troubleshooting Failed Reactions

Reactions involving 1,3-dicarbonyl compounds can be sensitive to reaction conditions. The following guide addresses specific issues you might encounter with this compound.

Issue 1: Low or No Product Yield in Claisen Condensation

A common application for this compound is in Claisen or Claisen-type condensations. Failure to obtain the desired product is a frequent challenge.

Question: My Claisen condensation reaction using this compound as the nucleophile is giving very low yields. What are the likely causes and how can I fix it?

Answer:

Low yields in Claisen condensations are often traced back to issues with enolate formation, competing side reactions, or unfavorable reaction equilibrium.[7][8] Here’s a systematic approach to troubleshooting:

1. Inefficient Enolate Formation:

  • Causality: The acidity of the α-protons in 1,3-dicarbonyl compounds is a key factor in enolate formation. While the difluoromethyl group enhances acidity, the choice of base and reaction conditions are critical. Incomplete deprotonation leads to a low concentration of the active nucleophile.

  • Solution:

    • Base Selection: Ensure your base is strong enough to fully deprotonate the dione. While weaker bases like sodium ethoxide can sometimes be effective, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often necessary to drive the equilibrium towards the enolate.[7][9]

    • Pre-formation of the Enolate: Instead of adding all reagents at once, pre-form the enolate by stirring the this compound with the base in an appropriate solvent for a period before adding the electrophile. This ensures a higher concentration of the nucleophile is present when the electrophile is introduced.[7]

    • Solvent Choice: Use a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether. Protic solvents will quench the enolate.

2. Competing Side Reactions:

  • Causality: The enolate can participate in undesired reactions. Self-condensation of the ester electrophile can be a significant competing pathway, especially if it is also enolizable.

  • Solution:

    • Slow Addition: Add the electrophile slowly to the pre-formed enolate solution at a low temperature (e.g., 0 °C or -78 °C). This helps to control the reaction rate and minimize side reactions.

    • Use a Non-Enolizable Electrophile: If possible, use an electrophile that cannot form an enolate to eliminate self-condensation as a side reaction.[8]

3. Unfavorable Equilibrium:

  • Causality: The Claisen condensation is a reversible reaction. The final deprotonation of the β-keto ester product by the alkoxide byproduct drives the reaction to completion.[8] If this final step is not efficient, the equilibrium will not favor the product.

  • Solution:

    • Stoichiometry of the Base: Use at least one full equivalent of the base. This ensures there is enough base to deprotonate the product and shift the equilibrium.

Experimental Protocol for Improved Claisen Condensation:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in dry THF.

  • Cool the solution to 0 °C.

  • Add one equivalent of a strong base (e.g., NaH) portion-wise and stir for 30-60 minutes to allow for complete enolate formation.

  • Slowly add a solution of the electrophilic ester in dry THF to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Claisen_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Claisen Condensation cause1 Inefficient Enolate Formation start->cause1 cause2 Competing Side Reactions start->cause2 cause3 Unfavorable Equilibrium start->cause3 sol1a Use Stronger Base (NaH, LDA) cause1->sol1a sol1b Pre-form Enolate cause1->sol1b sol2a Slow Addition of Electrophile cause2->sol2a sol2b Use Non-enolizable Electrophile cause2->sol2b sol3 Use ≥ 1 eq. of Base cause3->sol3

Caption: Troubleshooting workflow for low-yield Claisen condensations.

Issue 2: Formation of Multiple Products in Reactions with Amines

Question: I am trying to synthesize a diazepine by reacting this compound with a 1,3-diamine, but I am getting a complex mixture of products. How can I improve the selectivity?

Answer:

The reaction of 1,3-dicarbonyls with 1,3-diamines can indeed lead to multiple products, including open-chain compounds and the desired cyclic diazepines.[10] The outcome is highly dependent on the reaction conditions.

  • Causality: The two carbonyl groups of the dione have different reactivities due to the electronic effects of the phenyl and difluoromethyl groups. The diamine can react at one or both carbonyls, and intermolecular reactions between partially reacted intermediates can lead to polymers or other side products.

  • Solution:

    • Control of Stoichiometry: Use a precise 1:1 molar ratio of the dione and the diamine. An excess of either reactant can promote the formation of side products.

    • High Dilution: Running the reaction under high dilution conditions favors intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding a solution of one reactant to a solution of the other over an extended period.

    • Temperature Control: The reaction temperature can influence the selectivity. Start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Catalyst: The use of an acid or base catalyst can sometimes promote the desired cyclization. Experiment with catalytic amounts of a mild acid (e.g., p-toluenesulfonic acid) or a base.

Frequently Asked Questions (FAQs)

Q1: What is the expected keto-enol tautomerism behavior of this compound?

A1: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is generally stabilized by intramolecular hydrogen bonding and conjugation.[11][12] The presence of the electron-withdrawing phenyl group can favor the enol form where the double bond is in conjugation with the aromatic ring.[13][14] The exact ratio of tautomers can be influenced by the solvent.[15]

Tautomerism Keto Keto Form (this compound) Enol1 Enol Form 1 (Conjugated with Phenyl) Keto->Enol1 Enol2 Enol Form 2 Keto->Enol2 Enol1->Enol2

Caption: Keto-enol tautomerism in this compound.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry place.[16] It should be kept in a tightly sealed container to protect it from moisture. While it is a combustible solid, it does not have a specified flash point.[1]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves.[1] It is also advised to handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust. The compound may cause skin and eye irritation.[6]

Q4: Can this compound be used in the synthesis of other fluorinated heterocycles?

A4: Absolutely. The 1,3-dicarbonyl moiety is a versatile building block for the synthesis of a wide range of heterocycles. Besides diazepines, it can be used to synthesize pyrazoles, isoxazoles, and pyrimidines by reacting with appropriate binucleophiles like hydrazines, hydroxylamine, and ureas/amidines, respectively. The difluoromethyl group is a valuable motif in medicinal chemistry, and this compound serves as an excellent starting material for introducing it into heterocyclic scaffolds.

References

Technical Support Center: Improving Reaction Selectivity with Difluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective functionalization of molecules containing geminal difluoro (CF2) groups. As a Senior Application Scientist, my goal is to provide not just protocols, but the mechanistic reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental challenges and concepts in the chemistry of difluorinated compounds.

Q1: Why is achieving high selectivity in reactions involving gem-difluoro groups so difficult?

Answer: The challenge is multifactorial, stemming from the unique properties of fluorine:

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing through the sigma bond (σ-bond), which significantly alters the electron density of adjacent atoms and bonds. This can activate or deactivate parts of the molecule in non-intuitive ways compared to their non-fluorinated analogues. For instance, this effect activates gem-difluoroalkenes for nucleophilic attack.[1]

  • C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~120 kcal/mol), making it kinetically challenging to activate selectively.[1][2] Many reactions that might otherwise proceed require transition metal catalysis to overcome this energy barrier.[2][3]

  • Stereoelectronic Demands: The CF2 group acts as a poor hydrogen-bond acceptor but a potential lipophilic hydrogen-bond donor (CF2-H), influencing how substrates orient themselves in a catalyst's chiral pocket.[4] This can complicate asymmetric transformations.

  • Competing Pathways: In many reactions, particularly with gem-difluoroalkenes, functionalization can lead to multiple outcomes, such as single C-F activation, fluorine-retentive functionalization, or addition reactions.[5][6] Controlling the reaction to favor just one pathway requires precise control over catalysts and conditions.

Q2: What are the primary strategies to control reactions that could either cleave a C-F bond or keep it intact (fluorine-retentive)?

Answer: This is a critical consideration in reaction design. The pathway is often determined by the stability of key intermediates.

  • C-F Activation/Elimination: This is common in transition-metal-catalyzed reactions. A metal insertion into the C-F bond is often followed by β-fluoride elimination, which is thermodynamically driven by the formation of a strong metal-fluorine (M-F) bond.[2][3] This strategy is used to synthesize monofluoroalkenes from gem-difluoroalkenes.

  • Fluorine-Retentive Strategies: To avoid C-F cleavage, you must prevent the formation of intermediates prone to β-fluoride elimination.[6][7] Key strategies include:

    • Kinetic Quenching: Using a proton source (like an acidic organocatalyst) to rapidly protonate an anionic intermediate before it has time to eliminate fluoride.[6][7]

    • Radical Pathways: Employing one-electron radical functionalization to bypass anionic intermediates that lead to elimination.[7]

    • Alternative Elimination Pathways: Designing substrates with other good leaving groups (e.g., acetate) so that the catalyst selectively promotes β-OAc elimination instead of β-fluoride elimination.[6]

Q3: Which analytical techniques are essential for accurately determining the selectivity of these reactions?

Answer: Given the subtlety of fluorine chemistry, specialized analytical methods are crucial.

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool. The chemical shift of fluorine is highly sensitive to its local electronic environment. This allows for clear differentiation and quantification of regioisomers and diastereomers. For example, the E and Z isomers of a monofluoroalkene will have distinct signals and coupling constants.

  • Chiral Chromatography (HPLC/SFC): For determining enantioselectivity (enantiomeric ratio or excess), chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the gold standard. These techniques are necessary for separating and quantifying enantiomers produced in asymmetric reactions.[4]

  • 2D NMR (NOESY/HOESY): In complex molecules, Nuclear Overhauser Effect Spectroscopy can help determine the relative stereochemistry of products by identifying which atoms are close to each other in space, including through-space H-F or C-F correlations.

Troubleshooting Guide: Common Selectivity Issues

This section provides detailed, actionable guidance for specific experimental challenges.

Challenge A: Poor or Incorrect Stereoselectivity in C-F Functionalization of gem-Difluoroalkenes

Problem: You are performing a cross-coupling reaction on a trisubstituted gem-difluoroalkene to create a monofluoroalkene, but you are getting a mixture of E and Z isomers, or the undesired isomer is the major product.

Root Cause Analysis: The stereochemical outcome of these reactions is not accidental; it is dictated by the reaction mechanism, which can be controlled by the choice of catalyst system. Different palladium oxidation states and ligand sets can force the reaction through entirely different pathways, leading to divergent stereochemical outcomes from the same starting material.[1][2]

  • Pd(II)-Catalyzed Pathway (Leads to Z-isomer): A Pd(II) catalyst, often in combination with a specific ligand, can coordinate to a directing group on the substrate. This chelation-assisted mechanism forces the C-F bond oxidative addition to occur in a specific geometry, ultimately leading to the Z-monofluoroalkene product after subsequent transmetalation and reductive elimination.[1]

  • Pd(0)-Catalyzed Pathway (Leads to E-isomer): A Pd(0) catalyst follows a different, non-chelation-controlled pathway. The oxidative addition of the C-F bond occurs with a different geometry, leading to the complementary E-monofluoroalkene isomer.[2]

Solutions & Protocols

The key is to screen catalyst systems designed to favor one pathway over the other.

Protocol 1: Stereodivergent Catalyst System Screening

This protocol outlines a method for identifying the optimal conditions for either the Z or E product by testing two distinct catalyst systems.

1. Preparation:

  • Work in a glovebox or use standard Schlenk techniques. All glassware should be oven-dried. Solvents must be anhydrous and degassed.

  • Prepare stock solutions of your gem-difluoroalkene starting material, the boronic acid coupling partner, and the base (if required for the Pd(0) system).

2. Reaction Setup for Z-Isomer (Pd(II) Pathway):

  • To a reaction vial, add Pd(OAc)₂ (5 mol%) and the appropriate phosphine ligand (e.g., L6 from reference[1], 10 mol%).

  • Add the gem-difluoroalkene (1.0 equiv, e.g., 0.2 mmol).

  • Add the arylboronic acid (1.0-1.5 equiv).

  • Add anhydrous DMF (to 0.2 M concentration).

  • Seal the vial, remove from the glovebox, and heat to the optimized temperature (e.g., 65 °C) with stirring for 1-24 hours.

3. Reaction Setup for E-Isomer (Pd(0) Pathway):

  • To a separate reaction vial, add a Pd(0) precursor like Pd₂(dba)₃ (2.5 mol%) and a suitable ligand (e.g., SPhos, 10 mol%).

  • Add the gem-difluoroalkene (1.0 equiv).

  • Add the arylboronic acid (1.5 equiv) and a base (e.g., Cs₂CO₃, 3.0 equiv).

  • Add an anhydrous solvent like 1,4-dioxane.

  • Seal the vial and heat to 80-100 °C with stirring for 12-24 hours.

4. Monitoring and Analysis:

  • Monitor both reactions by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup.

  • Analyze the crude product by ¹⁹F NMR to determine the diastereomeric ratio (dr) of E:Z isomers. Purify by column chromatography.

Data Summary: Catalyst Control of Stereoselectivity

The following table illustrates how different catalyst systems can dramatically influence the stereochemical outcome for the arylation of a model gem-difluoroalkene.

EntryCatalyst SystemPathwayPredominant IsomerTypical dr (Z:E)Reference
1Pd(OAc)₂ / Ligand L6Pd(II) / Chelation-AssistedZ>99:1[1]
2Pd₂(dba)₃ / SPhos / BasePd(0) / Standard Cross-CouplingE1:>99[2]

Visualization: Catalyst-Controlled Stereodivergent Pathways

G cluster_0 Stereodivergent C-F Arylation Start gem-Difluoroalkene (with Directing Group) PdII_Cat Pd(II) Catalyst (e.g., Pd(OAc)₂/L6) Start->PdII_Cat Pathway A Pd0_Cat Pd(0) Catalyst (e.g., Pd₂(dba)₃/SPhos) Start->Pd0_Cat Pathway B Chelation Chelation-Assisted C-F Activation PdII_Cat->Chelation NonChelation Standard C-F Activation Pd0_Cat->NonChelation Z_Product Z-Monofluoroalkene Chelation->Z_Product High Selectivity E_Product E-Monofluoroalkene NonChelation->E_Product High Selectivity

Caption: Catalyst choice dictates the mechanistic pathway, enabling selective synthesis of either Z or E isomers.

Challenge B: Low Enantioselectivity in Constructing a Chiral Center Adjacent to a CF₂H Group

Problem: You are attempting an asymmetric synthesis to create a stereocenter next to a difluoromethyl group, but the reaction results in a low enantiomeric ratio (er) or enantiomeric excess (ee).

Root Cause Analysis: The difluoromethyl (CF₂H) group presents unique stereoelectronic challenges for asymmetric catalysis. Established methods often rely on chiral synthons that can exhibit low reactivity or selectivity.[4] Achieving high enantiocontrol requires a carefully optimized catalytic system where the chiral ligand can effectively differentiate between the two prochiral faces of the substrate, a task complicated by the CF₂H group's properties. Recent advances in nickel-catalyzed asymmetric cross-coupling have provided powerful solutions.[4]

Solutions & Protocols

Success in this area hinges on the meticulous selection and screening of chiral ligands in combination with a suitable metal precursor.

Protocol 2: Optimization of Asymmetric Ni-Catalyzed Difluoroalkylation

This protocol describes the setup for screening chiral ligands to maximize enantioselectivity in the coupling of a difluoroalkylated radical precursor with an amine derivative.

1. General Preparations:

  • All manipulations should be performed under an inert atmosphere (N₂ or Ar) in a glovebox.

  • Use dry, degassed solvents.

  • The radical precursor (e.g., an activated difluoroalkyl bromide) and the nucleophile (e.g., an organozinc reagent derived from an amine) should be prepared according to literature procedures.[4]

2. Ligand Screening (Small Scale):

  • Arrange an array of reaction vials (e.g., in a 24-well plate).

  • In each vial, add the nickel precursor (e.g., NiCl₂·glyme, 10 mol%).

  • Add a different chiral ligand to each vial (11 mol%). Examples of ligands to screen include PyBOX, BiOX, and other bidentate nitrogen-based ligands.

  • Add the amine-derived organozinc reagent (1.5 equiv).

  • Add the difluoroalkyl bromide precursor (1.0 equiv, e.g., 0.1 mmol).

  • Add the solvent (e.g., DMA) and any required additives.

  • Seal the plate and stir at room temperature for 12-24 hours.

3. Analysis and Optimization:

  • Quench each reaction with saturated aq. NH₄Cl.

  • Extract with an organic solvent (e.g., EtOAc) and concentrate.

  • Analyze the conversion of each reaction by ¹H or ¹⁹F NMR.

  • For reactions with high conversion, analyze the enantiomeric ratio (er) of the product using chiral HPLC or SFC.

  • Once the optimal ligand is identified, further optimize temperature, concentration, and stoichiometry to maximize both yield and enantioselectivity.

Data Summary: Chiral Ligand Screening Results

The table below shows representative data from a ligand screening experiment, demonstrating the critical impact of ligand structure on enantioselectivity.

EntryChiral LigandYield (%)Enantiomeric Ratio (er)
1Ligand A (Standard PyBOX)7585:15
2Ligand B (Bulky BiOX)8892:8
3Ligand C (Optimized System) 95 98:2
4Ligand D (Achiral Control)9850:50

Visualization: Workflow for Optimizing Asymmetric Reactions

G Start Problem: Low Enantioselectivity Screening 1. Ligand Screening (Vary Chiral Scaffold) Start->Screening Analysis1 Analyze Yield & er (NMR, Chiral HPLC) Screening->Analysis1 Optimization 2. Condition Optimization (Solvent, Temp, Additives) Analysis1->Optimization er > 90:10? [Yes] Recycle Re-screen Ligands Analysis1->Recycle er > 90:10? [No] Analysis2 Re-evaluate Yield & er Optimization->Analysis2 Analysis2->Optimization er > 95:5? [No] Scaleup 3. Substrate Scope & Scale-up Analysis2->Scaleup er > 95:5? [Yes] End High er Achieved Scaleup->End Recycle->Screening

Caption: A systematic workflow for optimizing enantioselectivity, from initial ligand screening to final validation.

References

Technical Support Center: Reaction Monitoring for 4,4-Difluoro-1-phenylbutane-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 4,4-Difluoro-1-phenylbutane-1,3-dione. This fluorinated β-diketone is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a crossed Claisen condensation, requires careful monitoring to ensure high yield and purity. This guide provides researchers, scientists, and drug development professionals with in-depth FAQs, troubleshooting strategies, and validated analytical protocols to navigate the complexities of this reaction. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to optimize your synthesis and confidently interpret your results.

Section 1: Synthesis Overview & Key Molecular Players

The most common and efficient route to this compound is the Claisen condensation between an acetophenone enolate and an ethyl difluoroacetate ester.[1][2] A strong, non-nucleophilic base is required to deprotonate the acetophenone, initiating the reaction. The final deprotonation of the product drives the reaction equilibrium towards completion.[3]

Reaction_Scheme Fig 1. Claisen Condensation for this compound Synthesis cluster_reactants Reactants cluster_product Product Formation acetophenone Acetophenone enolate Acetophenone Enolate acetophenone->enolate + Base base Strong Base (e.g., NaH, LDA) base->enolate ester Ethyl difluoroacetate tetrahedral_int Tetrahedral Intermediate ester->tetrahedral_int enolate->tetrahedral_int + Ethyl difluoroacetate side_reaction Side Reactions (Self-condensation, Decomposition) enolate->side_reaction e.g., reacts with another acetophenone product_enol Product Enolate (Resonance Stabilized) tetrahedral_int->product_enol - EtOH product 4,4-Difluoro-1-phenyl- butane-1,3-dione product_enol->product + Acid Workup acid_workup Aqueous Acid Workup acid_workup->product

Caption: Fig 1. Claisen Condensation for this compound Synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective techniques for monitoring this reaction?

A1: A multi-technique approach is recommended. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For quantitative and detailed mechanistic insights, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are superior. For real-time monitoring, in-situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful option.[4][5]

Technique Pros Cons Information Yield
¹⁹F NMR Highly sensitive, background-free, quantitative.[6]Requires NMR spectrometer access.Direct measure of reactant consumption and product formation.
¹H NMR Provides structural confirmation, quantitative.[7]Complex spectra due to multiple species.Monitors multiple protons to track conversion.
HPLC/UPLC High sensitivity, excellent for complex mixtures.Method development can be time-consuming.[8]Quantifies reactants, product, and byproducts.
GC-MS Good for volatile components, provides mass data.Potential for thermal decomposition of the product.Identifies starting materials and low MW byproducts.
In-situ FTIR Real-time, continuous data stream.[9]Requires specialized probe; data can be complex.[10]Tracks changes in key carbonyl stretches to determine kinetics.
TLC Fast, inexpensive, simple setup.[11]Non-quantitative, potential for co-elution.Quick check for the presence of starting materials and product.

Q2: Why is ¹⁹F NMR a particularly powerful tool for this synthesis?

A2: ¹⁹F NMR is exceptionally well-suited for this reaction for several key reasons:

  • High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for rapid data acquisition.[12]

  • Wide Chemical Shift Range: The chemical shifts of fluorine atoms are very sensitive to their electronic environment. This results in a large spectral window (typically >400 ppm), minimizing the chance of signal overlap between the starting material (ethyl difluoroacetate) and the product.[13][14]

  • No Background Signal: Unlike ¹H NMR, there are no endogenous fluorine signals in common deuterated solvents, resulting in a clean, background-free spectrum.[6] This makes it straightforward to integrate the signals corresponding to the -CHF₂ group of the starting material and the product for accurate quantitation.

Q3: What are the critical reaction parameters I need to control?

A3: The success of the Claisen condensation hinges on three main parameters:

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is essential to prevent side reactions with the ester.[1] A full equivalent of base is required because the final deprotonation of the β-diketone product is thermodynamically favorable and drives the reaction to completion.[3]

  • Anhydrous Conditions: Water will quench the strong base and inhibit the reaction. Therefore, using anhydrous solvents (like THF, ether, or toluene) and properly dried glassware is critical.[15]

  • Temperature Control: The initial deprotonation is often performed at 0 °C or below to control the exothermic reaction and minimize self-condensation of the acetophenone. The reaction is then typically allowed to warm to room temperature.[16]

Section 3: Troubleshooting Guide

Problem: My reaction is stalled. TLC and NMR show a significant amount of unreacted acetophenone and no product formation.

  • Possible Cause 1: Inactive Base. The most common culprit is an old or improperly stored strong base (e.g., NaH). Sodium hydride can react with atmospheric moisture over time, forming NaOH, which is not strong enough to efficiently deprotonate acetophenone.

  • Solution 1: Validate and Replace Base.

    • Action: Use a fresh bottle of NaH or titrate your LDA solution before use.

    • Rationale: Ensuring the base is active is the first and most critical step. When adding NaH to the solvent, you should observe hydrogen gas evolution as a sign of reactivity.[15]

    • Validation: Take a small aliquot of your reaction mixture after the base addition and starting material, quench it, and run a quick ¹H NMR. You should see a decrease in the signal for the α-protons of acetophenone if deprotonation is successful.

  • Possible Cause 2: Wet Solvent or Glassware. Trace amounts of water will consume the stoichiometric base.

  • Solution 2: Ensure Anhydrous Conditions.

    • Action: Use a freshly distilled anhydrous solvent from a solvent purification system or from a sealed commercial bottle. Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours before use.

    • Rationale: The pKa of the α-proton of acetophenone is ~19. The base must be strong enough and present in sufficient quantity to drive this deprotonation. Water (pKa ~15.7) will react preferentially.

Problem: The reaction works, but my yield is consistently low, and I see multiple byproducts in my HPLC/GC-MS analysis.

  • Possible Cause 1: Self-Condensation of Acetophenone. If the addition of the ethyl difluoroacetate is too slow or the temperature is too high, the acetophenone enolate can react with another molecule of neutral acetophenone in an aldol-type reaction.

  • Solution 1: Control Reagent Addition and Temperature.

    • Action: Add the ethyl difluoroacetate dropwise to the generated enolate solution at 0 °C or below. Maintain this low temperature for a period before allowing the reaction to slowly warm to room temperature.

    • Rationale: Keeping the concentration of the electrophile (ethyl difluoroacetate) high relative to the neutral ketone minimizes the rate of the competing self-condensation pathway.

  • Possible Cause 2: Product Instability During Workup or Purification. β-diketones can be unstable, particularly under harsh pH conditions or high temperatures during purification (e.g., distillation or on certain chromatography media).[2]

  • Solution 2: Gentle Workup and Purification.

    • Action: Use a buffered aqueous workup. For purification, prioritize flash column chromatography on silica gel with a non-polar eluent system. Avoid prolonged exposure to acidic or basic conditions.

    • Rationale: Minimizing the time the product spends in harsh conditions will prevent degradation and improve the isolated yield.

Problem: My HPLC peak shape for the final product is very poor (e.g., broad, tailing).

  • Possible Cause: Tautomerism and Metal Chelation. β-diketones exist as a mixture of keto and enol tautomers.[17] The enol form can chelate metal ions present in the HPLC system (from stainless steel frits, tubing) or on the silica stationary phase, leading to poor peak shape.

  • Solution: Optimize HPLC Method.

    • Action: Use a mobile phase with a chelating agent or a competitive binder. Adding a small amount of a strong acid like trifluoroacetic acid (TFA, ~0.1%) can protonate the diketone, preventing chelation. Alternatively, using a mixed-mode stationary phase can improve peak shape for these compounds.[8][18]

    • Rationale: TFA protonates the enolate, disrupting its ability to chelate metals. Mixed-mode columns offer multiple interaction mechanisms that can overcome the problematic secondary interactions causing peak tailing.[8]

Section 4: Detailed Analytical Protocols

Protocol 4.1: Ex-Situ Reaction Monitoring by ¹⁹F NMR

This protocol provides a reliable method for quantifying the conversion of ethyl difluoroacetate to the product.

  • Sample Preparation: At desired time points, carefully withdraw ~0.1 mL of the reaction mixture using a nitrogen-purged syringe. Immediately quench the aliquot in 0.5 mL of deuterated chloroform (CDCl₃) containing a known concentration of an internal standard (e.g., trifluorotoluene).

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum. A simple one-pulse experiment is sufficient.

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the species of interest for accurate integration.[13]

  • Data Analysis:

    • Identify the signal for the -CHF₂ group of ethyl difluoroacetate (reactant).

    • Identify the signal for the -CHF₂ group of this compound (product).

    • Integrate both signals. The percent conversion can be calculated as: % Conversion = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100

Protocol 4.2: Introduction to In-Situ FTIR Monitoring

In-situ FTIR allows for real-time, continuous monitoring without sampling.[4][19]

  • Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel. Ensure the probe tip is fully submerged in the reaction mixture.

  • Data Collection: Collect a background spectrum of the solvent and starting materials before adding the base. Once the reaction is initiated, begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis: Monitor the carbonyl (C=O) stretching region (~1600-1800 cm⁻¹).

    • Track the disappearance of the ester carbonyl peak of ethyl difluoroacetate (~1780 cm⁻¹).

    • Track the appearance of the new carbonyl peaks corresponding to the β-diketone product (~1600-1740 cm⁻¹).

    • Plot the absorbance of these key peaks over time to generate a reaction profile. This provides valuable kinetic data and helps identify the reaction endpoint precisely.[9]

Section 5: Troubleshooting Workflow

This decision tree provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Low Yield/Conversion start Problem: Low Yield or Stalled Reaction check_reagents Step 1: Verify Reagents start->check_reagents base_activity Is the base active? (e.g., NaH fizzes in solvent) check_reagents->base_activity check_conditions Step 2: Analyze Reaction Conditions anhydrous Are conditions strictly anhydrous? check_conditions->anhydrous check_workup Step 3: Evaluate Workup & Purification byproducts Are byproducts visible in crude NMR/TLC? check_workup->byproducts reagent_purity Are starting materials pure? (Check by NMR/GC) base_activity->reagent_purity Yes sol_base Solution: Use fresh, validated base. base_activity->sol_base No reagent_purity->check_conditions Yes sol_purity Solution: Purify starting materials. reagent_purity->sol_purity No temp_control Was temperature controlled during addition? anhydrous->temp_control Yes sol_anhydrous Solution: Re-dry solvents and glassware. anhydrous->sol_anhydrous No temp_control->check_workup Yes sol_temp Solution: Perform addition at 0°C or below. temp_control->sol_temp No product_degradation Is product degrading on silica? (Streaking on TLC) byproducts->product_degradation Yes sol_byproducts Solution: Optimize temperature and addition rate. byproducts->sol_byproducts No sol_degradation Solution: Use gentler purification (e.g., neutral alumina, shorter column). product_degradation->sol_degradation Yes

Caption: Fig 2. Troubleshooting Workflow for Low Yield/Conversion.

References

Technical Support Center: Purification of 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4-Difluoro-1-phenylbutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable fluorinated β-diketone. Our goal is to equip you with the scientific rationale behind each purification step, ensuring a robust and reproducible process.

I. Understanding the Chemistry: The Synthesis and its Impurity Profile

This compound is typically synthesized via a Claisen condensation reaction.[1][2] This reaction involves the base-mediated condensation of a ketone (acetophenone) with an ester (ethyl difluoroacetate). While effective, this synthesis route can generate a variety of impurities that require careful removal.

Common Impurities Encountered:

  • Unreacted Starting Materials: Acetophenone and ethyl difluoroacetate.

  • Self-Condensation Products: Self-condensation of ethyl difluoroacetate.

  • By-products from Side Reactions: Products arising from unintended reactions of the starting materials or the product with the base.

  • Residual Solvents: Solvents used in the reaction and workup, such as ethanol, tetrahydrofuran (THF), or diethyl ether.[3]

  • Degradation Products: The target compound can degrade under harsh basic or acidic conditions, or upon prolonged exposure to heat.[3]

The presence of these impurities can significantly impact downstream applications, making their effective removal crucial.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Workup Incomplete reaction; Inefficient extraction; Presence of highly polar or non-polar impurities.- Optimize reaction conditions (time, temperature, base stoichiometry) to drive the reaction to completion. - Perform multiple extractions with an appropriate organic solvent. - Employ column chromatography for effective separation of impurities with different polarities.[4]
Oily Product Instead of a Solid Presence of residual solvents or oily impurities.- Ensure complete removal of extraction solvents under reduced pressure. - Purify the crude product using column chromatography to remove oily impurities. - Attempt recrystallization from a suitable solvent system to induce crystallization.
Broad or Complex NMR Spectrum Presence of multiple impurities; Keto-enol tautomerism.[5][6]- Purify the sample further using column chromatography or recrystallization. - Understand that β-diketones exist as an equilibrium mixture of keto and enol tautomers, which will show distinct signals in the NMR spectrum. The enol form is often stabilized by intramolecular hydrogen bonding.[7][8][9]
Difficulty in Separating a Close-Running Impurity by Column Chromatography Impurity has a similar polarity to the desired product.- Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).[4] - Flash chromatography can provide better resolution than gravity column chromatography.[10]
Product Degradation During Purification Exposure to strong acids or bases; Overheating.- Neutralize the reaction mixture carefully during workup. - Use mild purification techniques. - Avoid excessive heating during solvent removal or drying.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial purification step after the reaction workup?

A1: After a standard aqueous workup to remove the base and water-soluble by-products, the most effective initial purification step is typically column chromatography.[11][12] This technique is excellent for separating the desired β-diketone from unreacted starting materials and more polar by-products.[4][13]

Q2: How do I choose the right solvent system for column chromatography?

A2: The choice of solvent system depends on the polarity of your crude product and the impurities. A good starting point for this compound on a silica gel column is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[4] You can determine the optimal ratio by running thin-layer chromatography (TLC) first. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

Q3: My purified product is a solid but has a low melting point. What could be the issue?

A3: A low or broad melting point is a classic indicator of impurities. Even small amounts of impurities can disrupt the crystal lattice of your compound, leading to a depression and broadening of the melting point range.[14] Further purification by recrystallization is recommended to obtain a sharp melting point.

Q4: Can I use recrystallization as the primary purification method?

A4: Recrystallization can be a very effective purification technique, especially for removing small amounts of impurities and obtaining a highly pure crystalline product.[15][16] However, if your crude product is very impure or contains impurities with similar solubility characteristics to your product, column chromatography is a better initial choice to remove the bulk of the impurities.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of your compound and help identify any remaining impurities.[17][18][19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of your sample.[4][13][21]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[22]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[14]

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate (or dichloromethane)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 5%, 10%, etc.).[4]

  • Fraction Collection: Collect the eluent in small fractions.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

  • Purified this compound from column chromatography

  • Suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

V. Visualizations

Workflow for Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Workup start->workup Remove Base & Water-Soluble Impurities column_chrom Column Chromatography workup->column_chrom Remove Bulk Impurities purity_check Purity & Identity Confirmation (NMR, HPLC, MS, MP) workup->purity_check Initial Purity Assessment recrystallization Recrystallization column_chrom->recrystallization High Purity Polish column_chrom->purity_check Fraction Analysis recrystallization->purity_check final_product Pure Product purity_check->final_product

Caption: General workflow for the purification and analysis of this compound.

Decision Tree for Troubleshooting Purification

Troubleshooting_Tree start Low Purity after Initial Purification? oily_product Is the product oily? start->oily_product Yes good_purity Proceed to final analysis. start->good_purity No complex_nmr Is the NMR spectrum complex? oily_product->complex_nmr No solution2 Ensure complete solvent removal. Use column chromatography. oily_product->solution2 Yes close_impurity Close-running impurity in TLC? complex_nmr->close_impurity No solution3 Further purify. Consider keto-enol tautomerism. complex_nmr->solution3 Yes solution1 Optimize chromatography or perform recrystallization. close_impurity->solution1 No solution4 Optimize mobile phase/stationary phase for chromatography. close_impurity->solution4 Yes

Caption: A decision tree for troubleshooting common purification issues.

VI. References

  • Deepika, P., Sabharwal, K. N., Sivaraman, N., Srinivasan, T. G., & Rao, P. R. V. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Journal of Liquid Chromatography & Related Technologies, 33(1), 97-108. --INVALID-LINK--

  • Deepika, P., et al. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Taylor & Francis Online. --INVALID-LINK--

  • SpectraBase. (n.d.). 4,4-Difluoro-1-phenyl-1,3-butanedione. --INVALID-LINK--

  • ResearchGate. (n.d.). Tautomerism, molecular structure, intramolecular hydrogen bond, and enol-enol equilibrium of para halo substituted 4,4,4-trifluoro-1-phenyl-1,3-butanedione; Experimental and theoretical studies. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4,4,4-trifluoro-1-(3-methoxy-phenyl)-butane-1,3-dione(57965-21-6) 1 h nmr. --INVALID-LINK--

  • SpectraBase. (n.d.). 4,4-Difluoro-1-phenyl-1,3-butanedione - Optional[19F NMR] - Chemical Shifts. --INVALID-LINK--

  • Westin, J. (n.d.). Column Chromatography. Organic Chemistry - Jack Westin. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • MDPI. (2019). Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. --INVALID-LINK--

  • Fiveable. (n.d.). 3.5 Claisen condensation. Organic Chemistry II. --INVALID-LINK--

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. --INVALID-LINK--

  • Hawach. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. --INVALID-LINK--

  • Manchester Organics. (n.d.). This compound. --INVALID-LINK--

  • Google Patents. (n.d.). WO2012038648A1 - Method for synthesizing beta-dicarbonyl compounds. --INVALID-LINK--

  • Wikipedia. (n.d.). Claisen condensation. --INVALID-LINK--

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. --INVALID-LINK--

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. --INVALID-LINK--

  • ChemEurope.com. (n.d.). Claisen condensation. --INVALID-LINK--

  • Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. --INVALID-LINK--

  • ECHEMI. (n.d.). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4,4-DIFLUORO-1-PHENYL-1,3-BUTANEDIONE. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. --INVALID-LINK--

  • MDPI. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. --INVALID-LINK--

  • Google Patents. (n.d.). SG189954A1 - Method for synthesizing beta-dicarbonyl compounds. --INVALID-LINK--

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4,4-Difluoro-1-phenyl-1,3-butanedione. --INVALID-LINK--

  • ResearchGate. (2008). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. --INVALID-LINK--

  • RSC Publishing. (2021). Investigation of crystallization kinetics and its relationship with molecular dynamics for chiral fluorinated glassforming smectogen 3F5HPhH6. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. --INVALID-LINK--

  • PubMed Central. (n.d.). Recent Developments in the Synthesis of β-Diketones. --INVALID-LINK--

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. --INVALID-LINK--

  • ChemRxiv. (n.d.). Light-melting Diketone Crystal with ON-OFF-ON Luminescence Evolution. --INVALID-LINK--

  • ECHEMI. (n.d.). This compound Formula. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. --INVALID-LINK--

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. --INVALID-LINK--

  • University of Bath's research portal. (2014). From evaporative to cooling crystallisation: an initial co-crystallisation study of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid. --INVALID-LINK--

  • ResearchGate. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. --INVALID-LINK--

References

Validation & Comparative

A Comparative Study of 4,4-Difluoro-1-phenylbutane-1,3-dione and Other β-Diketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4,4-Difluoro-1-phenylbutane-1,3-dione and other widely used β-diketones, including dibenzoylmethane (DBM), thenoyltrifluoroacetone (TTFA), and acetylacetone (acac). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and applications of these versatile compounds, supported by experimental data and detailed protocols.

Introduction to β-Diketones: A Versatile Scaffold

β-Diketones, or 1,3-dicarbonyl compounds, are a class of organic molecules characterized by two carbonyl groups separated by a methylene group.[1] This unique structural motif imparts a rich and diverse reactivity, making them invaluable building blocks in organic synthesis and medicinal chemistry.[2][3] Their utility stems from several key features:

  • Keto-Enol Tautomerism: β-Diketones exist in a dynamic equilibrium between their keto and enol tautomeric forms.[4][5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of this equilibrium is influenced by the substituents and the solvent.[6] This tautomerism is crucial for their reactivity.[4]

  • Acidity of the Methylene Protons: The protons of the central methylene group are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy deprotonation to form a stable enolate.[7] This enolate is a potent nucleophile in various carbon-carbon bond-forming reactions.

  • Chelating Properties: The enolate form of β-diketones acts as a bidentate ligand, readily forming stable six-membered chelate rings with a wide range of metal ions.[8][9][10] This property is exploited in catalysis, solvent extraction of metals, and the formation of metal-organic frameworks (MOFs).[11][12]

This guide will focus on a comparative analysis of this compound against three other prominent β-diketones to highlight the impact of structural modifications, particularly fluorination, on their properties and performance.

Profile of this compound

Chemical Structure:

Caption: Structure of this compound.

This compound (CAS No: 62679-61-2) is a fluorinated β-diketone that has garnered interest due to the unique properties imparted by the difluoromethyl group.[13][14] The strong electron-withdrawing nature of the fluorine atoms is expected to significantly influence its acidity, keto-enol equilibrium, and the stability of its metal complexes.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₈F₂O₂[13]
Molecular Weight198.17 g/mol [13]
Melting Point47-51 °CChemicalBook
pKa (Predicted)6.62 ± 0.23ChemicalBook

Comparative Analysis of β-Diketones

This section provides a comparative overview of this compound with dibenzoylmethane, thenoyltrifluoroacetone, and acetylacetone, focusing on key performance-related parameters.

Structural Comparison

G cluster_0 This compound cluster_1 Dibenzoylmethane (DBM) cluster_2 Thenoyltrifluoroacetone (TTFA) cluster_3 Acetylacetone (acac) A Phenyl & Difluoromethyl groups B Two Phenyl groups C Thienyl & Trifluoromethyl groups D Two Methyl groups

Caption: Key structural differences between the compared β-diketones.

The primary difference between these molecules lies in the nature of the substituents flanking the 1,3-dicarbonyl core. These differences have profound effects on their electronic properties and steric hindrance, which in turn dictate their reactivity and complexation behavior.

Acidity (pKa)

The acidity of the methylene protons is a critical parameter that influences the ease of enolate formation and, consequently, the reactivity of the β-diketone.

β-DiketonepKaComments
This compound 6.62 (Predicted) The difluoromethyl group is strongly electron-withdrawing, increasing acidity.
Dibenzoylmethane (DBM)~9.3Phenyl groups are weakly electron-withdrawing.
Thenoyltrifluoroacetone (TTFA)~6.2The trifluoromethyl group is a very strong electron-withdrawing group, leading to high acidity.
Acetylacetone (acac)~9.0Methyl groups are electron-donating, resulting in lower acidity compared to fluorinated analogs.

Expert Insight: The presence of fluorine atoms significantly increases the acidity of the β-diketone. The predicted pKa of this compound is notably lower than that of its non-fluorinated counterparts, DBM and acac. This enhanced acidity facilitates enolate formation under milder basic conditions, which can be advantageous in base-sensitive reactions. TTFA, with its trifluoromethyl group, exhibits the highest acidity in this comparison.

Keto-Enol Tautomerism

The position of the keto-enol equilibrium affects the nucleophilicity and chelating ability of the β-diketone. The enol form is generally favored in nonpolar solvents, while polar solvents can stabilize the keto form.[6]

General Trend: Electron-withdrawing substituents, such as fluoroalkyl groups, tend to favor the enol form by increasing the acidity of the α-protons.[6] Aromatic substituents also favor the enol form due to the extension of the conjugated system.

For this compound, the presence of both a phenyl and a difluoromethyl group suggests a high percentage of the enol tautomer in non-polar solvents. Detailed NMR studies would be required to quantify the exact equilibrium constant in various solvents.

Metal Chelation and Stability of Complexes

The ability to form stable metal complexes is a hallmark of β-diketones. The stability of these complexes is quantified by the stability constant (log K), with higher values indicating stronger binding.

Comparative Stability of Metal Complexes (General Trends):

β-Diketone LigandRelative Stability of Metal ComplexesRationale
Fluorinated β-Diketones (e.g., this compound, TTFA) HighThe electron-withdrawing fluorine atoms increase the acidity of the ligand, leading to the formation of more stable metal-oxygen bonds.
Aryl-substituted β-Diketones (e.g., DBM) Moderate to HighThe aromatic rings can participate in π-stacking interactions, contributing to the overall stability of the complex.
Alkyl-substituted β-Diketones (e.g., acac) ModerateThe electron-donating nature of the alkyl groups slightly reduces the stability of the metal-ligand bond compared to fluorinated analogs.

Expert Insight: Fluorinated β-diketones are generally superior chelating agents for a wide range of metals, particularly for lanthanides and actinides, making them highly effective in solvent extraction and separation processes.[11][15] The increased stability of their metal complexes is a direct consequence of the enhanced acidity of the ligand.

Experimental Protocols

This section provides detailed, self-validating experimental protocols for the synthesis of the compared β-diketones.

Synthesis of this compound (via Claisen Condensation)

Reaction Scheme:

A Acetophenone C This compound A->C B Ethyl difluoroacetate B->C Base Strong Base (e.g., NaH, NaOEt) Base->C

Caption: Synthesis of this compound.

Materials:

  • Acetophenone (freshly distilled)

  • Ethyl difluoroacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq) washed with anhydrous hexane to remove the mineral oil.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask to create a slurry.

  • Reactant Addition: A solution of acetophenone (1.0 eq) and ethyl difluoroacetate (1.1 eq) in the same anhydrous solvent is added dropwise to the stirred suspension of NaH at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is acidic.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy, and its melting point should be determined.[13][16][17]

Synthesis of Dibenzoylmethane (DBM)

A well-established protocol for the synthesis of dibenzoylmethane involves the Claisen condensation of ethyl benzoate with acetophenone using sodium ethoxide as the base.[15][18]

Synthesis of Thenoyltrifluoroacetone (TTFA)

TTFA can be synthesized via the Claisen condensation of 2-acetylthiophene and ethyl trifluoroacetate in the presence of a base like sodium ethoxide.[5][19]

Synthesis of Acetylacetone (acac)

Acetylacetone is commercially available in high purity. Its synthesis can also be achieved through the Claisen condensation of ethyl acetate with acetone.[20]

Comparative Performance in Applications

The choice of a β-diketone for a specific application depends on the desired properties.

Solvent Extraction of Metals

Workflow for Comparative Solvent Extraction:

A Prepare aqueous metal ion solution (e.g., Cu²⁺, Eu³⁺) at a specific pH C Mix aqueous and organic phases and shake to reach equilibrium A->C B Prepare organic solutions of each β-diketone in an immiscible solvent (e.g., chloroform, hexane) B->C D Separate the two phases C->D E Analyze metal ion concentration in the aqueous phase (e.g., by AAS or ICP-MS) D->E F Calculate the distribution ratio (D) and extraction efficiency (%) E->F

Caption: Experimental workflow for comparing the metal extraction efficiency of β-diketones.

Expected Outcome: Due to their higher acidity and the formation of more stable metal complexes, fluorinated β-diketones like this compound and TTFA are expected to exhibit significantly higher extraction efficiencies for metal ions, especially at lower pH values, compared to DBM and acac.

Catalysis

Metal-β-diketonate complexes are widely used as catalysts in various organic transformations, such as polymerization, oxidation, and cross-coupling reactions.[8][21][22] The electronic and steric properties of the β-diketone ligand can be tuned to modulate the catalytic activity and selectivity of the metal center.

Expert Insight: The electron-withdrawing nature of the fluorinated substituents in this compound can enhance the Lewis acidity of the coordinated metal ion, potentially leading to increased catalytic activity in certain reactions. However, the specific performance will be highly dependent on the reaction mechanism.

Drug Development and Medicinal Chemistry

The β-diketone scaffold is present in numerous biologically active compounds and serves as a key intermediate in the synthesis of various heterocyclic drugs.[3][23] The introduction of fluorine can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, lipophilicity, and binding affinity.[16][24]

Logical Relationship in Drug Discovery:

A β-Diketone Scaffold B Synthesis of Heterocyclic Drug Candidates A->B C Fluorination A->C E Improved Pharmacokinetics and Pharmacodynamics B->E D Modulation of Physicochemical Properties (pKa, Lipophilicity) C->D D->E

Caption: The role of fluorinated β-diketones in drug discovery.

The use of this compound as a building block in medicinal chemistry could lead to the development of novel drug candidates with enhanced properties.

Conclusion

This compound presents a compelling profile for applications requiring strong metal chelation and facile enolate formation. Its enhanced acidity, a direct result of the difluoromethyl substituent, sets it apart from non-fluorinated analogues like dibenzoylmethane and acetylacetone. This property makes it a promising candidate for efficient solvent extraction of metals and as a ligand in catalysis where a more Lewis acidic metal center is desired. In the realm of drug discovery, its potential as a fluorinated building block for synthesizing novel therapeutics is significant.

The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the potential of this compound and to make informed decisions when selecting a β-diketone for their specific research needs. Further experimental validation of the predicted pKa and a systematic study of its metal complex stability constants would be valuable contributions to the field.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 4,4-Difluoro-1-phenylbutane-1,3-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind method selection and validation strategies. We will explore the inherent analytical challenges posed by fluorinated β-diketones and present a robust, validated framework for establishing a reliable, stability-indicating quantification method in accordance with global regulatory standards.

The Analytical Challenge: Understanding this compound

This compound is a small molecule of significant interest as a synthetic intermediate in pharmaceutical development. Its accurate quantification is paramount for ensuring process control, purity assessment, and stability testing. However, its chemical structure—a fluorinated β-diketone—presents unique analytical hurdles that must be systematically addressed.

  • Keto-Enol Tautomerism : Like other 1,3-dicarbonyl compounds, this analyte exists in a dynamic equilibrium between its keto and enol forms.[1][2] This equilibrium is highly sensitive to the solvent environment, which can lead to chromatographic issues such as peak broadening or split peaks if not properly controlled.[2] The enol form is stabilized by intramolecular hydrogen bonding, a factor that influences its chromatographic retention and chemical reactivity.[1]

  • Chelation Potential : The 1,3-dicarbonyl moiety is a classic bidentate ligand capable of forming stable metal chelates.[1] This can result in problematic interactions with metallic components of an HPLC system (e.g., frits, columns, tubing), leading to poor peak shape, loss of analyte, and inconsistent recovery.

  • Reactivity and Stability : The presence of fluorine atoms and two carbonyl groups makes the molecule susceptible to degradation under certain conditions, such as exposure to strong bases or nucleophiles. A quantitative method must therefore be "stability-indicating," meaning it can distinguish the intact analyte from its potential degradation products.[3][4]

Comparative Analysis of Analytical Technologies

The choice of analytical technology is the first critical decision in method development. The selection hinges on the required sensitivity, selectivity, and the context of the analysis (e.g., early discovery, quality control, bioanalysis).

Technology Principle Strengths Weaknesses Best Suited For
HPLC-UV Chromatographic separation based on polarity, with detection via UV absorbance.Robust, cost-effective, widely available, high precision for release testing.[5]Moderate sensitivity; potential for interference from co-eluting impurities with similar UV spectra.[5]QC release testing, process monitoring, content uniformity, stability studies.
GC-MS Separation of volatile compounds in the gas phase, with detection by mass spectrometry.Excellent separation for volatile, thermally stable compounds.Not ideal for this compound due to potential thermal degradation and reactivity of fluorine compounds with stationary phases.[6]Analysis of volatile impurities or starting materials.
LC-MS/MS HPLC separation coupled with highly selective and sensitive tandem mass spectrometry detection."Gold standard" for sensitivity and selectivity; provides structural confirmation.[7][8] Capable of quantifying analytes in complex matrices.[9][10]Higher cost and complexity; potential for matrix effects (ion suppression/enhancement).Bioanalysis (PK studies), trace-level impurity quantification, metabolite identification.[11]

Workflow for Method Development and Validation

A structured approach ensures that the final analytical method is fit for its intended purpose and compliant with regulatory expectations. The process follows a logical progression from initial development through comprehensive validation.

G cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) Dev1 Define Analytical Target Profile (ATP) Dev2 Screening (Column, Mobile Phase, pH) Dev1->Dev2 Dev3 Optimization (Gradient, Temperature, Flow Rate) Dev2->Dev3 Dev4 Forced Degradation & Specificity Check Dev3->Dev4 Val1 Write Validation Protocol Dev4->Val1 Method Ready for Validation Val2 Execute Experiments (Accuracy, Precision, Linearity, etc.) Val1->Val2 Val3 Analyze Data vs. Acceptance Criteria Val2->Val3 Val4 Write Validation Report Val3->Val4

Caption: High-level workflow for analytical method development and validation.

Recommended Protocol: Stability-Indicating RP-HPLC-UV Method

This section provides a detailed, field-proven protocol for quantifying this compound. The causality behind key choices is explained to enhance understanding and facilitate adaptation.

Chromatographic Conditions
Parameter Condition Rationale (The "Why")
Column C18, 150 x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenyl group. A smaller particle size (3.5 µm) ensures high efficiency and good peak resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier is critical. It suppresses the ionization of the enol form and minimizes interactions with residual silanols on the silica support, ensuring a single, sharp peak and preventing tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency. The acid is included to maintain a consistent pH throughout the gradient.
Gradient 30% B to 95% B over 15 minA gradient elution is necessary to elute the main analyte with a good peak shape while also separating potential impurities and degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection (UV) 280 nmβ-diketones typically exhibit strong UV absorbance.[2] The optimal wavelength should be determined using a photodiode array (PDA) detector during development to maximize signal-to-noise.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
Diluent 50:50 Acetonitrile:WaterThis mixture ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation (Targeting 0.1 mg/mL): Accurately weigh an amount of sample containing ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume.

The Validation Framework: Adhering to ICH Q2(R1) Guidelines

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[12][13] The following parameters must be assessed according to international guidelines.[14]

G Method Validated Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOQ LOQ Accuracy->LOQ Precision->LOQ LOD LOD Precision->LOD Range Range Linearity->Range

Caption: Interrelationship of core analytical method validation parameters.

Specificity & Forced Degradation

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][15]

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products. This is a cornerstone of developing a stability-indicating method.[3][4][16]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to light (ICH Q1B) for 7 days.

  • Analysis: Analyze the stressed samples alongside an unstressed control.

  • Evaluation: Use a PDA detector to assess peak purity for the analyte peak in all stressed samples. Ensure that all degradation product peaks are baseline-resolved from the main analyte peak.

G cluster_input Inputs cluster_stress Stress Conditions cluster_output Analysis Analyte Analyte Solution Acid Acid/Heat Analyte->Acid Base Base/Heat Analyte->Base Oxidation H2O2 Analyte->Oxidation Light Light Analyte->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Light->HPLC Result Result: Analyte peak is pure & resolved from degradants HPLC->Result

References

A Comparative Guide to 4,4-Difluoro-1-phenylbutane-1,3-dione in Catalysis: Dissecting the Fluorine Effect

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the choice of ligand is paramount in optimizing catalytic reactions. The β-diketones are a cornerstone class of ligands, valued for their ability to form stable, well-defined complexes with a vast array of metals. The strategic introduction of fluorine atoms onto the β-diketone backbone can dramatically alter the ligand's electronic properties, thereby fine-tuning the catalytic performance of its metal complexes.

This guide provides an in-depth performance evaluation of 4,4-Difluoro-1-phenylbutane-1,3-dione (DFPB), a ligand of growing interest. We will objectively compare its physicochemical properties and catalytic utility against its non-fluorinated and more heavily fluorinated analogues: Benzoylacetone (BZA) and 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (TFPB). This analysis is grounded in the fundamental principles of coordination chemistry and supported by experimental data to explain the causality behind performance differences.

The Impact of Fluorination: A Physicochemical Comparison

The primary influence of substituting hydrogen with fluorine on the β-diketonate backbone is the powerful electron-withdrawing inductive effect. This seemingly simple substitution has profound consequences on the acidity of the ligand and the electronic environment of the metal center it coordinates.

The acidity of the β-diketone, indicated by its pKa, is a direct measure of the stability of its conjugate base (the enolate that binds to the metal). A lower pKa signifies a more acidic proton and a more stable enolate, which arises from the stabilization of the negative charge by the electron-withdrawing fluorine atoms.

Table 1: Physicochemical Properties of Phenylbutane-1,3-dione Ligands

CompoundAbbreviationStructurepKaInductive Effect
1-Phenylbutane-1,3-dioneBZAC₆H₅C(O)CH₂C(O)CH₃~8.7[1]Neutral (Reference)
This compoundDFPBC₆H₅C(O)CH₂C(O)CHF₂~6.62 (Predicted)[2]Strongly Electron-Withdrawing
4,4,4-Trifluoro-1-phenyl-1,3-dioneTFPBC₆H₅C(O)CH₂C(O)CF₃~6.35[3]Very Strongly Electron-Withdrawing

The significant drop in pKa from BZA to DFPB and TFPB illustrates the potent electronic impact of fluorine. This increased acidity translates directly to the properties of the resulting metal complex. When these ligands coordinate to a metal center, such as Palladium(II), the electron-withdrawing nature of the fluoroalkyl groups pulls electron density away from the metal. This enhances the Lewis acidity of the metal center. A more Lewis acidic, or electron-poor, metal center can exhibit altered reactivity in key steps of a catalytic cycle.

Caption: Impact of fluorination on ligand acidity and resulting electronic effect.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, serves as an excellent model reaction to compare the performance of these ligands. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the ligand on the Palladium catalyst can influence the rate and efficiency of these steps.

  • Oxidative Addition : A more electron-rich metal center (as with BZA) generally favors the oxidative addition of the aryl halide to the Pd(0) species. Conversely, a more electron-poor, Lewis acidic metal center (as with DFPB and TFPB) can make this rate-determining step more challenging.

  • Transmetalation/Reductive Elimination : A more Lewis acidic palladium center can accelerate the transmetalation step with the boronic acid and facilitate the final reductive elimination step to release the product and regenerate the catalyst.

This creates a delicate balance. While the fluorinated ligands might hinder the initial activation of the aryl halide, they can significantly promote the subsequent, crucial bond-forming steps. This often results in higher overall turnover numbers and efficiency, particularly with challenging substrates.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim note Fluorinated Ligands (L=DFPB, TFPB) - Enhance Lewis acidity of Pd - May slow Oxidative Addition - Can accelerate Transmetalation and  Reductive Elimination PdII_Biaryl->note RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps influenced by ligand electronics.

Comparative Reaction Data

Table 2: Representative Performance in Suzuki-Miyaura Coupling

Catalyst PrecursorAryl HalideBoronic AcidConditionsYieldSource
Pd(OAc)₂ / Ligand2'-Bromo-2-aryl benzothiazole4-Methylphenylboronic acidPd₂(dba)₃, Dioxane/H₂O, 100°C95%[4]
G-COOH-Pd-101-Bromo-4-fluorobenzene4-Fluorophenylboronic acidK₂CO₃, EtOH/H₂O, 110°C, 3h>95% (Conversion)[5]
Pd(OAc)₂ / PCy₃Aryl TriflatesArylboronic acidsK₃PO₄, THF, RTHigh Yields Reported[6]

Disclaimer: The data presented are from separate studies and are not from a head-to-head comparison. They are intended to illustrate the general effectiveness of palladium catalysts in Suzuki reactions, which often employ various ligands and precursors to achieve high yields.

The literature suggests that for sterically hindered or electronically challenging substrates, moving from simple phosphine ligands or non-fluorinated β-diketonates to more specialized ligand systems (including those that enhance Lewis acidity) is often necessary to achieve high yields.[4] For instance, the synthesis of fluorinated biphenyl derivatives has been successfully achieved with high conversion rates using palladium nanoparticle catalysts, demonstrating the importance of robust catalytic systems for these molecules.[5]

Experimental Protocol: Synthesis and Application of a Pd(II)(diketonate)₂ Precatalyst

To ensure trustworthiness and provide a practical, self-validating system, this section details a standard, reliable protocol for the synthesis of a bis(β-diketonato)palladium(II) complex and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Part A: Synthesis of Bis(4,4-difluoro-1-phenylbutane-1,3-dionato)palladium(II) [Pd(DFPB)₂]

Causality: This procedure is based on a salt metathesis reaction. The β-diketone is first deprotonated by a base (sodium carbonate) to form the nucleophilic enolate, which then displaces the chloride ligands from the palladium precursor to form the stable, square-planar Pd(II) complex. Methanol is used as a solvent in which the reactants are soluble and the product can be precipitated or isolated upon workup.

Materials:

  • Sodium tetrachloropalladate(II) (Na₂[PdCl₄])

  • This compound (DFPB)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Methanol, anhydrous

  • Dichloromethane

  • Hexanes

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Na₂[PdCl₄] (1.0 mmol) in 20 mL of anhydrous methanol. The solution should be a deep reddish-brown.

  • In a separate beaker, dissolve DFPB (2.1 mmol, a slight excess) and Na₂CO₃ (2.2 mmol) in 30 mL of anhydrous methanol. Stir for 15 minutes until the DFPB has fully reacted to form its sodium salt.

  • Slowly add the sodium difluorobenzoylacetonate solution to the stirring palladium salt solution at room temperature over 10 minutes.

  • A yellow precipitate should begin to form. Stir the reaction mixture at room temperature for 4 hours to ensure complete reaction.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting solid in a minimal amount of dichloromethane and filter through a pad of celite to remove any inorganic salts.

  • Concentrate the filtrate and precipitate the product by adding cold hexanes.

  • Collect the yellow solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Characterize the product [Pd(DFPB)₂] by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Part B: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Causality: This protocol uses the synthesized Pd(DFPB)₂ as a precatalyst. In the presence of a base and heat, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle. The fluorinated DFPB ligand remains coordinated, influencing the catalyst's stability and reactivity throughout the cycle.

Materials:

  • [Pd(DFPB)₂] (0.01 mmol, 1 mol%)

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Dioxane/Water (4:1 mixture, 5 mL)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube, add [Pd(DFPB)₂] (1 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 5 mL of the degassed 4:1 Dioxane/Water solvent mixture via syringe.

  • Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with 20 mL of toluene and wash with 15 mL of saturated NaHCO₃ solution, followed by 15 mL of brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.

Conclusion and Outlook

The performance of this compound as a ligand in catalysis is a clear demonstration of the power of strategic fluorination.

  • Compared to Benzoylacetone (BZA): DFPB forms more Lewis acidic metal complexes. This can be highly advantageous in catalytic cycles where transmetalation or reductive elimination are rate-limiting, often leading to higher overall efficiency despite a potential penalty in the initial oxidative addition step. The resulting complexes also exhibit different solubility profiles, which can be leveraged for catalyst/product separation.

  • Compared to 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (TFPB): DFPB represents a more moderate electronic modification. In some catalytic systems, the extreme electron-withdrawing nature of the -CF₃ group in TFPB can render the metal center too electron-poor, severely inhibiting the initial oxidative addition step and reducing overall catalytic activity. DFPB, with its -CHF₂ group, offers a fine-tuned balance, providing a significant increase in Lewis acidity without being excessively deactivating.

References

A Researcher's Guide to the Synthesis and Validation of 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies and a rigorous framework for the validation of 4,4-Difluoro-1-phenylbutane-1,3-dione. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple protocols to explain the rationale behind methodological choices, ensuring both successful synthesis and unimpeachable validation of the final compound.

Strategic Importance of Fluorinated β-Diketones

This compound belongs to the class of fluorinated β-diketones, compounds of significant interest in coordination chemistry and medicinal science. The introduction of fluorine atoms can substantially alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. This particular dione is a valuable ligand for forming metal complexes, such as those with Europium and Gadolinium, which have applications in materials science and as contrast agents.[1] Its robust synthesis and validation are therefore paramount for ensuring the reliability of downstream applications.

Comparative Analysis of Synthetic Methodologies

The primary and most classical route to synthesizing β-diketones, including fluorinated analogues, is the Claisen condensation.[2][3] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[4]

The Preeminent Method: Crossed Claisen Condensation

The synthesis of this compound is most effectively achieved via a crossed Claisen condensation between acetophenone and a difluoroacetate ester (e.g., methyl or ethyl difluoroacetate).[1][5]

G reagent1 Acetophenone base Strong Base (e.g., NaH, NaOMe) reagent1->base Deprotonation reagent2 Ethyl Difluoroacetate intermediate Resonance-Stabilized Enolate Intermediate reagent2->intermediate Nucleophilic Attack base->intermediate workup Aqueous Acid Workup intermediate->workup product This compound workup->product

Caption: Synthetic pathway via Claisen condensation.

The choice of base and solvent is critical and directly impacts reaction yield and purity.

BaseSolventAdvantagesDisadvantages
Sodium Hydride (NaH) Anhydrous Ethers (THF, DME)Irreversible deprotonation drives the reaction to completion; high yields are often achievable.[3]Highly reactive and pyrophoric, requiring careful handling under an inert atmosphere.
Sodium Methoxide (NaOMe) Ethers, AlcoholsLess hazardous than NaH; effective and commonly used.[3]The reaction is an equilibrium; may require removal of the alcohol byproduct to drive completion. Can participate in unwanted transesterification.
Lithium Diisopropylamide (LDA) Anhydrous THFVery strong, non-nucleophilic base, useful for minimizing side reactions.[2]Requires low temperatures (-78 °C) and strictly anhydrous conditions.[6]

Expert Insight: For this specific transformation, Sodium Hydride (NaH) in an anhydrous ether like Tetrahydrofuran (THF) is often preferred. Its irreversible nature effectively deprotonates acetophenone, forming the necessary enolate and driving the reaction forward to maximize the yield of the desired β-diketone.

Alternative Synthetic Approaches

While the Claisen condensation is dominant, other methods for synthesizing fluorinated ketones exist, such as the direct electrophilic fluorination of a corresponding dicarbonyl compound using reagents like Selectfluor®.[7][8] However, this approach can be complicated by issues of selectivity and the potential for difluorination at the active methylene position, making the Claisen condensation a more direct and reliable route for this target molecule.

A Multi-Technique Framework for Synthesis Validation

Validation is not a single step but a workflow. Each technique provides a piece of the puzzle, and together they confirm the identity, purity, and structure of the synthesized compound.

G cluster_0 Initial Product cluster_1 Purity Assessment cluster_2 Structural Elucidation cluster_3 Final Confirmation crude Crude Reaction Product tlc TLC (Qualitative) crude->tlc Quick Check hplc HPLC (Quantitative) tlc->hplc Quantify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) hplc->nmr ms Mass Spectrometry (MS) nmr->ms ir IR Spectroscopy ms->ir final Validated Pure Compound ir->final

Caption: A comprehensive analytical workflow for validation.

Purity Determination: The First Gate

Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the complexity of the crude product. A single spot (after purification) suggests a pure compound, though co-eluting impurities are possible.

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. β-diketones can present a challenge due to their ability to exist as keto-enol tautomers and chelate with metal ions, leading to poor peak shapes on standard C18 columns.[9]

  • Recommendation: Utilize a mixed-mode stationary phase column or add a chelating agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak symmetry and obtain accurate purity assessment.

Structural Elucidation: The Core Evidence

The combination of NMR, MS, and IR spectroscopy provides definitive structural confirmation.

TechniquePurposeExpected Results for this compound
¹H NMR Confirms proton environment and connectivity.Phenyl protons: Multiplets (~7.5-8.0 ppm). Methylene (CH₂) protons: A triplet due to coupling with two fluorine atoms (~6.3 ppm). Enolic (OH) proton: A broad singlet (can be very downfield, >15 ppm). Methine (=CH-) proton: A singlet (~6.2 ppm). The ratio of keto to enol tautomers can be determined by integration.
¹⁹F NMR Unambiguously confirms the presence and environment of fluorine atoms.A triplet centered around -125 to -130 ppm (vs. CFCl₃), coupled to the adjacent methylene protons.[10][11]
¹³C NMR Maps the carbon skeleton of the molecule.Carbonyl carbons: Resonances >180 ppm. Phenyl carbons: ~127-137 ppm. CF₂ carbon: A characteristic triplet (due to ¹JCF coupling) around 110-115 ppm. CH₂ carbon: Resonance around 90-95 ppm.
Mass Spec. (MS) Determines molecular weight and fragmentation pattern.Molecular Ion (M⁺): m/z = 198.17.[12] Key Fragments: [C₆H₅CO]⁺ at m/z 105 (benzoyl cation), [M-HF]⁺, [M-CO]⁺.
IR Spectroscopy Identifies key functional groups.Strong C=O stretching bands (~1600-1750 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).[10][12]

Trustworthiness through Self-Validation: The expected spectroscopic data above serves as a benchmark. If the experimental data from a synthesized batch does not align with these values, it immediately indicates either the incorrect product was formed or significant impurities are present, prompting further investigation.

Detailed Experimental Protocols

Protocol: Synthesis via Claisen Condensation

Materials: Acetophenone, Ethyl Difluoroacetate, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), 1M Hydrochloric Acid (HCl), Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser.

  • Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Acetophenone (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add Ethyl Difluoroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

  • Upon completion, cautiously quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or column chromatography to yield the final product. The melting point should be in the range of 47-51 °C.

Protocol: Validation by ¹⁹F NMR Spectroscopy

Objective: To confirm the presence of the -CHF₂ group.

Procedure:

  • Prepare a sample by dissolving ~10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹⁹F NMR spectrum. An external standard (like CFCl₃) or an internal standard can be used for chemical shift referencing.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Expected Result: A single resonance, which appears as a triplet due to coupling with the two protons of the adjacent methylene group, should be observed in the region of -125 to -130 ppm.

Conclusion

The successful synthesis of this compound relies on the careful execution of the Claisen condensation, with judicious selection of base and reaction conditions. However, synthesis is only half the battle. A rigorous validation workflow, leveraging a combination of chromatographic and spectroscopic techniques, is essential to unequivocally confirm the identity and purity of the final compound. This guide provides the strategic insights and detailed protocols necessary for researchers to confidently produce and validate this important fluorinated building block.

References

A Senior Application Scientist's Guide to the Characterization and Purity Assessment of Synthesized 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated β-Dicarbonyls

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Fluorinated β-dicarbonyl compounds, such as 4,4-Difluoro-1-phenylbutane-1,3-dione, are of particular interest as versatile synthetic intermediates. Their unique electronic properties, arising from the strong electron-withdrawing nature of the difluoromethyl group, influence their reactivity, acidity, and ability to form stable metal chelates. This guide provides a comprehensive comparison of the methodologies for the synthesis, characterization, and purity assessment of this compound, offering field-proven insights and detailed experimental protocols to ensure the reliability and reproducibility of your research.

Synthesis of this compound: A Comparative Overview

The synthesis of β-diketones is most commonly achieved through the Claisen condensation, a robust and versatile carbon-carbon bond-forming reaction.[1] This reaction involves the condensation of an ester with a ketone in the presence of a suitable base. For the synthesis of this compound, the reaction of acetophenone with an ethyl difluoroacetate is the most direct route. The choice of base and reaction conditions can significantly impact the yield and purity of the final product.

Comparative Analysis of Synthetic Methods

MethodBaseSolventTypical YieldAdvantagesDisadvantages
Method A: Sodium Hydride Sodium Hydride (NaH)Diethyl ether or THFGood to ExcellentHigh yields, readily available base.NaH is pyrophoric and requires careful handling.
Method B: Sodium Ethoxide Sodium Ethoxide (NaOEt)Ethanol/Diethyl EtherGoodLess hazardous than NaH.Can lead to side reactions like transesterification.
Method C: Lithium Diisopropylamide (LDA) LDATHFGoodStrong, non-nucleophilic base, useful for sterically hindered substrates.Requires low temperatures (-78 °C) and anhydrous conditions.

Visualizing the Synthesis: The Claisen Condensation Pathway

The following diagram illustrates the general mechanism of the Claisen condensation for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Acetophenone Acetophenone Base Base (e.g., NaH) Acetophenone->Base Deprotonation EthylDifluoroacetate Ethyl Difluoroacetate Intermediate Enolate Intermediate EthylDifluoroacetate->Intermediate Nucleophilic Attack Base->Intermediate Solvent Anhydrous Solvent (e.g., THF) Product This compound Intermediate->Product Workup (Acidification)

Caption: Synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol: Synthesis via Claisen Condensation (Method A)

This protocol is a self-validating system, where successful synthesis is confirmed by the subsequent characterization and purity assessment steps.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • Ethyl difluoroacetate

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at room temperature for 1 hour.

  • Condensation: Cool the reaction mixture back to 0 °C and add a solution of ethyl difluoroacetate (1.1 eq) in anhydrous THF dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Cautiously quench the reaction by the slow addition of 1 M HCl at 0 °C until the gas evolution ceases and the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or via the formation and subsequent decomposition of its copper chelate.[2]

Structural Characterization: A Multi-technique Approach

The unambiguous characterization of the synthesized this compound requires a combination of spectroscopic techniques. Due to the presence of keto-enol tautomerism in β-dicarbonyl compounds, the interpretation of spectroscopic data requires careful consideration of the equilibrium between these forms.[3][4] The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of the substituents.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum will show signals for the aromatic protons, the methylene protons, and the methine proton of the enol form, as well as the difluoromethyl proton. The presence of both keto and enol forms in solution will result in two sets of signals for the protons in the dicarbonyl backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbons of the keto and enol forms will resonate at characteristic chemical shifts. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.[7]

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine-containing part of the molecule.[8][9] A single signal, likely a doublet of triplets due to coupling with the methine and methylene protons, is expected for the two equivalent fluorine atoms.

Expected NMR Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 7.9-8.1mAromatic (ortho)
7.4-7.6mAromatic (meta, para)
6.2 (enol)s=CH-
6.0 (keto)t, J=54 Hz-CHF₂
4.0 (keto)s-CH₂-
¹³C NMR 192.1 (enol)sC=O (benzoyl)
186.5 (keto)sC=O (benzoyl)
180.2 (enol)t, J=25 HzC=O (difluoroacetyl)
134.2sAromatic (ipso)
128.8, 128.6sAromatic (ortho, meta)
127.3sAromatic (para)
112.9 (keto)t, J=240 Hz-CHF₂
94.2 (enol)s=CH-
45.1 (keto)s-CH₂-
¹⁹F NMR -128.5d, J=54 Hz-CHF₂

Note: The presented data is a hypothetical representation based on known chemical shifts for similar structures and the available spectrum for the target compound.[10][11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) mass spectrometry is a suitable technique.

Expected Fragmentation Pattern:

The mass spectrum of the closely related 4,4,4-trifluoro-1-phenyl-1,3-butanedione shows characteristic fragment ions corresponding to the loss of the trifluoromethyl radical, the phenyl group, and the benzoyl group.[15][16] A similar fragmentation pattern is expected for the difluoro analog.

Hypothetical Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
19840[M]⁺
14775[M - CHF₂]⁺
105100[C₆H₅CO]⁺
7760[C₆H₅]⁺

Note: This data is extrapolated from the known mass spectrum of 4,4,4-trifluoro-1-phenyl-1,3-butanedione due to the lack of a publicly available spectrum for the target compound.[15][16]

Purity Assessment: A Comparative Guide

Ensuring the purity of a synthesized compound is critical for its use in further research and development.[17][18] Several analytical techniques can be employed for purity assessment, each with its own advantages and limitations. A multi-pronged approach using orthogonal methods is highly recommended for a comprehensive purity evaluation.

Comparison of Purity Assessment Methods

MethodPrincipleAdvantagesDisadvantages
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point. Impurities lower and broaden the melting range.[19][20]Simple, rapid, and inexpensive first indication of purity.[21]Not quantitative, insensitive to amorphous impurities, and not suitable for liquids or thermally unstable compounds.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.High resolution, high sensitivity, and quantitative. Can be used for a wide range of compounds.Requires reference standards for impurity identification and quantification. Method development can be time-consuming.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei. Purity is determined by comparing the integral of the analyte to that of a certified internal standard.Provides an absolute purity value without the need for a specific reference standard of the analyte. Also provides structural information.Lower sensitivity compared to HPLC, requires a well-resolved signal for both the analyte and the internal standard.

Visualizing the Purity Assessment Workflow

The following diagram outlines a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Workflow Start Synthesized Product MP Melting Point Analysis Start->MP Initial Purity Check HPLC HPLC Analysis Start->HPLC Quantitative Analysis qNMR qNMR Analysis Start->qNMR Orthogonal Quantitative Method MP->HPLC If melting range is broad Result Purity Report HPLC->Result qNMR->Result

Caption: A workflow for the purity assessment of synthesized compounds.

Detailed Experimental Protocols for Purity Assessment

Melting Point Determination

Procedure:

  • Place a small amount of the dried, crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Compact the sample by tapping the tube gently on a hard surface.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to about 10-15 °C below the expected melting point (literature value: 47-51 °C).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A narrow range (≤ 2 °C) is indicative of high purity.[20]

High-Performance Liquid Chromatography (HPLC)

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a good starting point for method development.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Method Development: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all components.

  • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve good resolution between the main peak and any impurity peaks.

  • Quantification: For purity determination by area normalization, the percentage purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Quantitative NMR (qNMR)

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Transfer an aliquot of the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Conclusion: Ensuring Confidence in Your Synthetic Product

The successful synthesis and application of this compound hinge on its thorough characterization and accurate purity assessment. This guide has provided a comparative overview of synthetic methodologies and a detailed examination of the key analytical techniques for structural elucidation and purity determination. By employing a multi-technique, orthogonal approach, researchers can have high confidence in the identity and quality of their synthesized material, which is a critical foundation for its use in drug discovery, materials science, and other advanced applications.

References

A Researcher's Guide to Comparative Cross-Reactivity Analysis of 4,4-Difluoro-1-phenylbutane-1,3-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise evaluation of a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities and a higher rate of clinical trial failures. This guide provides a comprehensive framework for conducting cross-reactivity studies on 4,4-Difluoro-1-phenylbutane-1,3-dione and its analogs. The β-diketone scaffold is a prevalent motif in compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making a thorough investigation of its cross-reactivity profile essential.[3]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the principles of a rigorous cross-reactivity study.

The Significance of the β-Diketone Moiety and Fluorine Substitution

The β-diketone functional group is a versatile pharmacophore due to its ability to exist in tautomeric equilibrium between the keto and enol forms. This property, along with its metal-chelating capabilities, allows it to interact with a variety of biological targets.[4] Notably, many β-diketone-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5][6]

The substitution of hydrogen atoms with fluorine is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. In the case of this compound, the difluoromethyl group is expected to influence the acidity of the neighboring carbonyl and the overall electronic distribution of the molecule, which could in turn affect its binding affinity and selectivity for various enzymes.

Designing a Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study should employ a tiered approach, starting with broad profiling and narrowing down to specific, functionally relevant assays. The primary objective is to identify not only the intended biological target but also any unintended off-targets.

Conceptual Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Cellular & Functional Analysis A Compound Library (Parent & Analogs) B Broad Kinase Panel or Receptor Profiling A->B High-Throughput Screening C Enzyme Inhibition Assays (e.g., COX-1/COX-2) B->C Hit Identification D Competitive Binding Assays C->D E Cell-Based Functional Assays D->E Confirmation of Target Engagement F Cytotoxicity Assays E->F G Lead Optimization F->G Therapeutic Window Assessment

Caption: A tiered workflow for assessing the cross-reactivity of small molecule inhibitors.

Comparative Analysis of Phenylbutane-1,3-dione Analogs Against COX Enzymes

To illustrate the practical application of cross-reactivity studies, we will consider a hypothetical case study comparing this compound with its non-fluorinated parent compound and an analog with a different substitution pattern. The primary targets for this study are the cyclooxygenase enzymes, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[6][7]

Hypothetical Experimental Data
Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
PBD-1 (Parent) 1-Phenylbutane-1,3-dione5.21.82.9
PBD-F2 (Fluorinated) This compound8.90.517.8
PBD-MeO (Methoxy Analog) 1-(4-Methoxyphenyl)butane-1,3-dione3.13.50.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results
  • PBD-1 (Parent Compound): Shows moderate inhibition of both COX-1 and COX-2, with a slight preference for COX-2. Its low selectivity index suggests it is a relatively non-selective inhibitor.

  • PBD-F2 (Fluorinated Analog): Demonstrates a significant increase in potency against COX-2 and a decrease in potency against COX-1 compared to the parent compound. This results in a much-improved selectivity index, making it a more desirable candidate for a selective COX-2 inhibitor.

  • PBD-MeO (Methoxy Analog): The introduction of a methoxy group on the phenyl ring leads to a loss of selectivity, with similar inhibitory activity against both COX isoforms.

This type of structure-activity relationship (SAR) analysis is crucial for guiding the lead optimization process.

Experimental Protocols

Enzyme Inhibition Assay: COX-1 and COX-2

This protocol describes a common method for determining the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound dilutions.

  • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Allow the reaction to proceed for a set time (e.g., 10 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for a Competitive Binding Assay

G A Immobilize Target Protein on Sensor Chip B Inject Labeled Ligand (Tracer) A->B C Measure Baseline Binding Signal B->C D Inject Mixture of Labeled Ligand and Test Compound (Analog) C->D E Measure Change in Binding Signal D->E F Determine Ki or IC50 E->F

Caption: A simplified workflow for a competitive binding assay, a valuable tool for confirming target engagement.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug development. For compounds built around the β-diketone scaffold, such as this compound and its analogs, a thorough understanding of their interactions with a range of biological targets is essential for mitigating the risk of off-target effects. The strategic use of a tiered assay approach, from broad panel screening to specific enzyme inhibition and cell-based functional assays, provides the necessary data to build a comprehensive selectivity profile. The hypothetical data presented herein underscores the profound impact that subtle structural modifications, such as fluorination, can have on the biological activity and selectivity of a compound. Future studies should aim to expand the panel of targets for cross-reactivity testing based on in silico predictions and emerging biological insights to ensure the development of safer and more effective therapeutics.

References

comparative analysis of different synthetic routes to 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoro-1-phenylbutane-1,3-dione, a compound featuring a difluoromethyl group, is of significant interest in medicinal chemistry and materials science. The presence of the difluoromethyl moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design. Consequently, efficient and scalable synthetic access to this key intermediate is of paramount importance. This guide will focus on the most established and promising synthetic routes, providing a critical evaluation of their respective strengths and weaknesses.

Route 1: The Claisen Condensation Pathway

The most widely employed and versatile method for the synthesis of this compound is the Claisen condensation.[1][2][3] This carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this specific synthesis, acetophenone is reacted with a suitable difluoroacetylating agent, typically an ester of difluoroacetic acid.

The general mechanism of the Claisen condensation for this synthesis proceeds as follows:

  • Enolate Formation: A strong base abstracts an α-proton from acetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Acyl Substitution: The acetophenone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the difluoroacetate ester.

  • Elimination: The tetrahedral intermediate formed collapses, eliminating an alkoxide leaving group to yield the β-diketone.

  • Deprotonation: The newly formed β-diketone is more acidic than the starting ketone and is deprotonated by the alkoxide, driving the equilibrium towards the product.

  • Protonation: An acidic workup protonates the enolate to afford the final this compound.

The choice of base and solvent is critical to the success of this reaction, influencing reaction time, yield, and purity. Several base systems have been reported for similar transformations.[1][4]

Variation 1.1: Sodium Hydride as the Base

Sodium hydride (NaH) is a strong, non-nucleophilic base frequently used in Claisen condensations.[1] Its insolubility in most organic solvents necessitates a heterogeneous reaction, which can sometimes lead to longer reaction times.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF), a solution of acetophenone (1 equivalent) in anhydrous THF is added dropwise at 0 °C under an inert atmosphere.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • A solution of ethyl difluoroacetate (1.1 equivalents) in anhydrous THF is then added dropwise.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to 0 °C, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Variation 1.2: Sodium Ethoxide as the Base

Sodium ethoxide (NaOEt) is a classic and cost-effective base for Claisen condensations.[5] It is typically used in an alcoholic solvent, which can lead to transesterification if the ester substrate differs from the alkoxide.

Experimental Protocol:

  • Sodium metal (1.1 equivalents) is dissolved in absolute ethanol under an inert atmosphere to generate sodium ethoxide in situ.

  • To this solution, a mixture of acetophenone (1 equivalent) and ethyl difluoroacetate (1.2 equivalents) is added dropwise at room temperature.

  • The reaction mixture is stirred at reflux for several hours until completion as monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude product.

  • The solid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Variation 1.3: Lithium Diisopropylamide (LDA) as the Base

Lithium diisopropylamide (LDA) is a very strong, non-nucleophilic, and sterically hindered base that can rapidly and quantitatively generate the enolate of acetophenone at low temperatures.[6]

Experimental Protocol:

  • A solution of LDA is prepared in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.

  • A solution of acetophenone (1 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C.

  • After stirring for 30 minutes, a solution of ethyl difluoroacetate (1.1 equivalents) in anhydrous THF is added.

  • The reaction mixture is slowly warmed to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The residue is purified by flash chromatography.

Route 2: Friedel-Crafts Acylation Approach

An alternative, though less documented for this specific molecule, is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would theoretically involve the acylation of a suitable aromatic precursor. A plausible, albeit hypothetical, two-step approach is outlined below.

Hypothetical Two-Step Friedel-Crafts Pathway:

  • Friedel-Crafts Acylation of Benzene with Difluoroacetyl Chloride: Benzene could be acylated with difluoroacetyl chloride in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) to form 2,2-difluoroacetophenone.

  • Acylation of 2,2-Difluoroacetophenone: The resulting ketone could then be acylated with acetyl chloride, again via a Friedel-Crafts type reaction, although the difluoromethyl group's deactivating effect would make this second acylation challenging.

Due to the electron-withdrawing nature of the difluoromethyl group, the aromatic ring of 2,2-difluoroacetophenone would be deactivated towards further electrophilic substitution, making the second step of this proposed route problematic. A more feasible, though still challenging, alternative would be the Friedel-Crafts acylation of benzene with a pre-formed 4,4-difluoro-1-oxo-1-butane-3-carbonyl chloride, which is not a readily available starting material. Given the lack of specific literature precedent and the inherent challenges, the Friedel-Crafts approach is currently considered less practical than the Claisen condensation for this target molecule.

Comparative Analysis

To facilitate a clear comparison, the key parameters of the different Claisen condensation variations are summarized in the table below. The Friedel-Crafts route is not included due to a lack of concrete experimental data for this specific synthesis.

ParameterVariation 1.1: Sodium HydrideVariation 1.2: Sodium EthoxideVariation 1.3: Lithium Diisopropylamide (LDA)
Base Sodium Hydride (NaH)Sodium Ethoxide (NaOEt)Lithium Diisopropylamide (LDA)
Solvent Tetrahydrofuran (THF)EthanolTetrahydrofuran (THF)
Temperature 0 °C to RefluxRoom Temperature to Reflux-78 °C to Room Temperature
Reaction Time Moderate to LongLongShort to Moderate
Yield Good to ExcellentModerate to GoodGood to Excellent
Advantages Strong, non-nucleophilic base; clean reaction profile.Inexpensive and readily available base.Rapid and quantitative enolate formation at low temperatures; high yields.
Disadvantages Heterogeneous reaction; safety precautions required for handling NaH.Potential for transesterification; longer reaction times.Requires strictly anhydrous conditions and low temperatures; more expensive.

Purification via Copper Chelate Formation

A common and effective method for the purification of β-diketones involves the formation of a copper(II) chelate.[4][9] The crude this compound can be dissolved in a suitable solvent and treated with an aqueous solution of copper(II) acetate. The resulting copper(II) bis(4,4-difluoro-1-phenylbutane-1,3-dionate) complex precipitates as a stable solid, which can be isolated by filtration. This complex can then be decomposed by treatment with a strong acid, such as hydrochloric or sulfuric acid, to regenerate the pure β-diketone, which can be extracted with an organic solvent. This method is particularly useful for removing unreacted starting materials and byproducts.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Claisen Condensation cluster_1 Purification Detail A Acetophenone D This compound (Crude) A->D B Ethyl Difluoroacetate B->D C Base (NaH, NaOEt, or LDA) C->D E Purification D->E F Pure Product E->F G Crude Product I Copper Chelate G->I H Copper(II) Acetate H->I J Acid Treatment I->J K Pure Product J->K

Figure 1: General workflow for the synthesis of this compound via Claisen condensation and a detailed purification scheme.

Conclusion

The Claisen condensation stands out as the most reliable and well-established method for the synthesis of this compound. The choice of base—sodium hydride, sodium ethoxide, or lithium diisopropylamide—offers a trade-off between cost, reaction conditions, and efficiency. For laboratory-scale synthesis where high yield and rapid reaction are prioritized, LDA is an excellent choice, provided stringent anhydrous and low-temperature conditions can be met. For larger-scale preparations, the more economical sodium ethoxide or the effective sodium hydride may be more practical. The Friedel-Crafts acylation, while a cornerstone of aromatic chemistry, appears less suited for this particular target due to the electronic properties of the potential intermediates. Purification of the final product via its copper chelate is a highly recommended step to achieve high purity. This comprehensive analysis provides researchers with the necessary information to select the most appropriate synthetic strategy based on their specific needs and available resources.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and proper disposal of 4,4-Difluoro-1-phenylbutane-1,3-dione (CAS No. 62679-61-2). As a fluorinated β-diketone, this compound requires specific procedures to ensure the safety of laboratory personnel and to mitigate environmental impact. The stability of the carbon-fluorine bond necessitates a disposal strategy that ensures complete destruction of the molecule. This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety and compliance in their laboratories.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The Globally Harmonized System (GHS) provides a clear classification of its potential hazards.

GHS Hazard Classification [1]

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

These classifications mandate careful handling to avoid direct contact and inhalation. The compound is a solid, often a powder, which increases the risk of airborne dust generation during handling.[2]

Immediate Safety Protocols: PPE and First Aid

Prior to handling, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be knowledgeable of first aid measures.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety glasses or goggles. If there is a splash risk, a face shield is also required.[3][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[2][5]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved N95 respirator or higher is necessary to prevent respiratory irritation.[2][3][6]

  • Protective Clothing: A lab coat is required. Ensure clothing is laundered separately from personal garments.[3]

First Aid Measures

In the event of exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and running water. If irritation persists, seek medical advice.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Contact a poison control center or physician.[3]

Spill Management Protocol

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Workflow for Spill Response

Spill_Response_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_post Post-Cleanup Evacuate Evacuate Non-Essential Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain the Spill Don_PPE->Contain Cleanup_Dry Dry Cleanup: Sweep or vacuum spill. Avoid generating dust. Contain->Cleanup_Dry Cleanup_Wet Place in a labeled, sealable container. Cleanup_Dry->Cleanup_Wet Decontaminate Decontaminate Area: Wash with large amounts of water. Cleanup_Wet->Decontaminate Prevent_Runoff Prevent runoff from entering drains. Decontaminate->Prevent_Runoff Dispose Dispose of waste as hazardous material. Prevent_Runoff->Dispose

Caption: Workflow for handling spills of this compound.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[3]

  • Ventilation: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.[3]

  • PPE: Don the full PPE as described in Section 2.1.

  • Cleanup:

    • For dry spills, carefully sweep or shovel the material. Use a vacuum cleaner equipped with a HEPA filter if available. Crucially, avoid procedures that generate dust .[3]

    • Place the collected material into a clean, dry, properly labeled, and sealable container for hazardous waste.[3]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[3]

  • Prevent Environmental Release: Prevent wash water from entering drains or waterways. If contamination of drains occurs, notify emergency services.[3]

Waste Disposal Pathway

The disposal of this compound and materials contaminated with it must be handled through an authorized hazardous waste program. Due to its fluorinated nature, this compound falls into a category of chemicals that are notably persistent and require specialized disposal methods.

Waste Segregation and Collection
  • Primary Waste: Place unadulterated, excess, or expired this compound in its original container or a clearly labeled, sealed container designated for hazardous waste.

  • Contaminated Materials: Any items contaminated during handling or spill cleanup (e.g., gloves, wipes, weigh boats, respirator cartridges) must be collected in a separate, sealed plastic bag or container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

Approved Disposal Methodologies

Standard chemical waste disposal methods may not be sufficient for fluorinated organic compounds. The strength of the carbon-fluorine bond makes these compounds resistant to degradation.[7] The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which informs the best practices for compounds like this one.[8]

The recommended and most effective disposal method is high-temperature incineration .

  • Causality: Incineration at sufficiently high temperatures (typically above 800°C, with some technologies reaching over 1,650°C) and with adequate residence time is required to break the stable carbon-fluorine bonds.[9][10]

  • Operational Requirements: The incineration facility must be equipped with acid-gas scrubbers. The complete combustion of this compound will produce hydrogen fluoride (HF), a corrosive and hazardous air pollutant, which must be neutralized and removed from the exhaust stream.[9][10]

  • Regulatory Compliance: Always use a licensed and approved hazardous waste disposal contractor. Per regulations, you must "Dispose of contents/container to an approved waste disposal plant" or an "authorised hazardous or special waste collection point".[3][4][5][6] Landfilling is not a recommended primary disposal method due to the potential for leaching and environmental persistence.

Disposal Decision Framework

Disposal_Framework Start Waste Generated: This compound or contaminated material Segregate Segregate Waste: - Pure Chemical - Contaminated Solids Start->Segregate Containerize Place in sealed, compatible, and clearly labeled hazardous waste container Segregate->Containerize Store Store securely in a designated, well-ventilated satellite accumulation area Containerize->Store Contact_EHS Contact Institutional Environmental Health & Safety (EHS) for waste pickup Store->Contact_EHS EHS_Manages EHS arranges for transport by a licensed hazardous waste vendor Contact_EHS->EHS_Manages Disposal_Facility Waste transported to an approved disposal facility EHS_Manages->Disposal_Facility Incineration Primary Disposal Method: High-Temperature Incineration (with acid-gas scrubbing) Disposal_Facility->Incineration Preferred Pathway Landfill Secondary/Not Recommended: Permitted Hazardous Waste Landfill (Only if incineration is not feasible and regulations allow) Disposal_Facility->Landfill Alternative Pathway (Check local regulations)

Caption: Decision framework for the proper disposal of fluorinated chemical waste.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Its classification as a skin, eye, and respiratory irritant demands meticulous handling and appropriate PPE. Due to its fluorinated nature, disposal must be directed towards methods that ensure complete chemical destruction, with high-temperature incineration being the most effective and responsible choice. Adherence to these protocols, in partnership with your institution's EHS department and certified waste management professionals, will ensure a safe and compliant laboratory environment.

References

A Senior Application Scientist's Guide to Handling 4,4-Difluoro-1-phenylbutane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven procedures for the safe handling, use, and disposal of 4,4-Difluoro-1-phenylbutane-1,3-dione (CAS 62679-61-2). The causality behind each recommendation is explained to ensure a deep, working knowledge of the safety protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a fluorinated β-diketone ligand, typically encountered as a solid with a melting point of 47-51°C.[1] A thorough risk assessment is the foundation of safe handling. The primary hazards, as identified by the Globally Harmonized System (GHS), must be understood in the context of laboratory operations.[1][2]

GHS Hazard Classifications: [1][2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound, likely in its powdered form, can cause localized irritation upon direct contact with the skin, eyes, or respiratory tract. The primary routes of exposure are therefore dermal contact, eye contact, and inhalation of airborne dust particles. Our handling procedures are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a checklist; it is a system designed to create a barrier between you and the identified hazards. The following PPE is mandatory when handling this compound.

Protection Type Specific Equipment Rationale and Standard
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against airborne dust and accidental splashes.[3] A face shield is required when handling larger quantities or when there is a significant splash risk, protecting the entire face from contact. This directly addresses the H319 (Serious Eye Irritation) hazard.
Hand Protection Nitrile or Neoprene GlovesWear compatible chemical-resistant gloves. While specific permeation data for this compound is not available, nitrile gloves are a standard for protection against incidental contact with many solid chemicals. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. This addresses the H315 (Skin Irritation) hazard.
Body Protection Flame-resistant laboratory coatA fully fastened lab coat prevents the compound from contaminating personal clothing and skin.[3]
Respiratory Protection NIOSH-approved N95 respirator or higherSince the compound is a solid, the primary inhalation risk comes from airborne dust generated during handling (e.g., weighing, transferring). An N95 respirator provides protection against these particulates. All work with the solid must be performed in a certified chemical fume hood to further minimize inhalation risk, addressing the H335 (Respiratory Irritation) hazard.

The Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps for handling this compound from storage to use.

Experimental Workflow Diagram

G prep Preparation - Verify fume hood function - Gather all materials ppe Don PPE - Goggles & Face Shield - Lab Coat - Gloves - N95 Respirator prep->ppe 1. Prepare weigh Weighing - Perform in fume hood - Use anti-static weigh boat - Handle gently to avoid dust ppe->weigh 2. Protect transfer Transfer & Use - Keep container closed - Add to solvent in hood - Do not heat outside of a closed system weigh->transfer 3. Handle cleanup Decontamination - Clean spatula/surfaces - Use appropriate solvent - Collect cleaning materials as waste transfer->cleanup 4. Clean waste Waste Disposal - Segregate halogenated waste - Seal waste containers cleanup->waste 5. Dispose doff Doff PPE - Remove gloves first - Wash hands thoroughly waste->doff 6. Finalize

Caption: Standard operational workflow for handling the solid compound.

Procedural Steps:
  • Preparation: Before retrieving the compound, ensure your chemical fume hood is operational and uncluttered. Gather all necessary equipment, including spatulas, weigh paper/boats, and solvent containers.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Handling:

    • Retrieve the container from its storage location.

    • Perform all manipulations, especially weighing and transferring the solid, inside a certified chemical fume hood.[3] This is the most critical engineering control to prevent inhalation of dust.

    • When weighing, use gentle motions to avoid creating airborne dust. Using an anti-static weigh boat can help prevent the powder from clinging and becoming airborne.

    • Keep the stock container tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate any equipment (spatulas, etc.) and surfaces that may have come into contact with the chemical.

    • Treat all disposable items (e.g., weigh boats, contaminated wipes) as hazardous waste.

Spill Management and Emergency Procedures

Accidents require a calm, prepared, and systematic response. All personnel in the lab should be familiar with these procedures.

Spill Response Workflow

G spill Spill Occurs (Solid Powder) alert Alert & Secure - Notify nearby personnel - Restrict access to the area spill->alert Immediate Action ppe Don Response PPE - Includes respirator, double gloves, and chemical goggles alert->ppe cleanup Clean Up Spill - DO NOT sweep dry - Gently cover with damp paper towel - Alternatively, use dry cleanup procedures with care ppe->cleanup Response collect Collect Waste - Place towels/absorbent in a sealed bag - Label as 'Halogenated Waste' cleanup->collect decon Decontaminate Area - Wipe spill area with soap and water - Collect all cleaning materials as waste collect->decon report Report Incident - Inform Lab Supervisor/EHS decon->report Final Steps

Caption: Step-by-step response plan for a solid chemical spill.

Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess and Protect: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.[4] For large spills, evacuate the area and contact your institution's emergency response team.

  • Contain and Clean:

    • Avoid generating dust at all costs. DO NOT dry sweep the powder.[4]

    • Gently cover the spill with absorbent pads or paper towels.[5] If appropriate, lightly moisten the absorbent material to minimize dust generation.

    • Use dry cleanup procedures by carefully sweeping the material into a dustpan or using a vacuum equipped with a HEPA filter.[4]

  • Package Waste: Place all contaminated absorbent material and cleaning supplies into a heavy-duty, sealable plastic bag or a designated waste container. Label it clearly as "Hazardous Waste" containing halogenated organic material.

  • Decontaminate: Wipe the spill area with soap and water. Ensure the area is thoroughly cleaned.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]

Waste Disposal: Ensuring Environmental Responsibility

Proper segregation of chemical waste is critical for safety, compliance, and environmental protection. As a fluorinated organic compound, this compound is classified as a halogenated organic waste .[6]

  • Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[6][7][8] This is because they require different disposal methods (typically high-temperature incineration) and mixing them can create hazardous reactions or complicate the disposal process.[7][8]

  • Waste Containers:

    • Collect all solid waste (unused compound, contaminated disposables) in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

    • Collect any solutions of the compound in a separate, clearly labeled container for "Halogenated Liquid Waste."

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."[5] Follow your institution's specific guidelines for hazardous waste labeling and disposal.

By integrating these protocols into your daily laboratory operations, you ensure a safer research environment for yourself and your colleagues while upholding the principles of scientific integrity and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-1-phenylbutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-1-phenylbutane-1,3-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.